molecular formula CH2N2 B12056947 Cyanamide-15N2

Cyanamide-15N2

カタログ番号: B12056947
分子量: 44.027 g/mol
InChIキー: XZMCDFZZKTWFGF-SUEIGJEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cyanamide-15N2 is a useful research compound. Its molecular formula is CH2N2 and its molecular weight is 44.027 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

CH2N2

分子量

44.027 g/mol

IUPAC名

(15N)azanylformonitrile

InChI

InChI=1S/CH2N2/c2-1-3/h2H2/i2+1,3+1

InChIキー

XZMCDFZZKTWFGF-SUEIGJEOSA-N

異性体SMILES

C(#[15N])[15NH2]

正規SMILES

C(#N)N

製品の起源

United States

Foundational & Exploratory

Cyanamide-15N2 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanamide (B42294) (CH₂N₂), a molecule of significant interest in various scientific domains, serves as a versatile building block in organic synthesis and plays a crucial role in agricultural and pharmaceutical industries.[1] The isotopically labeled form, Cyanamide-15N2 ([¹⁵NH₂]C≡¹⁵N), where both nitrogen atoms are the heavy isotope ¹⁵N, is an invaluable tool for mechanistic studies, metabolic tracing, and advanced analytical applications. This technical guide provides an in-depth overview of the chemical properties, structure, and experimental methodologies related to this compound, with a focus on its application in studying enzyme inhibition pathways.

Chemical Properties and Structure

This compound is a white, crystalline solid that is highly soluble in water and polar organic solvents.[1][2] The molecule exists in two tautomeric forms, with the N≡C–NH₂ form being the dominant species over the carbodiimide (B86325) form (HN=C=NH). The presence of the ¹⁵N isotope does not significantly alter the chemical reactivity but provides a distinct spectroscopic signature, making it ideal for tracer studies.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Chemical Formula H₂¹⁵N₂C[2]
Molecular Weight 44.03 g/mol [2]
Isotopic Purity Typically ≥98 atom % ¹⁵N[2]
Appearance White crystalline solid[1]
Melting Point 44 °C (decomposes)
Boiling Point 260 °C (decomposes)
Solubility Highly soluble in water (85 g/100 mL at 25°C)
SMILES String [15NH2]C#[15N][2]
InChI Key XZMCDFZZKTWFGF-SUEIGJEOSA-N[2]
Table 2: Structural Parameters of Cyanamide

Note: Data is for the non-isotopically labeled cyanamide, but is expected to be very similar for this compound.

ParameterValueReference(s)
Bond Length C≡N 1.159 Å[3]
Bond Length C-N 1.347 Å
Bond Length N-H 1.006 Å
Bond Angle N-C-N 178.2°[4]
Bond Angle H-N-H 112.7°
Bond Angle C-N-H 114.0°

Spectroscopic Data

The introduction of ¹⁵N nuclei significantly impacts the spectroscopic properties of cyanamide, providing a powerful tool for its identification and for studying its interactions.

Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueKey FeaturesReference(s)
¹⁵N NMR Two distinct signals are expected for the amino and cyano nitrogens. The chemical shifts are sensitive to the electronic environment. Estimated shifts relative to liquid NH₃ are in the range of 0-90 ppm for the amino group and 225-240 ppm for the nitrile group.[5][6]
Infrared (IR) Spectroscopy The C≡N stretching vibration is a strong absorption, typically found in the 2260 - 2220 cm⁻¹ region. The N-H stretching of the primary amine appears around 3500 - 3300 cm⁻¹.[7][8]
Mass Spectrometry (EI) The molecular ion peak will be observed at m/z = 44. Fragmentation patterns will show characteristic losses of ¹⁵NH₂ and other fragments, allowing for structural elucidation.[1][9]
Rotational Spectroscopy Rotational constants for H₂¹⁵NCN and H₂NC¹⁵N have been determined, allowing for precise structural analysis in the gas phase.[10]

Experimental Protocols

Synthesis of this compound

While numerous methods exist for the synthesis of cyanamides, a common approach for isotopic labeling involves the use of ¹⁵N-labeled ammonia. The following is a generalized protocol adapted from established synthetic routes.[11]

Reaction Scheme:

CaC₂ + ¹⁵N₂ → Ca¹⁵N₂C + C

Ca¹⁵N₂C + 2 H₂O → H₂¹⁵NC≡¹⁵N + Ca(OH)₂

Materials:

  • Calcium Carbide (CaC₂)

  • ¹⁵N₂ gas (isotopic purity ≥98%)

  • Anhydrous, inert solvent (e.g., dioxane)

  • Water (H₂O)

  • Carbon Dioxide (CO₂) (for neutralization)

  • Standard laboratory glassware and high-temperature furnace

Procedure:

  • Synthesis of Calcium Cyanamide-¹⁵N₂: Place calcium carbide in a high-temperature reaction vessel. Heat the vessel to approximately 1100 °C under a stream of ¹⁵N₂ gas. The nitrogen will react with the calcium carbide to form calcium cyanamide-¹⁵N₂.

  • Hydrolysis to Cyanamide-¹⁵N₂: Carefully add the resulting calcium cyanamide-¹⁵N₂ to water in a well-ventilated fume hood. The calcium cyanamide will react with water to produce Cyanamide-¹⁵N₂ and calcium hydroxide.

  • Neutralization and Extraction: Neutralize the reaction mixture with a stream of carbon dioxide to precipitate the calcium as calcium carbonate.

  • Purification: Filter the mixture to remove the solid precipitate. The aqueous solution containing Cyanamide-¹⁵N₂ can be used directly or the cyanamide can be extracted into an organic solvent and purified by crystallization or chromatography.

A visual representation of a generalized synthetic workflow is provided below.

G cluster_synthesis Synthesis of this compound start Start Materials: Calcium Carbide (CaC2) 15N2 Gas step1 High-Temperature Nitrogenation start->step1 intermediate Calcium this compound (Ca15NCN) step1->intermediate step2 Hydrolysis intermediate->step2 step3 Neutralization (CO2) step2->step3 step4 Filtration & Extraction step3->step4 product This compound (H2-15N-C-15N) step4->product G cluster_assay ALDH2 Inhibition Assay Workflow start Prepare ALDH2 Solution step1 Incubate ALDH2 with This compound start->step1 step2 Add NAD+ and Acetaldehyde step1->step2 step3 Monitor NADH Formation (Absorbance at 340 nm) step2->step3 end Data Analysis (Determine Inhibition) step3->end G cluster_pathway Mechanism of ALDH2 Inhibition by Cyanamide cyanamide Cyanamide catalase Catalase cyanamide->catalase Metabolic Activation reactive_intermediate Reactive Intermediate catalase->reactive_intermediate aldh2_active Active ALDH2 reactive_intermediate->aldh2_active Covalent Modification (Inhibition) acetaldehyde Acetaldehyde acetaldehyde->aldh2_active Oxidation acetic_acid Acetic Acid aldh2_active->acetic_acid Catalyzes aldh2_inactive Inactive ALDH2 aldh2_active->aldh2_inactive

References

Synthesis and Purification of Cyanamide-¹⁵N₂: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of doubly labeled Cyanamide-¹⁵N₂ (H₂¹⁵NC¹⁵N), a critical tool for tracing nitrogen metabolism in various biological systems. The methodologies outlined below are compiled from established chemical principles and adapted for a laboratory setting, emphasizing safety and purity for research applications.

Synthesis of Cyanamide-¹⁵N₂

The synthesis of Cyanamide-¹⁵N₂ can be achieved through several routes. Here, we present a method adapted from classical cyanamide (B42294) synthesis, utilizing readily available isotopically labeled starting materials. The described method is based on the reaction of ¹⁵N-labeled ammonia (B1221849) with a cyanogen (B1215507) halide.

Synthesis from ¹⁵N-Ammonia and Cyanogen Bromide

This method involves the in-situ generation of ¹⁵N-ammonia from a salt like ¹⁵NH₄Cl, which then reacts with cyanogen bromide.

Experimental Protocol:

  • Preparation of ¹⁵N-Ammonia Solution: In a well-ventilated fume hood, dissolve a stoichiometric amount of ¹⁵NH₄Cl (isotopic purity ≥98%) in a minimal amount of distilled water. To this solution, carefully add a strong base (e.g., NaOH or KOH) in a slight molar excess to liberate ¹⁵NH₃ gas. This gas can be bubbled directly into the reaction solvent or condensed into a cold trap for later use. For a more controlled reaction, the ¹⁵NH₃ can be dissolved in a dry, inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

  • Reaction with Cyanogen Bromide: In a separate, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanogen bromide (BrCN) in an equal volume of the same inert solvent used for the ¹⁵N-ammonia. Caution: Cyanogen bromide is highly toxic and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Reaction Execution: Slowly add the ¹⁵N-ammonia solution to the stirred cyanogen bromide solution at a low temperature (0-5 °C) to control the exothermic reaction. The reaction will produce ¹⁵NH₄Br as a white precipitate.

  • Reaction Monitoring and Work-up: Allow the reaction to stir for several hours at room temperature. The progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the ¹⁵NH₄Br precipitate is removed by filtration.

  • Isolation of Crude Cyanamide-¹⁵N₂: The solvent from the filtrate is carefully removed under reduced pressure to yield the crude Cyanamide-¹⁵N₂. This product will likely be an oily or semi-solid residue.

Quantitative Data (Illustrative):

ParameterValue
Starting Material (¹⁵NH₄Cl)1.0 g
Starting Material (BrCN)1.95 g
Theoretical Yield of H₂¹⁵NC¹⁵N0.81 g
Typical Crude Yield65-75%
Isotopic Purity>98% (dependent on starting material)

Purification of Cyanamide-¹⁵N₂

Purification of the crude Cyanamide-¹⁵N₂ is crucial to remove unreacted starting materials and byproducts. Recrystallization is the most effective method for obtaining high-purity crystalline Cyanamide-¹⁵N₂.[1][2][3]

Experimental Protocol:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. Suitable solvents for cyanamide include diethyl ether, acetone, or ethanol.[1] The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures.

  • Dissolution: In a fume hood, dissolve the crude Cyanamide-¹⁵N₂ in a minimal amount of the chosen warm solvent. Gentle heating may be required to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be gently heated for a short period. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the solution can be placed in an ice bath or a refrigerator.

  • Isolation of Pure Crystals: The resulting white, crystalline Cyanamide-¹⁵N₂ is collected by vacuum filtration. The crystals should be washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.[1] Store the final product in a tightly sealed container at a low temperature (2-8 °C) to prevent degradation.[4]

Quantitative Data (Illustrative):

ParameterValue
Starting Crude H₂¹⁵NC¹⁵N0.5 g
Typical Purified Yield70-85% (from crude)
Purity (by HPLC or NMR)>99%
Melting Point42-44 °C

Application in Research: Tracing Nitrogen Metabolism in Plants

Cyanamide-¹⁵N₂ is an invaluable tracer for studying nitrogen assimilation pathways in plants. Once introduced into a plant system, it is metabolized by a specific enzymatic pathway.

The metabolic fate of Cyanamide-¹⁵N₂ in plants can be summarized as follows:

  • Hydration to ¹⁵N-Urea: Cyanamide-¹⁵N₂ is first hydrolyzed by the enzyme cyanamide hydratase to form doubly labeled ¹⁵N-urea.

  • Hydrolysis to ¹⁵N-Ammonia: The resulting ¹⁵N-urea is then broken down by the enzyme urease into two molecules of ¹⁵N-ammonia and one molecule of carbon dioxide.

  • Assimilation into Amino Acids: The ¹⁵N-ammonia is then incorporated into amino acids, primarily through the glutamine synthetase-glutamate synthase (GS-GOGAT) cycle.

This pathway allows researchers to track the flow of nitrogen from cyanamide into various nitrogen-containing biomolecules.

Experimental Workflow for a ¹⁵N-Labeling Study in Plants

experimental_workflow start Plant Culture (e.g., Hydroponics) treatment Introduction of Cyanamide-¹⁵N₂ start->treatment incubation Time-Course Incubation treatment->incubation harvest Harvesting of Plant Tissues incubation->harvest extraction Metabolite Extraction harvest->extraction analysis ¹⁵N Analysis (e.g., Mass Spectrometry) extraction->analysis data Data Analysis and Pathway Elucidation analysis->data

Caption: Experimental workflow for tracing nitrogen metabolism in plants using Cyanamide-¹⁵N₂.

Metabolic Pathway of Cyanamide in Plants

metabolic_pathway cluster_cyanamide_metabolism Cyanamide Metabolism cluster_gs_gogat GS-GOGAT Cycle cyanamide Cyanamide-¹⁵N₂ (H₂¹⁵NC¹⁵N) urea ¹⁵N-Urea (H₂¹⁵NCO¹⁵NH₂) cyanamide->urea Cyanamide Hydratase ammonia ¹⁵N-Ammonia (²¹⁵NH₃) urea->ammonia Urease glutamine ¹⁵N-Glutamine ammonia->glutamine Glutamine Synthetase (GS) glutamate Glutamate glutamate->glutamine glutamate2 ¹⁵N-Glutamate glutamine->glutamate2 Glutamate Synthase (GOGAT) amino_acids Other ¹⁵N-Amino Acids glutamate2->amino_acids Transaminases

Caption: Metabolic pathway of Cyanamide-¹⁵N₂ assimilation in plants.

References

An In-depth Technical Guide on the Natural Abundance and Biosynthesis of Cyanamide-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of cyanamide (B42294) biosynthesis, with a focus on isotopic labeling studies using ¹⁵N. It details the natural abundance of nitrogen isotopes, summarizes key quantitative data from precursor-feeding experiments, and provides detailed experimental protocols for researchers in the field.

Natural Abundance of Nitrogen Isotopes

The foundation of isotopic labeling studies lies in the natural abundance of stable isotopes. Nitrogen in nature is composed primarily of two stable isotopes: ¹⁴N and ¹⁵N. The vast majority is ¹⁴N, with ¹⁵N having a natural abundance of approximately 0.368%[1]. In biosynthetic studies, organisms are supplied with precursors artificially enriched with ¹⁵N. The incorporation of this heavy isotope into a target molecule, such as cyanamide, is then measured. An observed ¹⁵N percentage in the isolated cyanamide that is significantly above the natural 0.368% baseline confirms that the supplied precursor is involved in its biosynthetic pathway[2][3].

Biosynthesis of Cyanamide

While cyanamide has long been known as a synthetic compound used in agriculture and chemical manufacturing, its natural occurrence has been confirmed in leguminous plants like Vicia villosa (hairy vetch)[2][3][4]. Research into its biosynthesis has primarily utilized ¹⁵N-labeled compounds to trace the origin of its nitrogen atoms.

Precursor Incorporation Studies in Vicia villosa

Pioneering work on Vicia villosa subsp. varia has demonstrated that the plant itself biosynthesizes cyanamide and that symbiotic root nodules are not essential for this process[2][3]. By feeding shoots of the plant with various ¹⁵N-labeled compounds, researchers have identified distant precursors and ruled out several structurally similar candidates.

Key Findings:

  • Inorganic Nitrogen as a Source: Both [¹⁵N]nitrate and [¹⁵N]ammonium are incorporated into cyanamide, confirming that inorganic nitrogen is a primary source. This finding establishes that cyanamide is a natural product of the plant's nitrogen metabolism[2][3].

  • Nitrate (B79036) vs. Ammonium: In feeding experiments, [¹⁵N]nitrate administration led to a higher percentage of ¹⁵N incorporation into cyanamide compared to [¹⁵N]ammonium. For instance, feeding with 5.3 mmol L⁻¹ of [¹⁵N]nitrate resulted in a ¹⁵N percentage of up to 7.9% in cyanamide, whereas 4.7 mmol L⁻¹ of [¹⁵N]ammonium resulted in a maximum incorporation of 2.6%[2]. This suggests nitrate may be a more efficiently transported precursor to the site of biosynthesis[2].

  • Ruled-out Precursors: Despite their structural similarities to cyanamide, L-arginine and urea (B33335) were not found to be direct precursors. Studies using L-[¹³C₆,¹⁵N₄]-arginine and [¹³C,¹⁵N₂]urea showed no direct incorporation of these larger labeled fragments into the cyanamide molecule[2]. It is likely these compounds are first metabolized into smaller nitrogenous molecules like ammonia (B1221849) before any nitrogen is incorporated[3].

Quantitative Data on ¹⁵N Incorporation

The following tables summarize the quantitative results from ¹⁵N incorporation experiments conducted on the shoots of Vicia villosa subsp. varia.

Table 1: Incorporation of ¹⁵N from [¹⁵N]Nitrate and [¹⁵N]Ammonium into Cyanamide

Experiment No. Administered [¹⁵N]Nitrate (mmol L⁻¹) Administered [¹⁵N]Ammonium (mmol L⁻¹) ¹⁵N Percentage in Cyanamide (%)
Control 0 (non-labeled) 0 (non-labeled) 0.3 - 0.5
1 5.3 0 (non-labeled) 7.9
2 0 (non-labeled) 4.7 2.6

Data adapted from Kamo et al.[2][3]. The control value is consistent with the natural abundance of ¹⁵N.

Proposed Biosynthetic Relationships

The exact biosynthetic pathway of cyanamide remains unknown. However, isotope labeling studies have clarified the roles of several potential precursors. The following diagram illustrates the established and rejected relationships in cyanamide biosynthesis.

G cluster_precursors Potential Nitrogen Sources cluster_intermediates Metabolic Pool cluster_product Final Product Nitrate Nitrate ([¹⁵N]O₃⁻) Unknown Unknown Intermediate(s) Nitrate->Unknown Incorporated Ammonium Ammonium ([¹⁵N]H₄⁺) Ammonium->Unknown Incorporated Arginine L-Arginine Cyanamide Cyanamide (H₂NCN) Arginine->Cyanamide No Direct Incorporation Urea Urea Urea->Cyanamide No Direct Incorporation Unknown->Cyanamide Biosynthesis

Cyanamide Biosynthetic Precursor Relationships.

Experimental Methodologies

Reproducing and extending the research on cyanamide biosynthesis requires robust experimental protocols. The following sections detail the methodologies for precursor feeding and quantitative analysis.

Protocol for ¹⁵N Precursor Feeding Experiment

This protocol is based on the methodology used for studying cyanamide biosynthesis in Vicia villosa shoots[2][3].

  • Plant Material: Cultivate Vicia villosa subsp. varia seedlings in a controlled environment. Use shoots from young, healthy plants for the experiments.

  • Preparation: Excise the shoots from the roots. Place the cut ends of the shoots into a solution.

  • Feeding Solution: Prepare a nutrient solution containing the desired concentration of the ¹⁵N-labeled precursor (e.g., K¹⁵NO₃ or ¹⁵NH₄Cl). Ensure the final concentration is appropriate (e.g., 4.7 - 5.3 mmol L⁻¹). A control group should be fed an identical solution with non-labeled nitrogen sources.

  • Incubation: Keep the shoots in the feeding solution for a defined period (e.g., 4 days) under controlled light and temperature conditions to allow for precursor uptake and metabolism.

  • Harvesting and Extraction: After the incubation period, thoroughly rinse the shoots with distilled water. Freeze the plant material immediately in liquid nitrogen and lyophilize. Extract the dried material with a suitable solvent (e.g., methanol/water mixture).

  • Sample Cleanup: Purify the crude extract to isolate cyanamide. This may involve multiple steps of column chromatography or solid-phase extraction (SPE).

  • Analysis: Analyze the purified fraction for ¹⁵N incorporation using an appropriate analytical method, such as Stable Isotope Dilution Gas Chromatography-Mass Spectrometry (SID-GC-MS).

Protocol for SID-GC-MS Analysis of Cyanamide

This protocol details the direct quantitative determination of cyanamide and its ¹⁵N enrichment using a stable isotope dilution method[4][5].

  • Internal Standards:

    • Isotope Dilution Standard: Use [¹⁵N₂]cyanamide as an internal standard to accurately quantify the natural (¹⁴N₂) cyanamide in the sample.

    • GC-MS Analysis Standard: Use a compound not present in the sample, such as m-(trifluoromethyl)benzonitrile, to correct for variations in injection volume and instrument response during GC-MS analysis.

  • Sample Preparation:

    • To a known volume of the purified plant extract, add a precise amount of the [¹⁵N₂]cyanamide and m-(trifluoromethyl)benzonitrile internal standards.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection (e.g., ethyl acetate).

  • GC-MS Conditions:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for amine analysis.

    • Injection: Inject a small volume (e.g., 1-2 µL) of the prepared sample.

    • Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

  • Data Acquisition: Monitor the following mass-to-charge ratios (m/z):

    • m/z 42: For natural cyanamide ([¹⁴N₂]H₂CN⁺)

    • m/z 44: For the labeled internal standard ([¹⁵N₂]H₂CN⁺)

    • m/z 171: For the GC-MS analysis internal standard (m-(trifluoromethyl)benzonitrile)

  • Quantification:

    • Record the peak areas for each monitored ion (A₄₂, A₄₄, and A₁₇₁).

    • Calculate the total amount of cyanamide based on the ratio of the sum of cyanamide peaks to the analysis standard peak: (A₄₂ + A₄₄) / A₁₇₁.

    • The molar ratio of natural to labeled cyanamide in the sample is equal to the observed A₄₂ / A₄₄ ratio.

    • The absolute amount of natural cyanamide in the original sample can be calculated by subtracting the known isotopic ratio of the standard from the measured ratio of the spiked sample, and then multiplying by the amount of [¹⁵N₂]cyanamide added.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire workflow, from plant cultivation to final data analysis.

G cluster_plant 1. Plant Cultivation & Preparation cluster_feeding 2. Isotope Labeling cluster_extraction 3. Sample Processing cluster_analysis 4. Quantitative Analysis A Vicia villosa Cultivation B Excise Shoots A->B C Incubate with ¹⁵N-Precursor Solution B->C D Harvest & Lyophilize C->D E Solvent Extraction D->E F Purification (Chromatography) E->F G Add ¹⁵N₂-Cyanamide Internal Standard F->G H SID-GC-MS Analysis G->H I Quantify ¹⁵N Incorporation H->I

References

An In-depth Technical Guide to the Physical Characteristics of Solid Cyanamide-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of solid, isotopically labeled Cyanamide-¹⁵N₂. While many bulk properties are similar to its unlabeled analogue, this guide also details the critical differences in spectroscopic properties and molecular weight. It includes summaries of quantitative data, detailed experimental protocols for characterization, and logical diagrams to illustrate key chemical concepts and workflows.

Quantitative Physical Data

Isotopic substitution of ¹⁴N with ¹⁵N has a negligible effect on macroscopic physical properties such as melting point, density, and solubility. However, it results in a significant change in molecular weight and vibrational frequencies. The following tables summarize the key physical properties of solid cyanamide (B42294).

Table 1: General Physical Properties

PropertyValueSource(s)
Appearance Colorless, hygroscopic, deliquescent orthorhombic crystals.[1]
Molecular Formula CH₂¹⁵N₂
Molar Mass 44.025 g/mol (Calculated)
Melting Point 44 - 46 °C (111 - 115 °F)[2][3]
Density 1.282 g/cm³[1][4][5]
Odor Pungent[5]

Table 2: Thermodynamic Properties

PropertyValueSource(s)
Boiling Point 260 °C (decomposes at 760 mmHg)140 °C (at 19 mmHg)83 °C (at 0.5 mmHg)[1][2]
Enthalpy of Fusion (ΔfusH) 7.27 kJ/mol[6]
Standard Enthalpy of Formation (ΔfH solid) 58.8 kJ/mol (at 298 K)[6][7]
Solid Phase Heat Capacity (Cp,solid) 78.2 J/(mol·K) (at 300 K)[7][8]
Flash Point 141 °C (286 °F) (closed cup)[4][9]

Table 3: Solubility Data

SolventSolubilityTemperature (°C)Source(s)
Water 85 g / 100 mL25[2][9]
Ethanol Soluble20
Diethyl Ether Soluble20[1][6]
Acetone Soluble20[1][6]
Benzene Very sparingly soluble20[1]
Cyclohexane Practically insoluble20[1]

Molecular Structure and Spectroscopy

Cyanamide exists in a dynamic equilibrium between two tautomeric forms: the dominant amino-nitrile form (H₂N−C≡N) and the carbodiimide (B86325) form (HN=C=NH).[2][10] This equilibrium is a key aspect of its chemistry.

Cyanamide-Carbodiimide Tautomerism.

The primary impact of ¹⁵N isotopic labeling is on the vibrational spectra (Infrared and Raman) due to the increased mass of the nitrogen atoms. The stretching frequency of the C≡N and C-¹⁵N bonds will be shifted to lower wavenumbers compared to the unlabeled compound, a phenomenon that can be precisely measured and is critical for isotopic analysis. The IR spectrum of unlabeled cyanamide shows a strong, characteristic doublet for the nitrile stretch between 2225-2260 cm⁻¹.[5] For Cyanamide-¹⁵N₂, this peak is expected to be shifted to a lower frequency.

Experimental Protocols

Detailed methodologies for determining the physical characteristics of solid Cyanamide-¹⁵N₂ are outlined below.

  • Sample Preparation: Accurately weigh 1-5 mg of solid Cyanamide-¹⁵N₂ into a standard aluminum DSC pan. Hermetically seal the pan to prevent sublimation or decomposition. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 60 °C).

  • Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram. The area under the peak can be integrated to calculate the enthalpy of fusion.

  • Procedure: Add an excess amount of solid Cyanamide-¹⁵N₂ to a known volume of the solvent (e.g., water) in a sealed flask.

  • Equilibration: Agitate the flask in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are included (centrifugation or filtration may be necessary).

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of Cyanamide-¹⁵N₂ using a calibrated analytical method such as UV-Vis spectroscopy, HPLC, or, more specifically for labeled compounds, Mass Spectrometry.

  • FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid Cyanamide-¹⁵N₂ directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹) by co-adding a sufficient number of scans (e.g., 32 or 64) for a good signal-to-noise ratio.

    • The resulting spectrum will show characteristic absorption bands for the N-H, C≡N, and C-N functional groups, with the vibrational frequencies for the nitrogen-containing groups shifted due to the ¹⁵N isotope.

  • Raman Spectroscopy:

    • Place the solid sample in a glass capillary tube or on a microscope slide.

    • Focus the laser (e.g., 785 nm) onto the sample.

    • Acquire the Raman spectrum, collecting the scattered light. The C≡N stretch is typically a strong and sharp peak in the Raman spectrum, making it an excellent diagnostic band.

Cyanamide-¹⁵N₂ is an ideal internal standard for the precise quantification of natural (¹⁴N₂) cyanamide in complex matrices using the stable isotope dilution (SID) method with Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13]

SID_GCMS_Workflow Sample Analyte Sample (containing ¹⁴N₂-Cyanamide) Spike Add known amount of Internal Standard (¹⁵N₂-Cyanamide) Sample->Spike Extract Extraction / Cleanup Spike->Extract GC Gas Chromatography (GC) Separation Extract->GC MS Mass Spectrometry (MS) Detection GC->MS Elution Chromatogram Generate Mass Chromatograms (m/z 42 for ¹⁴N₂) (m/z 44 for ¹⁵N₂) MS->Chromatogram Ratio Calculate Peak Area Ratio (Area m/z 42 / Area m/z 44) Chromatogram->Ratio Quantify Quantify ¹⁴N₂-Cyanamide using Calibration Curve Ratio->Quantify

Workflow for Cyanamide Quantification using SID-GC-MS.

Protocol Outline:

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of unlabeled (¹⁴N₂) cyanamide and a fixed concentration of Cyanamide-¹⁵N₂ internal standard.

  • Sample Spiking: To the unknown sample, add the same fixed amount of Cyanamide-¹⁵N₂ internal standard as used in the calibration standards.[11]

  • Extraction: Perform a suitable extraction to isolate the cyanamide from the sample matrix.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system. The GC separates cyanamide from other matrix components. The MS detector is set to monitor the molecular ions of both the analyte and the internal standard (m/z 42 for ¹⁴N₂-cyanamide and m/z 44 for ¹⁵N₂-cyanamide).[11][13]

  • Quantification: Construct a calibration curve by plotting the ratio of the peak areas (Area₄₂ / Area₄₄) against the concentration of the unlabeled cyanamide standards. The concentration of cyanamide in the unknown sample is then determined from its measured peak area ratio using this calibration curve.[12]

References

Cyanamide-¹⁵N₂: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Cyanamide-¹⁵N₂. Understanding the chemical stability of this isotopically labeled compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized products. This document outlines the intrinsic stability of the cyanamide (B42294) molecule, its primary degradation pathways, recommended storage and handling procedures, and methodologies for assessing its purity and stability over time.

Chemical Properties and Intrinsic Stability

Cyanamide (CH₂N₂) is a highly reactive small organic molecule. The isotopically labeled version, Cyanamide-¹⁵N₂, in which both nitrogen atoms are the heavy isotope ¹⁵N, is chemically identical in reactivity to its unlabeled counterpart. The minor increase in mass does not significantly alter its chemical stability. The molecule's reactivity is centered around the nitrile group and the amino group.

Cyanamide is known to be unstable under various conditions, primarily due to its propensity for dimerization and hydrolysis. It is also sensitive to moisture, heat, and pH extremes.[1] Solid cyanamide can undergo violent polymerization at temperatures above its melting point (approximately 45°C).[2] Therefore, strict adherence to recommended storage and handling conditions is paramount.

Recommended Storage Conditions

To ensure the long-term stability and purity of Cyanamide-¹⁵N₂, the following storage conditions are recommended based on manufacturer safety data sheets and technical literature.

Table 1: Recommended Storage Conditions for Cyanamide-¹⁵N₂

ParameterSolid FormAqueous Solution (e.g., 50% w/w)
Temperature 2°C to 8°C (Refrigerated)[2][3]2°C to 8°C (Refrigerated)[4]
Atmosphere Dry, inert atmosphere is preferable[5]Tightly sealed container[6]
Light Store in a light-resistant container[4]Store in a light-resistant container
Container Tightly closed, non-reactive materialTightly closed, non-reactive material (e.g., glass)
Special Precautions Moisture sensitive; handle under dry conditions[2]May form a precipitate on storage[7]

Stability Profile and Degradation Pathways

The stability of Cyanamide-¹⁵N₂ is influenced by temperature, pH, and the presence of moisture and contaminants. The two primary degradation pathways are dimerization to dicyandiamide (B1669379) and hydrolysis to urea.[1]

Dimerization to Dicyandiamide

Under alkaline conditions, particularly between pH 8 and 10, Cyanamide-¹⁵N₂ readily dimerizes to form dicyandiamide-¹⁵N₄.[1][2] This is the most common degradation pathway in aqueous solutions that are not properly stabilized.

Hydrolysis to Urea

In the presence of water, Cyanamide-¹⁵N₂ can be hydrolyzed to urea-¹⁵N₂. This reaction is significant under both strongly acidic (pH < 3) and strongly alkaline (pH > 12) conditions.[1][2]

Stabilization

Aqueous solutions of cyanamide are most stable in a pH range of 3 to 5.[1][2][8] Commercially available solutions are often stabilized with a phosphate (B84403) buffer or other acidic stabilizers to maintain this optimal pH.[1] The addition of certain salts, such as magnesium chloride, has been shown to significantly improve the storage stability of aqueous cyanamide solutions, even at elevated temperatures.[2]

DegradationPathways Degradation Pathways of Cyanamide-¹⁵N₂ Cyanamide Cyanamide-¹⁵N₂ (H₂¹⁵N¹⁵CN) Dicyandiamide Dicyandiamide-¹⁵N₄ Cyanamide->Dicyandiamide Dimerization (pH 8-10) Urea Urea-¹⁵N₂ Cyanamide->Urea Hydrolysis (pH < 3 or > 12) Polymerization Polymerization Products Cyanamide->Polymerization Heat (> 45°C)

Caption: Major degradation pathways for Cyanamide-¹⁵N₂.

Quantitative Stability Data

Precise quantitative stability data for Cyanamide-¹⁵N₂ is not extensively available in the public domain. However, data from patents and technical documents for unlabeled cyanamide provide a good indication of its stability. The stability of the ¹⁵N-labeled variant is expected to be comparable.

Table 2: Stability of 50% Aqueous Cyanamide Solution

Storage TemperatureStabilizerDurationCyanamide ContentReference
10-20°CStandard (acid-stabilized to pH 4.5)~6 months>95% (approx.)[2][8]
< 20°CNot specified>3 monthsNot specified[3]
30°CNone90 days<35%[8]
30°C0.4% Magnesium Chloride Hexahydrate90 days~48%[2]
40°CNone28 days~45%[2]
40°C0.24% Magnesium Chloride Hexahydrate28 days~49%[2]

Note: The data in Table 2 is derived from various sources and may have been obtained under different experimental conditions. It is intended for comparative purposes.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for determining the purity and degradation of Cyanamide-¹⁵N₂. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Stability-Indicating HPLC Method

This protocol outlines a general method for the simultaneous quantification of cyanamide and its primary degradation product, dicyandiamide.

Objective: To develop and validate a stability-indicating HPLC method for the analysis of Cyanamide-¹⁵N₂.

Materials and Reagents:

  • Cyanamide-¹⁵N₂ reference standard

  • Dicyandiamide reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Potassium phosphate monobasic

  • Sodium hydroxide

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of Cyanamide-¹⁵N₂ and dicyandiamide in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh and dissolve the Cyanamide-¹⁵N₂ sample in the mobile phase to a known concentration.

  • Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject the Cyanamide-¹⁵N₂ sample to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 2 hours.

    • Thermal Degradation: Heat solid sample at 60°C for 24 hours.

    • Neutralize the acid and base-stressed samples before injection.

  • Analysis: Inject the standards, the unstressed sample, and the stressed samples into the HPLC system.

  • Data Evaluation:

    • Confirm the separation of the cyanamide peak from any degradation product peaks.

    • Calculate the concentration of Cyanamide-¹⁵N₂ and dicyandiamide in the samples using the calibration curves.

    • Determine the percentage of degradation under each stress condition.

ExperimentalWorkflow Workflow for Stability-Indicating HPLC Method cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis PrepStandards Prepare Standards (Cyanamide-¹⁵N₂, Dicyandiamide) HPLC HPLC Analysis PrepStandards->HPLC PrepSample Prepare Sample (Cyanamide-¹⁵N₂) Acid Acid Hydrolysis PrepSample->Acid Base Base Hydrolysis PrepSample->Base Oxidation Oxidation PrepSample->Oxidation Thermal Thermal Stress PrepSample->Thermal PrepSample->HPLC Unstressed Sample Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Data Data Evaluation (Purity, Degradation %) HPLC->Data

Caption: General workflow for a forced degradation study.

Conclusion

Cyanamide-¹⁵N₂ is a valuable tool in scientific research, but its inherent instability necessitates careful storage and handling. The primary degradation pathways are dimerization and hydrolysis, which can be minimized by storing the compound at 2-8°C, protecting it from moisture, and, for aqueous solutions, maintaining a pH between 3 and 5. The use of a validated stability-indicating analytical method, such as HPLC, is essential for monitoring the purity of Cyanamide-¹⁵N₂ and ensuring the reliability of experimental data. Researchers and drug development professionals should implement these guidelines to preserve the quality and integrity of this important isotopically labeled reagent.

References

An In-depth Technical Guide on the Early Research and Discovery of Cyanamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and initial investigation into cyanamide (B42294) and its compounds at the turn of the 20th century marked a pivotal moment in synthetic chemistry and agricultural science. Initially born from the pursuit of cyanide for gold extraction, the research into the reaction of calcium carbide with atmospheric nitrogen unexpectedly opened the door to the industrial fixation of nitrogen, a cornerstone of modern agriculture. This technical guide provides a comprehensive overview of the seminal research, detailing the experimental protocols, quantitative data, and the logical progression of discoveries that laid the foundation for the multifaceted applications of cyanamide compounds today.

The Accidental Discovery and the Dawn of Nitrogen Fixation

The story of cyanamide begins with the work of German chemists Adolph Frank and Nikodem Caro. In the late 1890s, they were investigating methods to produce cyanides for the burgeoning gold mining industry. Their research focused on the reaction of alkaline earth carbides with nitrogen at high temperatures. In 1895, they filed a German patent (DE88363) for a process to produce cyanides from carbides. However, it was their colleague, Fritz Rothe, who in 1898 clarified that the primary product of the reaction between calcium carbide and nitrogen at approximately 1,100 °C was not calcium cyanide, but rather a new compound: calcium cyanamide (CaCN₂).

This serendipitous discovery was of monumental importance. Albert Frank, the son of Adolph Frank, recognized in 1901 that calcium cyanamide could be readily hydrolyzed to produce ammonia (B1221849), a vital component of fertilizers. This realization established the Frank-Caro process as the first commercial method for the fixation of atmospheric nitrogen, predating the more widely known Haber-Bosch process. The product, often called "Kalkstickstoff" or "Nitrolime," became the first artificial nitrogenous fertilizer.

Early Synthesis of Calcium Cyanamide: The Frank-Caro and Polzeniusz Processes

Two primary methods for the industrial production of calcium cyanamide emerged in the early 20th century: the Frank-Caro process and the Polzeniusz process.

The Frank-Caro Process

The Frank-Caro process, developed between 1895 and 1898, involves the direct reaction of calcium carbide (CaC₂) with nitrogen gas (N₂) at high temperatures.

Experimental Protocol:

  • Reactants: Finely powdered calcium carbide and purified nitrogen gas. Early industrial production utilized nitrogen obtained from the fractional distillation of liquid air (Linde process).

  • Apparatus: The reaction was initially carried out in large, cylindrical steel retorts or furnaces lined with refractory materials. An electric resistance element, typically a carbon rod, was used to initiate the reaction.

  • Procedure:

    • Finely ground calcium carbide was placed in the furnace.

    • A stream of pure, dry nitrogen gas was introduced into the furnace.

    • The central carbon rod was heated electrically to initiate the reaction, which is exothermic and self-sustaining once a temperature of approximately 1,000-1,100 °C is reached.

    • The reaction was allowed to proceed for several hours until the absorption of nitrogen ceased.

    • The resulting block of crude calcium cyanamide was cooled and then crushed into a fine powder.

    • Any unreacted calcium carbide was leached out with a cautious application of water.

  • Catalysts: While not part of the original process, it was later discovered that the addition of catalysts such as calcium fluoride (B91410) (CaF₂) could lower the required reaction temperature and improve the reaction rate.

Chemical Equation:

CaC₂ + N₂ → CaCN₂ + C

The carbon produced in the reaction gives the crude product its characteristic black or grayish color.

The Polzeniusz Process

In 1901, Ferdinand Eduard Polzeniusz patented a modification of the Frank-Caro process that operated at a lower temperature.

Experimental Protocol:

  • Reactants: Finely powdered calcium carbide, nitrogen gas, and calcium chloride (CaCl₂) as a catalyst.

  • Procedure: The process was similar to the Frank-Caro method, but with the addition of approximately 10% calcium chloride to the calcium carbide. This addition allowed the reaction to proceed at a lower temperature of around 700 °C.

Advantage: The lower reaction temperature reduced the energy requirements and the wear on the furnace materials.

Disadvantage: The process was typically discontinuous and required a significant amount of the calcium chloride catalyst.

Quantitative Data from Early Research

Early quantitative analysis of calcium cyanamide focused on determining its nitrogen content to assess its value as a fertilizer. The composition of the crude product could vary, but typical values from early 20th-century production are summarized below.

ComponentApproximate Percentage (%)
Calcium Cyanamide (CaCN₂)55 - 65
Calcium Oxide (CaO)~20
Carbon (Graphite)~12
Other ImpuritiesVariable

Physical Properties of Pure Cyanamide (H₂NCN):

PropertyValue
AppearanceColorless, deliquescent crystals
Melting Point44-46 °C
Boiling PointDecomposes above 180 °C
Solubility in WaterHighly soluble

Chemical Transformations of Calcium Cyanamide

Early research quickly established the key chemical reactions of calcium cyanamide, which were crucial for its application as a fertilizer and as a chemical feedstock.

Hydrolysis to Ammonia

The most significant reaction for agriculture was the hydrolysis of calcium cyanamide in the soil to produce ammonia and calcium carbonate.

Experimental Protocol (Laboratory Simulation):

  • Procedure: A sample of calcium cyanamide is treated with water. The reaction is slow at neutral pH but is accelerated by acids or bases. In the soil, the presence of moisture and microbial action facilitates this conversion.

  • Chemical Equation: CaCN₂ + 3H₂O → 2NH₃ + CaCO₃

This slow release of ammonia made calcium cyanamide an effective long-lasting fertilizer.

Conversion to Free Cyanamide

Free cyanamide (H₂NCN) could be prepared from calcium cyanamide by reacting it with an acid, typically carbonic acid (from CO₂ in water) or sulfuric acid.

Experimental Protocol (Carbonation Method):

  • Procedure: A slurry of calcium cyanamide in water is treated with a stream of carbon dioxide. The calcium is precipitated as calcium carbonate, leaving an aqueous solution of cyanamide.

  • Chemical Equation: CaCN₂ + H₂O + CO₂ → H₂NCN + CaCO₃

Dimerization and Trimerization of Cyanamide

Early researchers observed that solutions of free cyanamide were not indefinitely stable and could polymerize.

  • Dimerization to Dicyandiamide (B1669379): In neutral or slightly alkaline solutions, cyanamide dimerizes to form dicyandiamide (2-cyanoguanidine). This process was found to be inhibited by low temperatures and acidic conditions.

  • Trimerization to Melamine: At elevated temperatures, cyanamide can trimerize to form melamine.

Early Analytical Methods

The primary analytical challenge in the early 20th century was the accurate determination of the nitrogen content in crude calcium cyanamide to assess its quality as a fertilizer.

The Kjeldahl Method for Total Nitrogen Determination:

This was a standard method for determining total nitrogen content.

  • Principle: The sample is digested with a strong acid (e.g., sulfuric acid) to convert all nitrogen into ammonium (B1175870) sulfate. The solution is then made alkaline, and the liberated ammonia is distilled and titrated.

  • Procedure for Calcium Cyanamide:

    • A weighed sample of crude calcium cyanamide is placed in a Kjeldahl flask.

    • Concentrated sulfuric acid and a catalyst (e.g., copper sulfate) are added.

    • The mixture is heated to digest the sample and convert nitrogen to ammonium sulfate.

    • After cooling, a concentrated solution of sodium hydroxide (B78521) is added to liberate ammonia.

    • The ammonia is distilled into a standard solution of acid.

    • The excess acid is back-titrated with a standard base to determine the amount of ammonia produced, and thus the nitrogen content of the original sample.

Visualizing Early Cyanamide Research

Experimental Workflow for Calcium Cyanamide Production (Frank-Caro Process)

Caption: Workflow of the Frank-Caro process for calcium cyanamide production.

Chemical Transformation Pathways of Calcium Cyanamide

Cyanamide_Transformations CaCN2 Calcium Cyanamide (CaCN₂) NH3 Ammonia (2NH₃) CaCN2->NH3 Hydrolysis (in soil) H2NCN Cyanamide (H₂NCN) CaCN2->H2NCN Carbonation H2O + 3H₂O CO2_H2O + H₂O, CO₂ Dimer Dicyandiamide H2NCN->Dimer Dimerization (neutral/alkaline) Trimer Melamine H2NCN->Trimer Trimerization (heat)

Caption: Key chemical transformations of calcium cyanamide.

Conclusion

The early research into cyanamide compounds, driven by a combination of industrial need and scientific curiosity, laid the groundwork for significant advancements in both chemistry and agriculture. The development of the Frank-Caro and Polzeniusz processes for calcium cyanamide production not only provided the first commercially viable method of atmospheric nitrogen fixation but also introduced a versatile new chemical intermediate. The subsequent studies on the hydrolysis, conversion to free cyanamide, and polymerization reactions elucidated the fundamental chemical behavior of this class of compounds, paving the way for their diverse applications that continue to be explored and expanded upon by researchers today. This guide serves as a testament to the enduring legacy of these pioneering discoveries.

Cyanamide-15N2 Tautomers: An In-depth Technical Guide on Structure, Molecular Behavior, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanamide (B42294) (CH₂N₂) is a molecule of significant interest due to its role in prebiotic chemistry, its detection in the interstellar medium, and its applications in agriculture and chemical synthesis.[1][2][3] This technical guide provides a comprehensive overview of the tautomerism and molecular behavior of its doubly 15N-labeled isotopologue, cyanamide-15N2. The exploration of isotopically labeled molecules like this compound is crucial for detailed spectroscopic studies, enabling unambiguous structural determination and the tracing of metabolic and reaction pathways.

Cyanamide exists in two primary tautomeric forms: the more stable cyanamide (H₂N−C≡N) and the higher-energy carbodiimide (B86325) (HN=C=NH).[4] The substitution with 15N isotopes at both nitrogen positions provides a unique spectroscopic signature for probing the distinct chemical environments of the amino and nitrile groups in the cyanamide form and the two equivalent nitrogen atoms in the carbodiimide form. This guide will delve into the quantitative data characterizing these tautomers, the experimental methodologies used for their study, and their relevant molecular behaviors, including enzymatic interactions and potential signaling pathways.

Tautomeric Forms and Relative Stability

This compound exists as two principal tautomers. The amine-nitrile form, H₂15N−C≡15N, is the ground state isomer. The carbodiimide form, H15N=C=15NH, is a higher-energy isomer. Computational studies on the parent isotopologue suggest that the cyanamide form is more stable than the carbodiimide form.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the 15N-labeled cyanamide tautomers, primarily derived from spectroscopic studies.

Table 1: Spectroscopic Constants of this compound Tautomers (Cyanamide Form) [2]

ParameterH₂¹⁵NCNH₂NC¹⁵N
Rotational Constants (MHz)
A295819.4(110)302008.2(130)
B10006.1368(19)9884.6293(18)
C9673.9103(18)9568.6186(17)
Centrifugal Distortion Constants (MHz)
DJ0.003666(14)0.003557(13)
DJK0.2838(13)0.2878(14)
DK8.87(34)9.32(39)
d₁-0.000133(17)-0.000129(16)
d₂-0.000041(11)-0.000037(10)

Table 2: Molecular Properties of Cyanamide (Parent Isotopologue as an Estimate for 15N2)

PropertyValue
Dipole Moment (Debye) 4.32 ± 0.08 D[4]
Relative Energy (Carbodiimide vs. Cyanamide) ~3 kcal/mol higher for carbodiimide

Experimental Protocols

Synthesis of this compound

While a specific protocol for the synthesis of doubly 15N-labeled cyanamide was not found in the immediate literature, a general approach can be adapted from established methods for synthesizing labeled compounds. A plausible synthetic route would involve the use of 15N-labeled precursors. For instance, the reaction of 15N-ammonia with a cyanogen (B1215507) halide, where the cyanogen source is also 15N-labeled, would yield the desired product. Alternatively, methods avoiding highly toxic cyanogen halides, such as the one-pot oxidation-cyanation of primary amines using N-chlorosuccinimide and Zn(CN)₂, could be adapted with a 15N-labeled zinc cyanide.[6]

Millimeter and Submillimeter Wave Spectroscopy

The rotational spectra of H₂¹⁵NCN and H₂NC¹⁵N were investigated in the frequency range of 192 to 507 GHz.[2][7]

Experimental Setup:

  • Sample Preparation: A commercial sample of cyanamide in its natural isotopic composition is used. The sample is gently heated to achieve a sufficient vapor pressure (approximately 0.5 Pa).

  • Spectrometer: The measurements are performed in a five-meter long, double-path glass cell at room temperature under slow flow conditions.

  • Radiation Source: Frequency multipliers (e.g., from Virginia Diodes, Inc.) driven by a synthesizer (e.g., an Agilent E8257D) are used to generate the millimeter and submillimeter wave radiation.

  • Detection: Schottky diodes are employed as detectors.

  • Data Analysis: The observed transition frequencies are fitted using a Watson's S-reduced Hamiltonian to determine the rotational and centrifugal distortion constants.

Experimental_Workflow cluster_preparation Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_analysis Data Analysis start Commercial Cyanamide (Natural Isotopic Abundance) heating Gentle Heating start->heating vapor Cyanamide Vapor (~0.5 Pa) heating->vapor cell 5m Double-Path Glass Cell vapor->cell source Frequency Multiplier (192-507 GHz) source->cell detector Schottky Diode Detector cell->detector fit Least-Squares Fit (Watson's S-reduced Hamiltonian) detector->fit constants Spectroscopic Constants (A, B, C, D, etc.) fit->constants

Caption: Experimental workflow for millimeter wave spectroscopy of this compound.

Molecular Behavior

Enzymatic Hydration of Cyanamide

In biological systems, particularly in plants, cyanamide is metabolized by the enzyme cyanamide hydratase. This enzyme catalyzes the hydration of cyanamide to urea, which is then further broken down by urease into ammonia (B1221849) and carbon dioxide. The mechanism of cyanamide hydratase involves a catalytic triad (B1167595) of amino acid residues (typically Cysteine, Lysine, and Glutamate) in its active site.[1][8] The cysteine residue initiates a nucleophilic attack on the nitrile carbon of cyanamide.

Human carbonic anhydrase II has also been shown to catalyze the hydration of cyanamide to urea, albeit as a poor substrate.[9][10] Cryogenic X-ray diffraction studies suggest a mechanism where a water molecule performs a nucleophilic attack on the zinc-activated cyanamide substrate.[9]

Cyanamide_Hydratase_Mechanism cluster_enzyme Cyanamide Hydratase Active Site cluster_reaction Hydration Reaction Cys Cysteine (Cys) Cyanamide Cyanamide (H₂NCN) Cys->Cyanamide Nucleophilic Attack Lys Lysine (Lys) Thioimidate Thioimidate Intermediate Lys->Thioimidate Proton Donation Glu Glutamate (Glu) Glu->Thioimidate Proton Acceptor (activates hydrolysis) Cyanamide->Thioimidate Urea Urea (H₂NCONH₂) Thioimidate->Urea Hydrolysis

Caption: Simplified mechanism of cyanamide hydration by cyanamide hydratase.
Potential Role in Signaling Pathways

While direct evidence for cyanamide as a signaling molecule in animals is scarce, the chemically related molecule, hydrogen cyanide (HCN), is recognized as a potential gasotransmitter.[5][11][12] Endogenous cyanide can be produced in mammalian cells and may play a role in neuromodulation.[11] One of the proposed signaling mechanisms for cyanide is through the post-translational modification of protein cysteine thiols to form thiocyanates, a process termed S-cyanylation.[11][12] Given the structural similarity and the reactivity of the NCN moiety, it is plausible that cyanamide or its derivatives could interact with similar biological targets, although this remains an area for further investigation. In plants, hydrogen cyanide is involved in breaking seed dormancy and modulating responses to biotic stress.[12]

Cyanide_Signaling_Pathway cluster_source Source of Cyanide cluster_modification Post-Translational Modification cluster_response Cellular Response Endogenous Endogenous Production (e.g., from amino acids) Protein Protein with Cysteine Thiol (-SH) Endogenous->Protein HCN Thiocyanate S-cyanylation (Protein-S-CN) Protein->Thiocyanate AlteredFunction Altered Protein Function Thiocyanate->AlteredFunction Signaling Modulation of Signaling Pathways AlteredFunction->Signaling

Caption: Proposed signaling pathway of hydrogen cyanide via S-cyanylation.

Conclusion

The study of this compound provides valuable insights into the structure, stability, and reactivity of this important molecule. High-resolution microwave spectroscopy has enabled the precise determination of rotational and centrifugal distortion constants for the two singly 15N-substituted cyanamide isotopologues, which are essential for their unambiguous identification in laboratory and astrophysical environments. The established molecular behavior of cyanamide, particularly its enzymatic hydration, highlights its metabolic fate in biological systems. While the direct role of cyanamide as a signaling molecule in animals is yet to be fully elucidated, the known signaling functions of the related molecule, hydrogen cyanide, suggest potential avenues for future research into the biological activities of the cyanamide functional group. The data and protocols presented in this guide serve as a foundational resource for researchers in chemistry, biology, and pharmacology.

References

A Technical Guide to Cyanamide-15N2: Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanamide-15N2, a stable isotope-labeled compound with emerging applications in metabolic research and quantitative proteomics. This document details its commercial availability, summarizes key product specifications from various suppliers, and presents a detailed experimental protocol for its use as an internal standard.

Commercial Suppliers and Availability

This compound is available from a select number of specialized chemical suppliers. The following table summarizes the offerings from key vendors, providing researchers with a comparative overview of product specifications.

SupplierProduct NameCatalog NumberCAS NumberIsotopic PurityFormConcentrationStorage
Sigma-Aldrich (Merck) This compound solution60891221420-37-198 atom % 15NSolution in H2O50 wt. %2-8°C
LGC Standards (TRC) This compoundC95250321420-37-1Not specifiedSolidNot applicableNot specified
Biomall (distributor for Toronto Research Chemicals) This compoundC95250321420-37-1Not specifiedSolidNot applicableNot specified

Note: Product specifications are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most up-to-date information.

Experimental Protocol: Quantification of Natural Cyanamide (B42294) using this compound as an Internal Standard

While direct protocols for the use of this compound in metabolic labeling studies are not widely published, its application as an internal standard for the accurate quantification of naturally occurring cyanamide in biological samples by gas chromatography-mass spectrometry (GC-MS) is well-documented. This stable isotope dilution method offers high precision and accuracy by correcting for sample loss during preparation and variations in instrument response.

Materials and Reagents:
  • This compound (as a standard)

  • Unlabeled Cyanamide (for calibration curve)

  • m-(trifluoromethyl)benzonitrile (internal standard for correcting GC-MS analysis errors)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • GC-MS system with a capillary column suitable for amine analysis

Methodology:
  • Sample Preparation:

    • Homogenize the biological sample (e.g., plant tissue, soil extract).

    • Spike a known amount of this compound solution into the homogenized sample. The amount should be comparable to the expected concentration of the natural cyanamide.

    • Add m-(trifluoromethyl)benzonitrile as a second internal standard to monitor the efficiency of the GC-MS analysis.

    • Extract the cyanamide from the sample using an appropriate organic solvent.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract to a suitable volume for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Separate the components on a suitable capillary column.

    • Monitor the mass-to-charge ratios (m/z) for unlabeled cyanamide (m/z 42) and this compound (m/z 44). The m/z for the second internal standard, m-(trifluoromethyl)benzonitrile, is 171.

  • Data Analysis:

    • Record the peak areas for the mass chromatograms at m/z 42 (A42), m/z 44 (A44), and m/z 171 (AIS).

    • The total cyanamide content ((14N2)cyanamide + (15N2)cyanamide) is determined as a function of (A42 + A44) / AIS.

    • The content of natural ((14)N2)cyanamide is then calculated by multiplying the total cyanamide content by the ratio A42 / (A42 + A44).

    • The natural cyanamide content can be derived by subtracting the A42/A44 ratio of the internal standard from the A42/A44 ratio of the sample spiked with the internal standard, and then multiplying the resulting difference by the amount of added (15N2)cyanamide.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for using this compound as an internal standard and the general principle of stable isotope labeling in metabolic research.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with this compound and 2nd Internal Standard Sample->Spike Extract Solvent Extraction Spike->Extract Dry Drying and Concentration Extract->Dry GCMS GC-MS Analysis Dry->GCMS Inject Data Data Acquisition (m/z 42, 44, 171) GCMS->Data Quant Quantification Data->Quant

Workflow for this compound as Internal Standard.

G cluster_pathway Metabolic Pathway cluster_labeled_pathway With 15N Labeling A Precursor (Unlabeled) B Intermediate 1 A->B C Intermediate 2 B->C D Product (Unlabeled) C->D MS Mass Spectrometry Analysis D->MS A_labeled 15N-Labeled Precursor B_labeled 15N-Intermediate 1 A_labeled->B_labeled C_labeled 15N-Intermediate 2 B_labeled->C_labeled D_labeled 15N-Product C_labeled->D_labeled D_labeled->MS

Principle of Stable Isotope Labeling in Metabolism.

Potential Research Applications and Future Directions

While specific protocols utilizing this compound for metabolic labeling are not yet prevalent in the literature, its chemical properties suggest several potential applications for researchers in drug development and proteomics. The cyanamide functional group can react with nucleophilic residues on proteins, such as the thiol group of cysteine, under specific conditions. This reactivity could be exploited for:

  • Chemical Proteomics: this compound could potentially be used as a chemical probe to identify novel drug targets. By treating cells or cell lysates with this compound and subsequently using mass spectrometry to identify the labeled proteins, researchers could uncover proteins that interact with this small molecule.

  • Metabolic Tracing: In organisms where cyanamide is a known metabolite or can be metabolized, this compound could serve as a tracer to elucidate specific metabolic pathways.

It is important to note that the development of experimental protocols for these applications would require careful optimization of reaction conditions to ensure specificity and minimize toxicity.

Conclusion

This compound is a commercially available stable isotope-labeled compound with a clear and valuable application as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices. While its use as a direct metabolic labeling agent or a chemical probe is still an area for future exploration, its availability provides a valuable tool for researchers in analytical biochemistry. The detailed protocol and supplier information provided in this guide aim to facilitate the integration of this compound into research workflows, particularly in the fields of agriculture, environmental science, and toxicology where cyanamide levels are of interest.

Navigating the Frontier of Isotopic Reactivity: A Theoretical Perspective on Cyanamide-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanamide (B42294) (CH₂N₂) stands as a molecule of significant interest across various scientific domains, from prebiotic chemistry to its role as a building block in modern synthetic chemistry and drug development.[1] The reactivity of its isotopologues, particularly those labeled with heavy isotopes like ¹⁵N, offers a deeper understanding of reaction mechanisms and kinetic isotope effects, which are crucial for fine-tuning synthetic pathways and understanding enzymatic processes. This technical guide delves into the theoretical studies concerning the reactivity of cyanamide-¹⁵N₂, providing a comprehensive overview of the computational approaches used to investigate its behavior.

While direct theoretical studies specifically targeting the reactivity of the cyanamide-¹⁵N₂ isotopologue are nascent, a robust body of computational work on unlabeled cyanamide provides a foundational framework. This guide will first summarize the key theoretical findings on the reactivity of cyanamide and then extrapolate these principles to a proposed theoretical workflow for studying the ¹⁵N₂-labeled species, thereby offering a roadmap for future research in this exciting area.

Theoretical Studies on Unlabeled Cyanamide Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms of unlabeled cyanamide.[2][3][4] These studies have provided valuable insights into cycloaddition reactions, dimerization, and its role in the synthesis of nitrogen-containing heterocycles.

Gold-Catalyzed Cycloaddition of Cyanamides with Enynamides

A notable area of investigation has been the gold-catalyzed cycloaddition of cyanamides with enynamides.[5][6] DFT calculations have been employed to explore the possible reaction pathways, regioselectivity, and the influence of substrates.[5][6]

The proposed catalytic cycle, as determined by DFT, involves the initial coordination of the gold catalyst to the enynamide, followed by the nucleophilic attack of cyanamide. Two primary reaction channels are typically considered, leading to either five-membered or six-membered heterocyclic products.[5][6] Computational results indicate that the formation of the six-membered 2,6-diaminopyridine (B39239) is generally favored over the five-membered pyrrole (B145914) derivative.[5]

A simplified logical workflow for these computational studies is outlined below:

G cluster_0 Computational Workflow Reactants Reactants (Cyanamide, Enynamide, Au-Catalyst) Precursor Precursor Complex Formation Reactants->Precursor Attack Nucleophilic Attack of Cyanamide Precursor->Attack TS1 Transition State 1 (Path A) Attack->TS1 Path A TS2 Transition State 2 (Path B) Attack->TS2 Path B IntermediateA Intermediate A (Six-membered ring precursor) TS1->IntermediateA IntermediateB Intermediate B (Five-membered ring precursor) TS2->IntermediateB ProductA Product A (2,6-diaminopyridine) IntermediateA->ProductA ProductB Product B (Pyrrole derivative) IntermediateB->ProductB Regen Catalyst Regeneration ProductA->Regen ProductB->Regen Regen->Reactants

Caption: A logical workflow for the computational study of gold-catalyzed cycloaddition of cyanamide.

Dimerization of Cyanamide to Dicyandiamide (B1669379)

The synthesis of dicyandiamide from cyanamide is another reaction that has been subjected to theoretical scrutiny using DFT and Transition State Theory (TST).[2] These studies have systematically calculated the reaction pathways for the stepwise dimerization of cyanamide, including the identification of transition states and the determination of rate-limiting steps.[2]

Hypothetical Theoretical Study on Cyanamide-¹⁵N₂ Reactivity: A Proposed Workflow

While direct computational studies on cyanamide-¹⁵N₂ are not yet prevalent in the literature, a robust theoretical investigation can be proposed based on established methodologies for studying kinetic isotope effects (KIEs). The primary goal of such a study would be to quantify the differences in activation energies and reaction rates between the unlabeled and the ¹⁵N₂-labeled cyanamide.

The workflow for such a study would involve the following key steps:

G cluster_1 Proposed Workflow for Cyanamide-¹⁵N₂ Reactivity Study Model 1. Select Reaction Model (e.g., Dimerization, Cycloaddition) GeoOpt 2. Geometry Optimization (Reactants, Transition States, Products) Model->GeoOpt Freq 3. Frequency Calculation (Unlabeled and ¹⁵N₂-labeled) GeoOpt->Freq ZPE 4. Zero-Point Energy (ZPE) Correction Freq->ZPE Energy 5. Calculate Activation Energies (ΔG‡) ZPE->Energy KIE 6. Calculate Kinetic Isotope Effect (KIE) Energy->KIE Analysis 7. Analysis and Interpretation KIE->Analysis

Caption: A proposed workflow for a theoretical study on the reactivity of cyanamide-¹⁵N₂.

Data Presentation

The quantitative data from theoretical studies on unlabeled cyanamide can be summarized for comparative purposes. Below is a hypothetical table structure that could be populated with data from a future theoretical study on cyanamide-¹⁵N₂ reactivity, comparing it to the unlabeled species in a generic dimerization reaction.

Table 1: Calculated Activation Free Energies (ΔG‡) and Kinetic Isotope Effects (KIE) for the Dimerization of Cyanamide

Reaction StepIsotopologueΔG‡ (kcal/mol)KIE (k_light / k_heavy)
Step 1: Nucleophilic Attack UnlabeledValue1.0 (Reference)
¹⁵N₂-labeledCalculated ValueCalculated Value
Step 2: Proton Transfer UnlabeledValue1.0 (Reference)
¹⁵N₂-labeledCalculated ValueCalculated Value

Experimental Protocols: Computational Methodologies

The following outlines a typical computational protocol that could be employed for a theoretical study on cyanamide-¹⁵N₂ reactivity, based on methods used in existing literature for related systems.[2][7]

1. Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

2. Level of Theory:

  • Geometry Optimization and Frequency Calculations: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, would be used.
  • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) would be appropriate.

3. Solvation Model: To simulate reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model would be employed.[2]

4. Transition State Search: Transition states would be located using methods like the synchronous transit-guided quasi-Newton (STQN) method or the Berny optimization algorithm. The nature of the transition state would be confirmed by the presence of a single imaginary frequency in the vibrational analysis.

5. Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to verify that the located transition states connect the correct reactants and products.

6. Thermodynamic Corrections: Frequency calculations would be used to obtain zero-point vibrational energies (ZPVE), thermal corrections, and entropies to calculate the Gibbs free energies at a standard temperature (e.g., 298.15 K).

7. KIE Calculation: The kinetic isotope effect would be calculated from the vibrational frequencies of the reactants and transition states for both the unlabeled and ¹⁵N₂-labeled species using standard statistical mechanics formulations.

Conclusion

The theoretical study of cyanamide-¹⁵N₂ reactivity represents a compelling frontier in computational chemistry with direct implications for synthetic chemistry and drug development. While direct studies are currently limited, the established theoretical frameworks for unlabeled cyanamide provide a clear and robust pathway for future investigations. By employing state-of-the-art computational methodologies, researchers can elucidate the subtle yet significant effects of isotopic substitution on the reactivity of this versatile molecule, paving the way for more precise control over chemical reactions and a deeper understanding of fundamental chemical principles.

References

Methodological & Application

Application Notes and Protocols for 15N Metabolic Labeling with Cyanamide-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, hypothetical protocol for the metabolic labeling of organisms with the stable isotope 15N using Cyanamide-15N2 as the sole nitrogen source. This technique is applicable for quantitative proteomics and metabolomics studies, enabling the tracing of nitrogen atoms through various metabolic pathways. The protocol is based on the known metabolic conversion of cyanamide (B42294) to urea (B33335) and subsequently ammonia (B1221849) by certain organisms, which can then be assimilated into biomass. Due to the potential toxicity of cyanamide, careful optimization of the labeling conditions is critical for successful application.

Introduction

Stable isotope labeling with heavy atoms such as 15N is a powerful technique in quantitative mass spectrometry-based proteomics and metabolomics.[1][2] It allows for the accurate relative and absolute quantification of proteins and metabolites between different experimental conditions. Typically, 15N labeling is achieved by providing cells or organisms with a 15N-enriched nitrogen source, such as [15N]ammonium chloride or [15N]potassium nitrate, which is incorporated into the newly synthesized biomolecules.[3][4][5]

Cyanamide (CH₂N₂) is a nitrogen-rich compound that has been utilized as a fertilizer, herbicide, and pesticide.[3][6] Certain plants and microorganisms possess the enzyme cyanamide hydratase, which catalyzes the conversion of cyanamide to urea.[4][6] Urea is then further metabolized to ammonia by urease, providing a source of nitrogen for the synthesis of amino acids and other nitrogen-containing biomolecules.[6] This metabolic capability opens the possibility of using this compound as a novel 15N donor for metabolic labeling studies.

Principle:

The core principle of this protocol lies in the enzymatic conversion of exogenously supplied this compound into [15N]urea and subsequently [15N]ammonia. This isotopically labeled ammonia is then incorporated into the cellular nitrogen pool, leading to the labeling of amino acids, proteins, nucleic acids, and other nitrogenous metabolites. The extent of 15N incorporation can be precisely measured by mass spectrometry, allowing for the quantitative analysis of changes in the proteome or metabolome under different experimental conditions.

Applications:

  • Quantitative Proteomics: Relative and absolute quantification of protein expression levels.

  • Metabolite Tracing: Following the metabolic fate of nitrogen in various biochemical pathways.

  • Flux Analysis: Determining the rates of metabolic reactions involving nitrogen.

  • Drug Development: Assessing the impact of drug candidates on nitrogen metabolism and protein turnover.

Experimental Protocols

Caution: Cyanamide is a toxic compound.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Materials and Reagents
  • This compound (≥98% isotopic purity)

  • Organism of interest (e.g., bacteria, yeast, plant seedlings, or cell culture)

  • Appropriate growth medium lacking a nitrogen source

  • Sterile water

  • Spectrophotometer

  • Centrifuge and appropriate tubes

  • Lysis buffer (specific to the organism and downstream application)

  • Protein or metabolite extraction buffers

  • Mass spectrometer (e.g., LC-MS/MS, GC-MS)

Determination of Optimal this compound Concentration

Due to the toxicity of cyanamide, it is crucial to determine the optimal, sub-lethal concentration for labeling. This is achieved by performing a dose-response experiment.

  • Prepare a series of cultures of the target organism in a nitrogen-free medium.

  • Supplement the cultures with a range of this compound concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM). Include a positive control with a standard nitrogen source and a negative control with no nitrogen source.

  • Incubate the cultures under optimal growth conditions.

  • Monitor the growth of the organism over time using appropriate methods (e.g., optical density for microbial cultures, cell counting for cell cultures, or visual inspection for plants).

  • Select the highest concentration of this compound that does not significantly inhibit growth compared to the positive control. This will be the working concentration for the labeling experiment.

15N Metabolic Labeling Procedure
  • Starter Culture: Inoculate a starter culture of the organism in its standard growth medium (containing a regular nitrogen source) and grow to the mid-logarithmic phase.

  • Washing: Harvest the cells or tissue from the starter culture by centrifugation or filtration. Wash the biomass twice with a nitrogen-free medium to remove any residual 14N-containing compounds.

  • Labeling: Resuspend the washed biomass in a fresh, nitrogen-free medium supplemented with the predetermined optimal concentration of this compound.

  • Incubation: Incubate the culture under optimal growth conditions for a sufficient period to allow for significant incorporation of 15N. The incubation time will vary depending on the organism's doubling time and should be determined empirically. For robust labeling, it is recommended to allow for at least 5-7 cell divisions.

  • Harvesting: Harvest the 15N-labeled cells or tissue by centrifugation or filtration.

  • Washing: Wash the harvested biomass twice with a cold, nitrogen-free buffer (e.g., phosphate-buffered saline) to remove any unincorporated this compound.

  • Sample Preparation: Proceed with the appropriate sample preparation protocol for the intended downstream analysis (e.g., protein extraction and digestion for proteomics, or metabolite extraction for metabolomics).

Sample Analysis by Mass Spectrometry
  • Analyze the prepared samples using a high-resolution mass spectrometer.

  • Acquire data in a manner that allows for the differentiation and quantification of 14N and 15N-containing peptides or metabolites.

  • The mass shift caused by the incorporation of 15N will depend on the number of nitrogen atoms in the molecule.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Example of Dose-Response Data for Optimal this compound Concentration Determination.

This compound Conc. (mM)Growth Rate (relative to positive control)
0 (Negative Control)0.05
0.10.98
0.50.95
1.00.85
5.00.40
10.00.10
Positive Control (e.g., NH4Cl)1.00

Table 2: Example of Quantitative Proteomics Data from a 15N Labeling Experiment.

Protein IDUnlabeled (Control) Abundance15N Labeled (Treated) AbundanceFold Changep-value
P123451.00E+082.50E+082.500.001
Q678905.00E+072.50E+070.500.005
A1B2C37.50E+067.60E+061.010.950

Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed metabolic pathway for this compound utilization and the general experimental workflow.

metabolic_pathway cluster_medium External Medium cluster_cell Cellular Metabolism This compound This compound Urea-15N2 Urea-15N2 This compound->Urea-15N2 Cyanamide Hydratase Ammonia-15N Ammonia-15N Urea-15N2->Ammonia-15N Urease Amino_Acids-15N Amino Acids-15N Ammonia-15N->Amino_Acids-15N Amino Acid Biosynthesis Other_Metabolites-15N Other N-containing Metabolites-15N Ammonia-15N->Other_Metabolites-15N Proteins-15N Proteins-15N Amino_Acids-15N->Proteins-15N Translation

Caption: Proposed metabolic pathway of this compound.

experimental_workflow A 1. Determine Optimal This compound Concentration B 2. Starter Culture in 14N Medium A->B C 3. Wash to Remove 14N B->C D 4. Resuspend in 15N Medium (with this compound) C->D E 5. Incubate for Label Incorporation D->E F 6. Harvest and Wash Labeled Biomass E->F G 7. Sample Preparation (Proteomics/Metabolomics) F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis H->I

Caption: Experimental workflow for 15N metabolic labeling.

Discussion and Considerations

  • Organism Specificity: The feasibility of this protocol is entirely dependent on the presence and activity of cyanamide hydratase and urease in the organism of interest. A preliminary genomic or enzymatic assay to confirm the presence of this pathway is highly recommended.

  • Toxicity: Cyanamide can be toxic and may induce stress responses in the organism, potentially altering the proteome or metabolome. The dose-response experiment is a critical step to minimize these effects.

  • Labeling Efficiency: The efficiency of 15N incorporation should be assessed. This can be done by analyzing a known abundant protein or metabolite and determining the ratio of the 15N-labeled to the 14N-unlabeled form.

  • Alternative Nitrogen Sources: Ensure that the "nitrogen-free" medium is truly devoid of any alternative nitrogen sources that could dilute the 15N label.

Conclusion

The use of this compound for metabolic labeling presents a novel, albeit hypothetical, approach for quantitative proteomics and metabolomics. The success of this method hinges on the metabolic capabilities of the chosen organism and careful optimization of the labeling conditions to mitigate toxicity. For organisms that can efficiently and safely metabolize cyanamide, this method could provide a valuable tool for studying nitrogen metabolism and its role in various biological processes. Further research is required to validate this protocol in specific biological systems.

References

Application Notes and Protocols for Quantitative Proteomics using Nitrogen-15 (¹⁵N) Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling in Quantitative Proteomics

Quantitative proteomics is a powerful analytical approach to determine the relative or absolute amount of proteins in a sample. A key technique in this field is stable isotope labeling, where proteins from different samples are differentially labeled with "heavy" and "light" isotopes. When the samples are mixed and analyzed by mass spectrometry, the mass difference introduced by the isotopes allows for accurate quantification of protein abundance between the samples. This minimizes experimental variability and improves the precision of quantification.

This document provides a detailed overview of using Nitrogen-15 (¹⁵N) for quantitative proteomics. It first addresses the theoretical application and challenges of using a specific reagent, Cyanamide-¹⁵N₂, and then provides a comprehensive, practical protocol for the widely-used and well-established method of ¹⁵N metabolic labeling.

A Note on Cyanamide-¹⁵N₂ as a Labeling Reagent

While Cyanamide-¹⁵N₂ is a molecule containing a stable isotope of nitrogen, it is not a standard or commonly used reagent for quantitative proteomics. The existing scientific literature primarily discusses cyanamide (B42294) in the context of prebiotic chemistry and peptide synthesis, rather than as a specific labeling agent for quantitative analysis of proteins.

Known Reactivity of Cyanamide:

  • Cyanamide is known to react with several functional groups present in proteins, including amino, carboxyl, and thiol groups.[1]

  • It can facilitate the formation of peptide bonds, a characteristic explored in studies of primitive earth chemistry.[2][3]

Theoretical Challenges for Quantitative Proteomics:

  • Lack of Specificity: A key requirement for a reliable chemical labeling reagent in proteomics is a highly specific and predictable reaction with a particular functional group (e.g., primary amines or cysteines). The broad reactivity of cyanamide could lead to inconsistent and incomplete labeling, making accurate quantification challenging.

  • Potential for Cross-linking and Modifications: The reactivity of cyanamide could lead to unwanted side reactions, such as protein cross-linking or other modifications, which would complicate the analysis and interpretation of mass spectrometry data.

  • Absence of Established Protocols: There are no established, validated protocols for the use of Cyanamide-¹⁵N₂ in quantitative proteomics. Significant methods development would be required to optimize reaction conditions, assess labeling efficiency, and validate the quantitative accuracy.

Given these challenges, for researchers seeking to use ¹⁵N for quantitative proteomics, we recommend a well-established and robust method: ¹⁵N Metabolic Labeling .

Application Note: ¹⁵N Metabolic Labeling for Quantitative Proteomics

Overview

¹⁵N metabolic labeling is a powerful in vivo labeling technique where cells or organisms are cultured in a medium containing a ¹⁵N-labeled nitrogen source. This heavy isotope is incorporated into all newly synthesized proteins. This method is considered a "gold standard" for quantitative proteomics due to its high accuracy and early incorporation of the label, which minimizes quantification errors arising from sample preparation.

Key Applications

  • Differential Protein Expression Studies: Comparing protein abundance between different cell states (e.g., treated vs. untreated, diseased vs. healthy).

  • Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation.

  • Systems Biology Research: Gaining a global view of the proteome's response to various stimuli or genetic modifications.

  • Drug Target Discovery: Identifying proteins that are up- or down-regulated in response to a drug candidate.[4][5]

  • Biomarker Discovery: Identifying potential protein biomarkers for disease diagnosis, prognosis, or treatment response.[5]

Experimental Workflow for ¹⁵N Metabolic Labeling

The general workflow for a ¹⁵N metabolic labeling experiment is depicted below.

G cluster_0 Sample Preparation cluster_1 Processing cluster_2 Analysis Culture_Light Cell Culture (¹⁴N Medium) Harvest Harvest Cells Culture_Light->Harvest Culture_Heavy Cell Culture (¹⁵N Medium) Culture_Heavy->Harvest Mix Mix Equal Amounts of Light and Heavy Samples Harvest->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Protein Digestion (e.g., with Trypsin) Lyse->Digest Cleanup Peptide Cleanup & Desalting Digest->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: General workflow for ¹⁵N metabolic labeling in quantitative proteomics.

Detailed Experimental Protocol: ¹⁵N Metabolic Labeling of Cultured Cells

This protocol provides a general guideline for the ¹⁵N metabolic labeling of mammalian cells in culture. Optimization may be required for different cell lines and experimental conditions.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI) lacking the standard nitrogen-containing amino acids ("light" medium)

  • ¹⁵N-labeled amino acids (e.g., ¹⁵N Spirulina-derived amino acid mix)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting columns

Procedure:

  • Cell Culture and Labeling:

    • Prepare "light" (¹⁴N) and "heavy" (¹⁵N) culture media. The heavy medium should be supplemented with the ¹⁵N-labeled amino acids, while the light medium contains the corresponding unlabeled amino acids. Both should be supplemented with dialyzed FBS to minimize the introduction of unlabeled amino acids.

    • Adapt cells to the heavy medium by passaging them for at least 5-6 cell divisions to ensure >98% incorporation of the ¹⁵N label.

    • Culture the "light" cells in parallel with the "heavy" cells.

    • Apply the experimental treatment (e.g., drug treatment) to one set of cultures (either light or heavy).

  • Cell Harvesting and Mixing:

    • Harvest the light and heavy cells separately. Wash the cells with ice-cold PBS.

    • Count the cells from each population and mix them in a 1:1 ratio based on cell number.

  • Protein Extraction and Digestion:

    • Lyse the mixed cell pellet using an appropriate lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • Reduction and Alkylation:

      • Add DTT to a final concentration of 5-10 mM and incubate at 56°C for 30-60 minutes.

      • Cool the sample to room temperature and add IAA to a final concentration of 15-20 mM. Incubate in the dark for 30 minutes.

    • Digestion:

      • Dilute the protein sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of any denaturants.

      • Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptides using a C18 desalting column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

    • The software will detect the mass shift between the ¹⁴N and ¹⁵N labeled peptides and calculate the ratio of their peak intensities.

    • This ratio reflects the relative abundance of the protein in the two original samples.

Data Presentation

Quantitative proteomics data from ¹⁵N labeling experiments are typically presented in tables that list the identified proteins, their accession numbers, sequence coverage, number of unique peptides identified, and the calculated protein ratios between the heavy and light labeled samples.

Table 1: Example of Quantitative Proteomics Data from a ¹⁵N Labeling Experiment

Protein AccessionGene NameProtein DescriptionUnique Peptides¹⁵N/¹⁴N Ratiop-valueRegulation
P02768ALBSerum albumin321.050.85Unchanged
P60709ACTBActin, cytoplasmic 1250.980.79Unchanged
P12345XYZHypothetical protein XYZ82.540.001Up-regulated
Q67890ABCHypothetical protein ABC120.450.003Down-regulated

Signaling Pathway Visualization

¹⁵N labeling can be used to study changes in protein abundance within specific signaling pathways. For example, in a drug development context, one might investigate how a drug affects a cancer-related pathway.

G RTK Receptor Tyrosine Kinase (Ratio: 1.1) RAS RAS (Ratio: 1.0) RTK->RAS RAF RAF (Ratio: 2.8 - Upregulated) RAS->RAF MEK MEK (Ratio: 2.5 - Upregulated) RAF->MEK ERK ERK (Ratio: 2.3 - Upregulated) MEK->ERK Transcription Transcription Factors (e.g., c-Myc - Ratio: 3.1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Example of a signaling pathway with protein upregulation data.

Conclusion

While the direct application of Cyanamide-¹⁵N₂ for quantitative proteomics is not established, the use of stable isotopes of nitrogen remains a cornerstone of the field. ¹⁵N metabolic labeling offers a highly accurate and reliable method for quantifying proteome-wide changes. The detailed protocol and workflow provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique in their studies.

References

Application Notes and Protocols for Cyanamide-¹⁵N₂ in Agricultural Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanamide (B42294), in its calcium cyanamide form, serves as a unique multifunctional nitrogen fertilizer.[1][2][3] Beyond supplying nitrogen, it exhibits herbicidal and fungicidal properties.[1][2] The use of isotopically labeled Cyanamide-¹⁵N₂ provides a powerful tool for researchers and scientists to trace the metabolic fate of cyanamide-derived nitrogen within the soil-plant system. These tracer studies are crucial for optimizing fertilizer use efficiency, understanding nitrogen cycling, and mitigating environmental impacts.[4][5][6] This document provides detailed application notes and protocols for conducting agricultural tracer studies using Cyanamide-¹⁵N₂.

Metabolic Pathway of Cyanamide in Soil and Plants

Upon application to the soil, calcium cyanamide is hydrolyzed to hydrogen cyanamide (H₂NCN).[2] This molecule is readily absorbed by plant roots and shoots.[1][2] Inside the plant and in the soil, cyanamide is rapidly metabolized. The nitrogen from Cyanamide-¹⁵N₂ follows a specific pathway, making it an excellent tracer for nitrogen dynamics.

Hydrogen cyanamide is first converted to urea (B33335) by the enzyme cyanamide hydratase.[1][2] Subsequently, urea is hydrolyzed by urease to ammonium (B1175870).[1][2] This ammonium, now carrying the ¹⁵N label, enters the plant's primary nitrogen assimilation pathway. It is incorporated into amino acids, primarily glutamate (B1630785) and alanine, and can also increase the content of basic amino acids like arginine, lysine, and histidine.[1][2]

Cyanamide_Metabolism Cyanamide-15N2 This compound Urea-15N Urea-15N This compound->Urea-15N Cyanamide Hydratase Ammonium-15N Ammonium-15N Urea-15N->Ammonium-15N Urease Amino_Acids_15N Amino Acids-15N (Glutamate, Alanine, etc.) Ammonium-15N->Amino_Acids_15N Glutamine Synthetase/ Glutamate Synthase (GS/GOGAT) Proteins_15N Proteins-15N & other N-containing compounds Amino_Acids_15N->Proteins_15N

Metabolic pathway of Cyanamide-¹⁵N₂ in plants.

Quantitative Data from Tracer Studies

The following tables summarize typical quantitative data that can be obtained from Cyanamide-¹⁵N₂ tracer studies. These values are indicative and can vary significantly based on soil type, crop species, and environmental conditions.

Table 1: Recovery of ¹⁵N from Labeled Fertilizers in the Plant-Soil System

Plant Part¹⁵N Recovery (%)Soil Layer (cm)¹⁵N Recovery (%)Reference
Shoots15 - 400 - 2030 - 50[4][7]
Roots5 - 1520 - 4010 - 20[4][7]
Total Plant 20 - 50 Total Soil 40 - 70 [4][7]

Table 2: Nitrogen Use Efficiency and Losses from ¹⁵N Tracer Studies

ParameterValue RangeDescriptionReference
Nitrogen Use Efficiency (NUE)30 - 50%Percentage of applied ¹⁵N taken up by the crop.[4]
Gaseous Losses (Denitrification, Volatilization)10 - 30%¹⁵N lost to the atmosphere as N₂, N₂O, or NH₃.[8]
Leaching Losses5 - 20%¹⁵N lost from the root zone through water movement.[5]
Unaccounted for ¹⁵N5 - 15%The portion of applied ¹⁵N not recovered in the plant or soil at the end of the experiment.[7]

Experimental Protocols

Protocol 1: General Experimental Workflow for a Cyanamide-¹⁵N₂ Tracer Study

This protocol outlines the major steps for conducting a field or greenhouse experiment to trace the fate of Cyanamide-¹⁵N₂.

Experimental_Workflow cluster_prep Preparation cluster_application Application & Growth cluster_sampling Sampling cluster_analysis Analysis Exp_Design Experimental Design (Plots, Treatments, Replicates) Tracer_Prep Prepare this compound solution (e.g., 5-10 atom% 15N) Exp_Design->Tracer_Prep Tracer_App Apply Tracer to Soil Tracer_Prep->Tracer_App Plant_Growth Plant Growth Period Tracer_App->Plant_Growth Plant_Sampling Harvest Plants (separate shoots and roots) Plant_Growth->Plant_Sampling Soil_Sampling Collect Soil Cores (by depth) Plant_Growth->Soil_Sampling Sample_Prep Dry, Grind, and Weigh Samples Plant_Sampling->Sample_Prep Soil_Sampling->Sample_Prep N_Analysis Total N and 15N Analysis (Mass Spectrometry) Sample_Prep->N_Analysis Data_Calc Calculate 15N Recovery and Distribution N_Analysis->Data_Calc

General workflow for a Cyanamide-¹⁵N₂ tracer study.

Protocol 2: Detailed Methodology for a Cyanamide-¹⁵N₂ Tracer Experiment

1. Experimental Design and Setup

  • Location: Field plots or greenhouse pots.

  • Treatments:

    • Control (no N fertilizer)

    • Unlabeled Cyanamide

    • Cyanamide-¹⁵N₂

  • Replicates: Minimum of 3-4 replicates per treatment.

  • Plot/Pot Size: Sufficiently large to obtain representative plant and soil samples.[9]

  • Cyanamide-¹⁵N₂ Specifications:

    • Isotopic Enrichment: Typically 5-10 atom % ¹⁵N.[5] Higher enrichment may be needed for short-term studies or systems with high N turnover.

    • Chemical Purity: ≥99%.[5]

2. Tracer Application

  • Application Rate: Based on the recommended nitrogen fertilization rate for the specific crop and soil type.

  • Application Method:

    • Solid Form: Evenly broadcast the granular Cyanamide-¹⁵N₂ onto the soil surface, followed by incorporation into the top 5-10 cm of soil to minimize gaseous losses.

    • Solution Form: Dissolve the Cyanamide-¹⁵N₂ in a known volume of deionized water and apply evenly to the soil surface using a sprayer or watering can.[10]

3. Plant and Soil Sampling

  • Timing: Sampling can be conducted at different crop growth stages (e.g., vegetative, flowering, maturity) and at the end of the experiment (post-harvest).

  • Plant Sampling:

    • Harvest the above-ground biomass (shoots) from a defined area within each plot.

    • Carefully excavate the roots from a known volume of soil.

    • Separate the shoots and roots, wash the roots gently to remove adhering soil, and record the fresh weight of each component.

  • Soil Sampling:

    • Collect soil cores from multiple locations within each plot using a soil auger.

    • Divide the cores into different depth increments (e.g., 0-15 cm, 15-30 cm, 30-60 cm).

    • Homogenize the soil from each depth increment for each plot.

4. Sample Preparation

  • Plant Samples:

    • Dry the shoot and root samples in a forced-air oven at 60-70°C until a constant weight is achieved.[8][11]

    • Record the dry weight.

    • Grind the dried plant material to a fine powder using a Wiley mill or ball mill.[11]

  • Soil Samples:

    • Air-dry the soil samples or dry them at a low temperature (e.g., 40°C) to avoid N transformations.

    • Remove any visible roots or organic debris.

    • Grind the soil to pass through a 2-mm sieve.

5. ¹⁵N Analysis

  • Instrumentation: Isotope Ratio Mass Spectrometer (IRMS) coupled with an Elemental Analyzer (EA).

  • Procedure:

    • Weigh a subsample of the powdered plant or soil material into a tin capsule.

    • The sample is combusted in the EA, and the resulting N₂ gas is introduced into the IRMS.

    • The IRMS measures the ratio of ¹⁵N to ¹⁴N.

  • Total N Analysis: The EA also provides the total nitrogen concentration in the sample.

6. Data Calculation

  • ¹⁵N atom percent excess:

    • Atom % ¹⁵N excess = Atom % ¹⁵N in sample - Atom % ¹⁵N in control

  • Nitrogen derived from fertilizer (Ndff):

    • % Ndff = (Atom % ¹⁵N excess in sample / Atom % ¹⁵N excess in fertilizer) * 100

  • Amount of N derived from fertilizer (Ndfa):

    • Ndfa (kg/ha) = (% Ndff / 100) * Total N uptake (kg/ha)

  • ¹⁵N Recovery:

    • % ¹⁵N Recovery = (Ndfa in plant or soil / Rate of ¹⁵N applied) * 100

Tracer studies using Cyanamide-¹⁵N₂ are invaluable for gaining a detailed understanding of the fate and efficiency of this unique nitrogen fertilizer. The protocols and data presented here provide a framework for researchers to design and conduct robust experiments. By accurately quantifying the uptake, transformation, and potential losses of cyanamide-derived nitrogen, these studies contribute to the development of more sustainable agricultural practices.

References

Application Notes and Protocols for Cyanamide-¹⁵N₂ Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with heavy nitrogen (¹⁵N) is a powerful technique for quantitative proteomics, enabling the precise measurement of protein turnover, synthesis, and abundance.[1][2][3] While various ¹⁵N sources are utilized, Cyanamide-¹⁵N₂ offers a cost-effective alternative for metabolic labeling. This document provides a detailed guide for the application of Cyanamide-¹⁵N₂ in mammalian cell culture for proteomic analysis. The protocols outlined below cover the essential steps from cell culture preparation and labeling to sample processing for mass spectrometry.

Cyanamide (B42294) is a reactive molecule that can be metabolized by cells, with the ¹⁵N atoms being incorporated into the cellular nitrogen pool and subsequently into amino acids and proteins.[4][5] This allows for the differentiation of "heavy" (¹⁵N-labeled) and "light" (¹⁴N) proteomes, facilitating their relative quantification by mass spectrometry. This technique is particularly useful for studying changes in protein expression and turnover in response to various stimuli, such as drug treatment or changes in cellular environment.

Data Presentation

Table 1: Key Parameters for Cyanamide-¹⁵N₂ Labeling Optimization
ParameterRecommended RangeNotes
Cell Line Adherent or suspension mammalian cellsOptimization is cell-line specific.
Seeding Density 20-30% confluency at the start of labelingEnsure cells are in the exponential growth phase.
Cyanamide-¹⁵N₂ Concentration 0.1 - 1 mM (start with a dose-response curve)High concentrations can be cytotoxic.[6] The optimal, non-toxic concentration must be determined empirically for each cell line.
Labeling Duration 24 - 72 hours (at least two cell doublings)Aim for >95% isotopic enrichment. Enrichment can be assessed by mass spectrometry.
Dialyzed FBS Concentration 10% (v/v)Reduces the concentration of unlabeled nitrogenous compounds.
Quality Control Cell viability assay (e.g., MTT, Trypan Blue)Monitor for any cytotoxic effects of cyanamide.
Isotopic Enrichment Analysis Mass spectrometry of a small protein aliquotDetermine the percentage of ¹⁵N incorporation before large-scale analysis.

Experimental Protocols

Protocol 1: Determination of Optimal Cyanamide-¹⁵N₂ Concentration

It is crucial to determine the highest concentration of Cyanamide-¹⁵N₂ that is not toxic to the specific cell line being used. This can be achieved through a standard cytotoxicity assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Cyanamide (unlabeled)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not reach full confluency within the assay duration (e.g., 5,000-10,000 cells/well). Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of unlabeled cyanamide in sterile water or an appropriate solvent. From this stock, prepare a serial dilution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 0.5, 1, 2, 5, 10 mM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of cyanamide. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period equivalent to the intended labeling duration (e.g., 48 or 72 hours).

  • Viability Assay (MTT Example):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration for labeling will be the highest concentration that shows minimal to no cytotoxicity (e.g., >90% viability).

Protocol 2: Cyanamide-¹⁵N₂ Labeling in Cell Culture

Materials:

  • Mammalian cell line of interest

  • Nitrogen-free DMEM or RPMI-1640 medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cyanamide-¹⁵N₂ (high isotopic purity, >98%)

  • Complete cell culture medium (for initial cell growth)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks or plates

Procedure:

  • Cell Culture: Culture cells in their standard complete medium until they reach approximately 70-80% confluency.

  • Preparation of Labeling Medium:

    • Prepare the "heavy" labeling medium by supplementing the nitrogen-free base medium with 10% dFBS, essential amino acids (except those that can be synthesized from the provided nitrogen source, if known), and the pre-determined optimal concentration of Cyanamide-¹⁵N₂.

    • Prepare a "light" control medium by supplementing the nitrogen-free base medium with 10% dFBS and the corresponding concentration of unlabeled Cyanamide (¹⁴N₂).

  • Cell Washing:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cell monolayer twice with sterile PBS to remove any residual unlabeled nitrogen sources.

  • Initiation of Labeling:

    • Add the pre-warmed "heavy" or "light" labeling medium to the respective cell cultures.

    • Incubate the cells under standard cell culture conditions (37°C, 5% CO₂).

  • Labeling Duration: Continue the incubation for a period equivalent to at least two cell doublings to ensure high isotopic incorporation. The medium should be replaced with fresh labeling medium as required by the cell line's metabolic rate.

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells using a cell scraper or by trypsinization.

    • Pellet the cells by centrifugation.

    • The cell pellet can be stored at -80°C until further processing.

Protocol 3: Protein Extraction and Preparation for Mass Spectrometry

Materials:

  • Labeled and unlabeled cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • C18 desalting columns/tips

  • Acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Cell Lysis: Resuspend the "heavy" and "light" cell pellets in lysis buffer. Incubate on ice with periodic vortexing to ensure complete lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Mixing: Mix equal amounts of protein from the "heavy" and "light" samples.

  • Reduction and Alkylation:

    • Add DTT to the protein mixture to a final concentration of 10 mM and incubate at 56°C.

    • Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark.

  • Protein Digestion:

    • Dilute the sample with ammonium bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using C18 tips according to the manufacturer's protocol.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a solution of ACN and FA suitable for LC-MS/MS analysis.

    • Analyze the samples on a high-resolution mass spectrometer.

Mandatory Visualization

G cluster_prep Phase 1: Cell Culture and Labeling cluster_process Phase 2: Sample Processing cluster_analysis Phase 3: Data Acquisition and Analysis culture 1. Standard Cell Culture wash 2. Wash with PBS culture->wash labeling 3. Incubate with Cyanamide-¹⁵N₂ Medium wash->labeling harvest 4. Harvest Cells labeling->harvest lysis 5. Cell Lysis harvest->lysis quant 6. Protein Quantification lysis->quant mix 7. Mix Light and Heavy Samples quant->mix digest 8. Reduction, Alkylation, and Trypsin Digestion mix->digest desalt 9. Peptide Desalting digest->desalt ms 10. LC-MS/MS Analysis desalt->ms data 11. Protein Identification and Quantification ms->data

Caption: Experimental workflow for Cyanamide-¹⁵N₂ labeling and quantitative proteomic analysis.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.

G cluster_mapk MAPK/ERK Signaling Pathway Signal Extracellular Signal (e.g., Mitogen) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Differentiation Cell Proliferation & Differentiation Transcription_Factors->Proliferation_Differentiation

Caption: The MAPK/ERK signaling cascade, crucial for cell proliferation and differentiation.

References

Application Note: Quantitative Proteomic Analysis Using Cyanamide-¹⁵N₂ Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in quantitative proteomics, enabling the accurate determination of relative protein abundance in complex biological samples. Chemical labeling methods, in particular, offer the flexibility of labeling digested peptides from any source. This application note details the use of Cyanamide-¹⁵N₂, a nitrogen-rich labeling reagent, for the quantitative analysis of peptides by mass spectrometry.

Cyanamide-¹⁵N₂ reacts with primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) to introduce a stable, heavy isotope tag. The resulting mass shift between the light (¹⁴N₂) and heavy (¹⁵N₂) labeled peptides allows for their simultaneous identification and quantification. This method is analogous to other amine-reactive labeling strategies, such as dimethylation, but offers a different mass shift and chemical properties. The incorporation of two ¹⁵N atoms results in a mass increase of 2 Da for each primary amine labeled compared to the unlabeled peptide, or a 2 Da difference per amine when comparing the heavy-labeled peptide to a light-labeled counterpart using ¹⁴N₂-cyanamide. For robust relative quantification, a differential labeling strategy is employed where one sample is labeled with the light isotopologue and the other with the heavy isotopologue.

Principle of the Method

The chemical labeling of peptides with Cyanamide-¹⁵N₂ is a straightforward process based on the nucleophilic addition of the primary amino groups of peptides to the cyanamide (B42294) molecule. This reaction results in the formation of a guanidinium (B1211019) group at the N-terminus and on lysine side chains.

The workflow involves the following key steps:

  • Protein Extraction and Digestion: Proteins are extracted from different biological samples (e.g., control vs. treated) and digested into peptides, typically using trypsin.

  • Differential Labeling: The resulting peptide mixtures are then labeled separately with either the "light" (Cyanamide-¹⁴N₂) or "heavy" (Cyanamide-¹⁵N₂) reagent.

  • Sample Combination and Cleanup: The light and heavy labeled samples are combined in a 1:1 ratio, followed by a desalting step to remove excess reagents and salts.

  • LC-MS/MS Analysis: The combined peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of peptides is determined by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectra.

Experimental Protocols

Materials
  • Cyanamide-¹⁵N₂ (isotopic purity >98%)

  • Cyanamide-¹⁴N₂

  • Peptide sample (from tryptic digest)

  • Labeling Buffer: 1 M HEPES, pH 8.5

  • Quenching Solution: 5% hydroxylamine (B1172632) or 500 mM Tris-HCl, pH 8.0

  • Formic acid (FA)

  • Acetonitrile (B52724) (ACN)

  • C18 desalting spin columns

  • HPLC-grade water

Protocol 1: Cyanamide-¹⁵N₂ Labeling of Peptides
  • Peptide Sample Preparation:

    • Start with lyophilized peptides from a tryptic digest of your protein sample.

    • Resuspend the peptides in 100 µL of Labeling Buffer to a concentration of 1-5 mg/mL. Ensure the pH is between 8.0 and 9.0 for optimal labeling of primary amines.

  • Labeling Reaction:

    • Prepare a 1 M solution of Cyanamide-¹⁵N₂ (heavy) and Cyanamide-¹⁴N₂ (light) in anhydrous DMSO or DMF.

    • For each sample to be labeled, add the cyanamide solution to the peptide solution to achieve a final concentration of 50-100 mM. A molar excess of the labeling reagent to the peptide is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted cyanamide.

  • Sample Combination and Cleanup:

    • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

    • Acidify the combined sample by adding formic acid to a final concentration of 0.1-1%.

    • Desalt the labeled peptides using a C18 spin column according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Sample Reconstitution for LC-MS/MS:

    • Reconstitute the dried, labeled peptides in a suitable solvent for LC-MS/MS analysis, typically 0.1% formic acid in water.

Protocol 2: Mass Spectrometry Analysis
  • LC Separation:

    • Inject the labeled peptide mixture onto a reverse-phase HPLC column (e.g., C18).

    • Separate the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.

  • MS and MS/MS Analysis:

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode on a high-resolution mass spectrometer.

    • For MS1 scans, acquire data over a mass range of m/z 350-1500.

    • For MS/MS scans, select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Use dynamic exclusion to prevent repeated fragmentation of the most abundant peptides.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis should be summarized to facilitate comparison between the control and treated samples.

Table 1: Key Parameters for Cyanamide-¹⁵N₂ Labeling

ParameterRecommended ValueNotes
Peptide Concentration 1 - 5 mg/mLHigher concentrations can improve labeling efficiency.
Labeling Buffer pH 8.0 - 9.0Optimal for the reaction with primary amines.
Cyanamide Concentration 50 - 100 mMA significant molar excess ensures complete labeling.
Reaction Time 1 - 2 hoursMay require optimization depending on the sample complexity.
Reaction Temperature Room Temperature
Quenching Reagent 50 mM HydroxylamineEffectively quenches the reaction.

Table 2: Illustrative Quantitative Proteomics Data

This table presents hypothetical data for demonstration purposes.

Protein IDGene NamePeptide SequenceRatio (Heavy/Light)p-valueRegulation
P02768ALBLVNEVTEFAK1.050.85Unchanged
P68871HBBVGGHGAEYGAEALER2.540.01Upregulated
P08670VIMSLPLPNFSSLNLRETNLDSLPLVDTHSK0.450.005Downregulated
Q06830PRDX1VCPAGWKPGSGTIKPNVLLK1.120.76Unchanged
P60709ACTBEITALAPSTMK0.980.91Unchanged

Visualizations

G cluster_sample_prep Sample Preparation cluster_labeling Chemical Labeling cluster_analysis Analysis p1 Protein Extraction (Control) d1 Tryptic Digestion p1->d1 p2 Protein Extraction (Treated) d2 Tryptic Digestion p2->d2 l1 Labeling with Cyanamide-¹⁴N₂ (Light) d1->l1 l2 Labeling with Cyanamide-¹⁵N₂ (Heavy) d2->l2 c Combine Samples (1:1) l1->c l2->c ds Desalting (C18) c->ds ms LC-MS/MS Analysis ds->ms da Data Analysis & Quantification ms->da

Caption: Experimental workflow for quantitative proteomics using Cyanamide-¹⁵N₂ labeling.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates Response Cellular Response (Proliferation, Differentiation) TF->Response

Caption: A generic MAPK signaling pathway that can be quantitatively analyzed.

Application Notes and Protocols: Cyanamide-¹⁵N₂ as a Nitrogen Source in Microbial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cyanamide-¹⁵N₂ as a stable isotope-labeled nitrogen source in microbial studies. This powerful tool enables researchers to trace the metabolic fate of cyanamide-derived nitrogen, elucidate biosynthetic pathways, and conduct quantitative proteomics analyses. The following sections detail the applications, experimental protocols, and data presentation for studies involving Cyanamide-¹⁵N₂.

Introduction

Cyanamide (B42294) and its derivatives are important nitrogen-containing compounds in various industrial and agricultural processes. Understanding how microorganisms interact with and metabolize these compounds is crucial for bioremediation, biotechnology, and drug discovery. Cyanamide-¹⁵N₂, a stable isotope-labeled version of cyanamide, allows for the precise tracking of nitrogen atoms as they are incorporated into microbial biomass and metabolic products. This enables detailed studies of nitrogen assimilation pathways and the identification of novel enzymes and metabolic routes.[1][2][3]

Microorganisms that can utilize cyanide and related compounds often do so as a source of nitrogen for growth.[1] The degradation of these compounds can occur through various enzymatic pathways, including hydrolytic, oxidative, and substitution reactions.[2] By using ¹⁵N-labeled cyanamide, researchers can definitively link the compound to the nitrogen-containing metabolites produced by the microorganism.

Applications

  • Metabolic Pathway Elucidation: Tracing the incorporation of ¹⁵N from Cyanamide-¹⁵N₂ into amino acids, proteins, nucleic acids, and other nitrogenous metabolites to map metabolic pathways.[4][5]

  • Quantitative Proteomics (SILAC variation): In a modified Stable Isotope Labeling by Amino acids in Cell culture (SILAC) approach, Cyanamide-¹⁵N₂ can serve as the sole nitrogen source to achieve universal ¹⁵N labeling of the proteome for quantitative analysis of protein expression.[6][7]

  • Biosynthetic Pathway Characterization: Identifying the incorporation of ¹⁵N into natural products to elucidate their biosynthetic origins and mechanisms.[4][5][8]

  • Bioremediation Studies: Assessing the efficiency of microbial degradation of cyanamide and its conversion into biomass or harmless byproducts like dinitrogen gas.[2][3][9]

Experimental Workflow

The general workflow for a microbial feeding study using Cyanamide-¹⁵N₂ involves culturing the microorganism in a defined medium where Cyanamide-¹⁵N₂ is the primary or sole nitrogen source. Subsequent analysis of the labeled biomass and metabolites provides insights into the metabolic fate of the nitrogen.

experimental_workflow cluster_preparation Preparation cluster_culture Culturing cluster_harvest Harvesting cluster_analysis Analysis prep_media Prepare Defined Minimal Medium add_cyanamide Add Cyanamide-¹⁵N₂ (Sole Nitrogen Source) prep_media->add_cyanamide inoculate Inoculate with Microorganism add_cyanamide->inoculate culture Incubate under Optimal Conditions inoculate->culture monitor Monitor Growth (e.g., OD600) culture->monitor harvest_cells Harvest Cells (Centrifugation) monitor->harvest_cells separate Separate Supernatant and Cell Pellet harvest_cells->separate extract_pellet Extract Metabolites/ Proteins from Pellet separate->extract_pellet extract_supernatant Analyze Supernatant for Residual ¹⁵N-Cyanamide separate->extract_supernatant ms_analysis Mass Spectrometry (e.g., LC-MS/MS) extract_pellet->ms_analysis nmr_analysis NMR Spectroscopy (¹⁵N NMR) extract_pellet->nmr_analysis data_analysis Data Analysis and Pathway Mapping ms_analysis->data_analysis nmr_analysis->data_analysis cyanamide_pathways cluster_hydrolytic Hydrolytic Pathway cluster_reductive Reductive Pathway cluster_assimilation Nitrogen Assimilation cyanamide Cyanamide-¹⁵N₂ urea ¹⁵N-Urea cyanamide->urea Cyanamide hydratase aminomethylene ¹⁵N-Aminomethylene radical cyanamide->aminomethylene Nitrogenase-like enzyme ammonia_co2 ¹⁵NH₃ + CO₂ urea->ammonia_co2 Urease amino_acids ¹⁵N-Amino Acids ammonia_co2->amino_acids GS-GOGAT formaldehyde_ammonia Formaldehyde + ¹⁵NH₃ aminomethylene->formaldehyde_ammonia formaldehyde_ammonia->amino_acids GS-GOGAT proteins ¹⁵N-Proteins amino_acids->proteins nucleotides ¹⁵N-Nucleotides amino_acids->nucleotides

References

Application Notes and Protocols for Protein Turnover Analysis with Cyanamide-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental cellular process that governs protein homeostasis and cellular function. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The analysis of protein turnover rates provides invaluable insights into disease mechanisms and the mode of action of therapeutic agents.

Stable isotope labeling coupled with mass spectrometry has become a powerful technique for the global analysis of protein dynamics. This document provides a detailed, albeit theoretical, framework for the use of Cyanamide-15N2 as a novel nitrogen source for metabolic labeling in protein turnover studies. While established methods often utilize 15N-labeled amino acids or ammonium (B1175870) salts, the use of this compound presents a potential alternative.

Disclaimer: The use of this compound for protein turnover analysis is a novel, theoretical application. The protocols described herein are adapted from established 15N-labeling methodologies and are provided as a guide for research and development. It is imperative to conduct preliminary studies to determine the optimal, non-toxic concentration of this compound and to validate its metabolic incorporation into the cellular amino acid pool for any specific biological system.

Principle of the Method

The core principle of this technique is to introduce a "heavy" isotope of nitrogen (15N) into the cellular environment, allowing it to be incorporated into newly synthesized proteins. By tracking the rate of 15N incorporation over time, the synthesis and degradation rates of individual proteins can be determined.

This method assumes that this compound is taken up by the cells and metabolized, releasing 15N-labeled nitrogen that enters the cellular nitrogen pool. This "heavy" nitrogen is then utilized for the de novo synthesis of amino acids, which are subsequently incorporated into new proteins. By using mass spectrometry to measure the ratio of "heavy" (15N-labeled) to "light" (14N-containing) peptides at different time points, the turnover rate of each protein can be calculated.

Hypothetical Metabolic Pathway of this compound

The proposed metabolic conversion of this compound is based on its known breakdown in soil and plants, where it is hydrolyzed to urea (B33335) and subsequently to ammonia (B1221849).[1][2] This ammonia then serves as a primary nitrogen source for amino acid biosynthesis.

This compound This compound Urea-15N2 Urea-15N2 This compound->Urea-15N2 Hydrolase/Spontaneous Ammonia-15N Ammonia-15N Urea-15N2->Ammonia-15N Urease 15N-Amino Acid Pool 15N-Amino Acid Pool Ammonia-15N->15N-Amino Acid Pool Amino Acid Biosynthesis Newly Synthesized 15N-Proteins Newly Synthesized 15N-Proteins 15N-Amino Acid Pool->Newly Synthesized 15N-Proteins Translation cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A Cell Seeding & Growth B Replace with 15N2-Cyanamide Medium A->B C Time-Course Incubation (t0, t1, t2, ... tn) B->C D Cell Lysis & Protein Extraction C->D E Protein Digestion (e.g., Trypsin) D->E F Peptide Cleanup (e.g., C18) E->F G LC-MS/MS Analysis F->G H Peptide Identification & Quantification G->H I Calculate 15N Incorporation Rate H->I J Determine Protein Turnover Rates I->J Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Insulin Insulin Insulin->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 eIF4E eIF4E 4E-BP1->eIF4E S6 S6 S6K1->S6 Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis S6->Protein Synthesis

References

Application Notes and Protocols for Cyanamide-¹⁵N₂ Incorporation in Plant Nitrogen Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cyanamide-¹⁵N₂ in plant nitrogen metabolism research. This stable isotope-labeled compound serves as a powerful tracer to elucidate the uptake, assimilation, and metabolic fate of cyanamide-derived nitrogen within plant systems. The following sections detail the metabolic pathways, experimental protocols, and expected quantitative outcomes.

Introduction to Cyanamide (B42294) in Plant Nitrogen Metabolism

Cyanamide, in the form of calcium cyanamide, has a history of use as a nitrogen fertilizer.[1] When applied to soil or nutrient solutions, it is converted to hydrogen cyanamide (CH₂N₂), which can be taken up by plant roots and shoots.[2][3] Inside the plant, the nitrogen from cyanamide is integrated into the central nitrogen metabolism through a distinct pathway.

The initial and critical step in cyanamide assimilation is its enzymatic conversion to urea (B33335). This reaction is catalyzed by cyanamide hydratase. Subsequently, the ¹⁵N-labeled urea is hydrolyzed by the enzyme urease to produce ¹⁵N-labeled ammonium (B1175870) (¹⁵NH₄⁺) and carbon dioxide. This newly formed ammonium then enters the primary nitrogen assimilation pathway, the Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) cycle.[2][4] Through this cycle, the ¹⁵N is incorporated into glutamine and glutamate, which are key donor molecules for the biosynthesis of other amino acids and various nitrogen-containing compounds.[2][3]

Key Metabolic Pathway of Cyanamide-¹⁵N₂ Incorporation

The following diagram illustrates the assimilation pathway of Cyanamide-¹⁵N₂ into plant nitrogen metabolism.

Cyanamide_Metabolism Cyanamide-¹⁵N₂ Cyanamide-¹⁵N₂ Urea Urea Cyanamide-¹⁵N₂->Urea Cyanamide Hydratase Ammonium (¹⁵NH₄⁺) Ammonium (¹⁵NH₄⁺) Urea->Ammonium (¹⁵NH₄⁺) Urease Glutamine Glutamine Ammonium (¹⁵NH₄⁺)->Glutamine GS Glutamate Glutamate Glutamine->Glutamate GOGAT Other Amino Acids Other Amino Acids Glutamate->Other Amino Acids Transaminases Nitrogenous Compounds Nitrogenous Compounds Other Amino Acids->Nitrogenous Compounds

Caption: Metabolic pathway of Cyanamide-¹⁵N₂ assimilation in plants.

Experimental Protocols

This section provides detailed methodologies for conducting Cyanamide-¹⁵N₂ incorporation studies in plants.

Experimental Workflow

The overall experimental workflow for a Cyanamide-¹⁵N₂ labeling study is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Growth Plant Growth (Hydroponics) Labeling ¹⁵N₂-Cyanamide Labeling Plant_Growth->Labeling Labeling_Solution ¹⁵N₂-Cyanamide Solution Preparation Labeling_Solution->Labeling Harvest Plant Tissue Harvest Labeling->Harvest Metabolite_Extraction Metabolite Extraction Harvest->Metabolite_Extraction Derivatization Amino Acid Derivatization Metabolite_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis ¹⁵N Enrichment Calculation GC_MS->Data_Analysis

Caption: Experimental workflow for Cyanamide-¹⁵N₂ tracing studies.

Protocol 1: Plant Growth and Hydroponic Setup

This protocol is adapted for Arabidopsis thaliana but can be modified for other plant species.

Materials:

  • Arabidopsis thaliana seeds

  • Black microcentrifuge tubes (1.5 mL)

  • Germination media (e.g., ½ MS with 0.8% agar)

  • Hydroponic tanks (light-proof)

  • Air pump and airstones

  • Basal Nutrient Solution (BNS), e.g., modified ¼ Hoagland's solution[5]

Procedure:

  • Prepare black microcentrifuge tube lids by piercing them to allow root passage.

  • Fill the lids with agar-solidified germination media and place one seed on each lid.

  • Place the lids in a germination tank containing the same liquid germination media, ensuring the bottom of the agar (B569324) plug is in contact with the solution.

  • Stratify the seeds at 4°C for 48 hours in the dark.

  • Transfer the germination tank to a growth chamber with a controlled environment (e.g., 16-hour light/8-hour dark cycle, 22°C).[5]

  • After 7-10 days, once seedlings are established and roots have emerged, transfer the lids to larger, aerated hydroponic tanks containing the Basal Nutrient Solution.

  • Grow the plants for an additional 2-3 weeks, replacing the nutrient solution weekly, before commencing the labeling experiment.

Protocol 2: Cyanamide-¹⁵N₂ Labeling

Materials:

  • Cyanamide-¹⁵N₂ (ensure high isotopic purity)

  • Basal Nutrient Solution (BNS)

  • pH meter and adjustment solutions (e.g., 0.1 M KOH, 0.1 M HCl)

Procedure:

  • Prepare the Cyanamide-¹⁵N₂ labeling solution by dissolving the labeled compound in BNS to the desired final concentration (e.g., 1-5 mM).

  • Adjust the pH of the labeling solution to match the pH of the BNS (typically 5.5-6.0).

  • Gently transfer the plant holders (lids) from the growth tanks to new tanks containing the Cyanamide-¹⁵N₂ labeling solution.

  • The duration of the labeling period can vary depending on the experimental goals, ranging from a few hours for short-term uptake studies to several days for long-term incorporation analysis.

  • At the end of the labeling period, harvest plant tissues immediately. For a "chase" experiment, transfer the plants back to the original BNS without the label and harvest at subsequent time points.

Protocol 3: Sample Harvesting and Metabolite Extraction

Materials:

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

Procedure:

  • Harvest roots and shoots separately and immediately flash-freeze them in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Transfer the powdered tissue to a pre-weighed tube and record the fresh weight.

  • Add the cold extraction solvent (e.g., 1 mL of 80% methanol (B129727) per 100 mg of tissue).

  • Vortex the mixture vigorously and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted metabolites for subsequent analysis.

Protocol 4: Amino Acid Derivatization and GC-MS Analysis

This protocol is for the derivatization of amino acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

  • Dried metabolite extract

  • Acidified methanol (1.85 M)

  • Acetic anhydride, trimethylamine, and acetone (B3395972) mixture (1:2:5, v/v/v)

  • Ethyl acetate (B1210297)

  • Saturated NaCl solution

  • GC-MS system

Procedure:

  • Dry a known volume of the metabolite extract under a stream of nitrogen gas.

  • Add 1 mL of acidified methanol and heat at 100°C for 1 hour to methylate the amino acids.

  • Evaporate the methanol under nitrogen at room temperature.

  • Add the acetylation mixture and heat at 60°C for 10 minutes.[6]

  • Evaporate the reagents under nitrogen at room temperature.

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and 1 mL of saturated NaCl solution, vortexing, and collecting the upper ethyl acetate phase.[6]

  • Dry the ethyl acetate phase and reconstitute in a suitable volume of ethyl acetate for GC-MS analysis.

  • Analyze the derivatized amino acids on a GC-MS system to determine the ¹⁵N enrichment in each amino acid.

Data Presentation

The following tables provide a template for summarizing quantitative data from Cyanamide-¹⁵N₂ incorporation studies. The values presented are hypothetical and should be replaced with experimental data.

Table 1: ¹⁵N Enrichment in Plant Tissues after Cyanamide-¹⁵N₂ Application

Plant TissueLabeling Duration (hours)Total Nitrogen (%)¹⁵N Atom % Excess
Shoots 64.2 ± 0.31.5 ± 0.2
244.5 ± 0.25.8 ± 0.5
484.6 ± 0.39.2 ± 0.8
Roots 63.8 ± 0.42.1 ± 0.3
244.0 ± 0.38.5 ± 0.7
484.1 ± 0.212.4 ± 1.1

Table 2: ¹⁵N Incorporation into Key Amino Acids in Plant Roots

Amino Acid¹⁵N Atom % Excess (6 hours)¹⁵N Atom % Excess (24 hours)
Glutamine (Amide-N) 15.2 ± 1.845.6 ± 4.2
Glutamine (Amino-N) 8.5 ± 0.928.3 ± 2.5
Glutamate 7.9 ± 0.725.1 ± 2.1
Alanine 4.1 ± 0.515.8 ± 1.4
Aspartate 3.5 ± 0.412.4 ± 1.1
Arginine 2.8 ± 0.310.2 ± 0.9

Concluding Remarks

The use of Cyanamide-¹⁵N₂ as a tracer provides a valuable tool for dissecting the specific metabolic pathways of this nitrogen source in plants. The protocols outlined here, from hydroponic plant culture to GC-MS analysis, offer a robust framework for conducting these studies. The quantitative data generated will contribute to a deeper understanding of nitrogen use efficiency and the intricate network of plant nitrogen metabolism, with potential applications in crop improvement and the development of novel agricultural products.

References

Application Notes and Protocols: Cyanamide-¹⁵N₂ in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanamide-¹⁵N₂ is a stable isotope-labeled compound that serves as a versatile tool in drug discovery and development. Its incorporation into drug candidates or biological systems enables detailed investigation of metabolic pathways, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. The presence of the ¹⁵N isotope allows for sensitive and specific detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing invaluable quantitative and structural information. These application notes provide an overview of the utility of Cyanamide-¹⁵N₂ and detailed protocols for its application in key areas of drug development.

Applications of Cyanamide-¹⁵N₂

Metabolic Labeling for Quantitative Proteomics

Cyanamide-¹⁵N₂ can serve as a nitrogen source for metabolic labeling in cell culture or in vivo models. This approach, analogous to Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the global labeling of the proteome. By comparing the ¹⁵N-labeled proteome with an unlabeled (¹⁴N) control, researchers can accurately quantify changes in protein expression in response to drug treatment.

Key Advantages:

  • Comprehensive Proteome Coverage: Enables the quantification of thousands of proteins in a single experiment.[1][2][3]

  • High Accuracy and Precision: The use of an internal standard minimizes experimental variability.[1][2]

  • Dynamic Studies: Allows for the investigation of protein turnover and regulation.

Precursor for ¹⁵N-Labeled Drug Synthesis

Cyanamide-¹⁵N₂ is a valuable building block for the synthesis of ¹⁵N-labeled drug candidates, particularly those containing nitrogen heterocycles.[4][5][6] The labeled drug can then be used as an internal standard for quantitative bioanalysis or as a probe to study drug metabolism and disposition.

Key Advantages:

  • Gold Standard for Bioanalysis: Isotope dilution mass spectrometry using a stable isotope-labeled internal standard is the gold standard for accurate drug quantification in biological matrices.

  • Metabolite Identification: Facilitates the identification of drug metabolites by tracking the ¹⁵N label.

  • Tracer for PK/PD Studies: Enables the precise tracking of the drug and its metabolites in vivo.

Mechanistic Studies of Covalent Inhibitors

Cyanamide and its derivatives are known to act as covalent inhibitors of various enzymes.[7][8][9] Using Cyanamide-¹⁵N₂-labeled inhibitors allows for the detailed characterization of the covalent adduct formed with the target protein. This information is crucial for understanding the mechanism of inhibition and for optimizing the design of more potent and selective drugs.

Key Advantages:

  • Confirmation of Covalent Binding: MS analysis of the protein-inhibitor adduct can confirm the covalent nature of the interaction.

  • Identification of the Target Residue: Tandem MS (MS/MS) can pinpoint the exact amino acid residue that is modified by the inhibitor.

  • Structural Characterization of the Adduct: NMR spectroscopy can provide detailed structural information about the covalent adduct.

NMR-Based Drug-Target Interaction Studies

¹⁵N-labeling of a target protein is a prerequisite for many powerful NMR experiments used to study drug-target interactions.[10][11] While typically achieved through metabolic labeling with a ¹⁵N-labeled nutrient source, the synthesis of ¹⁵N-labeled ligands using Cyanamide-¹⁵N₂ provides a complementary approach to probe the binding event from the ligand's perspective. Furthermore, understanding the interaction of cyanamide-based drugs with their targets, such as aldehyde dehydrogenase 2 (ALDH2), can be facilitated.[12][13][14][15][16]

Key Advantages:

  • Binding Site Mapping: Chemical shift perturbation studies can identify the amino acid residues in the binding pocket.[17][18][19]

  • Determination of Binding Affinity: NMR titration experiments can be used to determine the dissociation constant (Kd) of the drug-target complex.[19]

  • Structural Elucidation of the Complex: Nuclear Overhauser effect (NOE) based experiments can provide distance restraints for determining the three-dimensional structure of the drug-target complex.

Experimental Protocols

Protocol 1: ¹⁵N Metabolic Labeling of Mammalian Cells for Quantitative Proteomics

This protocol describes a general procedure for the metabolic labeling of mammalian cells using a ¹⁵N nitrogen source, adapted for the hypothetical use of Cyanamide-¹⁵N₂ as a precursor to labeled amino acids in the growth medium.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking the standard nitrogen-containing amino acids.

  • Dialyzed fetal bovine serum (dFBS)

  • ¹⁴N-amino acid supplement

  • ¹⁵N-amino acid supplement (hypothetically synthesized using Cyanamide-¹⁵N₂)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture Preparation: Culture the mammalian cells in standard complete medium until they reach the desired confluence.

  • Adaptation to Labeling Medium: For adherent cells, wash the cells twice with PBS. For suspension cells, pellet the cells and wash twice with PBS. Resuspend the cells in the labeling medium containing the ¹⁴N-amino acid supplement and 10% dFBS. Culture the cells for at least one cell doubling to allow for adaptation to the new medium.

  • Metabolic Labeling:

    • "Light" Sample (¹⁴N): Culture one population of cells in the labeling medium supplemented with ¹⁴N-amino acids.

    • "Heavy" Sample (¹⁵N): Culture a second population of cells in the labeling medium supplemented with ¹⁵N-amino acids.

    • Culture the cells for at least 5-6 cell doublings to ensure >95% incorporation of the labeled amino acids.

  • Drug Treatment (Optional): Once labeling is complete, treat one or both cell populations with the drug of interest or vehicle control for the desired time.

  • Cell Harvest and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the "light" and "heavy" lysates.

    • Mix equal amounts of protein from the "light" and "heavy" samples.

  • Sample Preparation for Mass Spectrometry: Proceed with standard protocols for protein digestion (e.g., in-solution or in-gel trypsin digestion), peptide cleanup (e.g., C18 desalting), and LC-MS/MS analysis.

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the ¹⁴N and ¹⁵N peptide pairs. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein in the two samples.[20][21]

Quantitative Data Summary:

Protein IDGene NameLog₂(¹⁵N/¹⁴N) Ratiop-valueRegulation
P02768ALB-1.580.001Down
P60709ACTB0.050.89Unchanged
P10636HSP90AB12.13<0.001Up
Q06830PRDX11.890.005Up
P62937TUBA1A-0.120.75Unchanged

This table presents hypothetical data from a quantitative proteomics experiment comparing a drug-treated (¹⁵N) sample to a vehicle control (¹⁴N) sample.

Protocol 2: ¹⁵N HSQC NMR for Drug-Target Binding Analysis

This protocol outlines the steps for performing a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiment to study the binding of a small molecule to a ¹⁵N-labeled protein.

Materials:

  • Purified ¹⁵N-labeled protein (0.1-1 mM) in a suitable NMR buffer (e.g., 25 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5).

  • Unlabeled small molecule drug of interest (concentrated stock solution).

  • NMR tubes.

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Protein Sample Preparation: Prepare the ¹⁵N-labeled protein sample in the NMR buffer. The buffer should contain 5-10% D₂O for the spectrometer lock.

  • Initial ¹H-¹⁵N HSQC Spectrum:

    • Record a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference spectrum.[10][22]

    • Optimize the acquisition parameters (e.g., spectral width, number of scans) to obtain a high-quality spectrum.

  • Titration with the Small Molecule:

    • Add a small aliquot of the concentrated small molecule stock solution to the protein sample to achieve the desired ligand-to-protein molar ratio (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1).

    • After each addition, gently mix the sample and allow it to equilibrate.

    • Record a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Overlay the HSQC spectra from the different titration points.

    • Analyze the chemical shift perturbations (CSPs) of the backbone amide resonances. Residues exhibiting significant CSPs are likely located in or near the binding site.

    • The magnitude of the CSPs can be plotted against the ligand concentration to determine the dissociation constant (Kd).

Quantitative Data Summary:

Residue NumberAmino AcidChemical Shift Perturbation (Δδ, ppm) at 5:1 Ligand:Protein Ratio
25Gly0.05
47Val0.32
48Ile0.45
49Phe0.38
72Leu0.29
98Ala0.08

This table shows hypothetical chemical shift perturbation data for selected residues of a ¹⁵N-labeled protein upon binding to a small molecule.

Visualization of Pathways and Workflows

Signaling Pathway of ALDH2 in Cellular Protection

Aldehyde dehydrogenase 2 (ALDH2) is a key enzyme in detoxifying aldehydes and is a target for some cyanamide-based drugs. The following diagram illustrates its role in mitigating oxidative stress.

ALDH2_Pathway cluster_stress Cellular Stress cluster_metabolism Metabolism cluster_effects Cellular Effects Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Oxidative_Stress Oxidative_Stress Reactive_Aldehydes Reactive_Aldehydes Oxidative_Stress->Reactive_Aldehydes Mitochondrial_Dysfunction Mitochondrial_Dysfunction Acetaldehyde->Mitochondrial_Dysfunction ALDH2 ALDH2 Acetaldehyde->ALDH2 Apoptosis Apoptosis Reactive_Aldehydes->Apoptosis Reactive_Aldehydes->ALDH2 Acetate Acetate Cell_Survival Cell_Survival Acetate->Cell_Survival Mitochondrial_Dysfunction->Apoptosis ALDH2->Acetate

Caption: ALDH2 signaling pathway in cellular protection.

Experimental Workflow for Covalent Inhibitor Analysis

This workflow outlines the use of Cyanamide-¹⁵N₂-labeled inhibitors to characterize their interaction with a target protein.

Covalent_Inhibitor_Workflow Start Start: Synthesize ¹⁵N₂-Cyanamide Inhibitor Incubate Incubate ¹⁵N-Inhibitor with Target Protein Start->Incubate MS_Analysis Mass Spectrometry Analysis Incubate->MS_Analysis NMR_Analysis NMR Spectroscopy Analysis Incubate->NMR_Analysis Intact_MS Intact Protein MS: Confirm Adduct Formation MS_Analysis->Intact_MS Peptide_Mapping Peptide Mapping MS/MS: Identify Modification Site MS_Analysis->Peptide_Mapping End End: Mechanism of Covalent Inhibition Elucidated Intact_MS->End Peptide_Mapping->End HSQC_NMR ¹H-¹⁵N HSQC: Characterize Adduct Structure NMR_Analysis->HSQC_NMR HSQC_NMR->End

Caption: Workflow for covalent inhibitor analysis.

Logical Relationship for Quantitative Proteomics

This diagram illustrates the logical flow of a quantitative proteomics experiment using ¹⁵N metabolic labeling.

Quantitative_Proteomics_Logic cluster_samples Sample Preparation Control_Cells Control Cells (¹⁴N Medium) Mix_Samples Mix Equal Protein Amounts Control_Cells->Mix_Samples Treated_Cells Treated Cells (¹⁵N Medium) Treated_Cells->Mix_Samples Digest_Lyse Lyse Cells & Digest Proteins Mix_Samples->Digest_Lyse LC_MSMS LC-MS/MS Analysis Digest_Lyse->LC_MSMS Data_Analysis Data Analysis: Identify & Quantify ¹⁴N/¹⁵N Peptides LC_MSMS->Data_Analysis Results Results: Relative Protein Abundance Data_Analysis->Results

Caption: Quantitative proteomics experimental logic.

References

Troubleshooting & Optimization

Optimizing Cyanamide-¹⁵N₂ Labeling Efficiency in Mammalian Cells: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Cyanamide-¹⁵N₂ labeling efficiency in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is Cyanamide-¹⁵N₂ labeling?

Cyanamide-¹⁵N₂ labeling is a metabolic labeling technique used to incorporate a stable isotope of nitrogen (¹⁵N) into the proteome of mammalian cells. Cells are cultured in a medium containing Cyanamide-¹⁵N₂, which serves as a source of ¹⁵N for the synthesis of amino acids and, subsequently, proteins. This enables the differentiation and quantification of "heavy" (¹⁵N-labeled) and "light" (¹⁴N) proteins using mass spectrometry-based proteomics.

Q2: What are the advantages of using Cyanamide-¹⁵N₂ over ¹⁵N-labeled amino acids?

While both methods achieve ¹⁵N labeling, Cyanamide-¹⁵N₂ can be a more cost-effective option. However, it's important to consider potential toxicity and the need for optimization. Direct comparison of labeling efficiency depends on the cell line and experimental conditions.

Q3: What is a typical starting concentration for Cyanamide-¹⁵N₂?

A starting concentration in the low micromolar range is recommended due to the potential cytotoxicity of cyanamide (B42294). Optimization is crucial for each cell line to find the highest concentration that does not significantly impact cell viability.

Q4: How long should I incubate my cells with Cyanamide-¹⁵N₂?

Incubation time will vary depending on the cell line's doubling time and protein turnover rate. A typical starting point is 24 to 72 hours. For accurate quantification in techniques like SILAC, cells should undergo at least five doublings to achieve near-complete incorporation of the heavy isotope.[1]

Q5: How can I assess the labeling efficiency?

Labeling efficiency can be determined by mass spectrometry analysis of protein digests. By comparing the isotopic distribution of peptides from labeled and unlabeled samples, the percentage of ¹⁵N incorporation can be calculated.[2] Several software tools can assist with this analysis.

Troubleshooting Guides

Problem 1: Low Labeling Efficiency

Symptoms:

  • Low percentage of ¹⁵N incorporation detected in mass spectrometry analysis.

  • Weak signal for "heavy" peptides.

Potential Cause Troubleshooting Steps
Suboptimal Cyanamide-¹⁵N₂ Concentration Perform a dose-response experiment to determine the optimal concentration that maximizes labeling without inducing significant cytotoxicity. Start with a low concentration (e.g., 1-10 µM) and gradually increase it.
Insufficient Incubation Time Increase the labeling duration, especially for cells with slow doubling times or low protein turnover. Aim for at least 5 cell doublings for complete labeling.[1]
Poor Cell Health Ensure cells are healthy and in the exponential growth phase before starting the labeling experiment. Monitor cell morphology and viability throughout the experiment.
Cyanamide-¹⁵N₂ Instability Prepare fresh Cyanamide-¹⁵N₂ solutions for each experiment, as its stability in culture media over long periods can be a concern.
Isotopic Scrambling High transaminase activity can lead to the transfer of the ¹⁵N label to unintended amino acids. While less of a concern with a general nitrogen source like cyanamide compared to specific amino acid labeling, it's a possibility. Analysis of multiple peptides from different proteins can help assess the uniformity of labeling.
Problem 2: High Cell Death or Low Viability

Symptoms:

  • Significant decrease in cell number compared to control cultures.

  • High percentage of dead cells observed by microscopy or viability assays.

  • Changes in cell morphology (e.g., rounding, detachment).

Potential Cause Troubleshooting Steps
Cyanamide Toxicity Cyanamide and its metabolite, cyanide, are known to be cytotoxic, primarily by inhibiting mitochondrial respiration.[3][4] Reduce the concentration of Cyanamide-¹⁵N₂. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line.
Solvent Toxicity If dissolving Cyanamide-¹⁵N₂ in a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.5%). Run a solvent-only control.
Contamination Rule out bacterial or fungal contamination of cell cultures, which can cause cell death.
Problem 3: Inconsistent or Irreproducible Results

Symptoms:

  • High variability in labeling efficiency between replicate experiments.

  • Inconsistent protein quantification results.

Potential Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.
Variable Cyanamide-¹⁵N₂ Activity Use a fresh stock of Cyanamide-¹⁵N₂ for each set of experiments and prepare working solutions immediately before use.
Errors in Sample Preparation Ensure accurate and consistent protein quantification, digestion, and sample handling for mass spectrometry analysis.

Experimental Protocols

Protocol 1: Determining Optimal Cyanamide-¹⁵N₂ Concentration using a Cell Viability Assay (MTT Assay)

This protocol helps determine the maximum non-toxic concentration of Cyanamide-¹⁵N₂ for your mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Cyanamide-¹⁵N₂

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Cyanamide-¹⁵N₂. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 1 mM. Include a vehicle control (medium with the same concentration of solvent, if used) and a no-treatment control.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared Cyanamide-¹⁵N₂ dilutions or control media.

  • Incubation: Incubate the plate for the desired labeling period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot the results to determine the IC50 value. Select a concentration for labeling experiments that results in >90% cell viability.

Protocol 2: Cyanamide-¹⁵N₂ Metabolic Labeling of Mammalian Cells

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Cyanamide-¹⁵N₂ (at the optimized, non-toxic concentration)

  • Culture flasks or plates

Procedure:

  • Cell Culture: Culture cells to approximately 70-80% confluency.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the complete culture medium with the pre-determined optimal concentration of Cyanamide-¹⁵N₂.

  • Labeling: Remove the standard culture medium, wash the cells once with sterile PBS, and add the labeling medium.

  • Incubation: Incubate the cells for the desired duration (e.g., until at least 5 cell doublings have occurred for complete labeling).

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.

  • Cell Pellet Preparation: Centrifuge the cell suspension to obtain a cell pellet. The pellet can be stored at -80°C for downstream protein extraction.

Protocol 3: Protein Extraction and Preparation for Mass Spectrometry

Materials:

  • ¹⁵N-labeled cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium (B1175870) bicarbonate buffer

  • Formic acid

  • C18 desalting columns

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice to lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay or a similar method.

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 50-100 µg).

    • Add DTT to a final concentration of 10 mM and incubate to reduce disulfide bonds.

    • Add IAA to a final concentration of 25 mM and incubate in the dark to alkylate cysteine residues.

  • In-Solution Digestion:

    • Dilute the protein sample with ammonium bicarbonate buffer.

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Digestion Quench and Cleanup:

    • Stop the digestion by adding formic acid.

    • Desalt the peptide mixture using a C18 column to remove salts and detergents.

  • Sample Preparation for MS: Elute the peptides and dry them in a vacuum centrifuge. The sample is now ready for reconstitution and analysis by LC-MS/MS.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_labeling Phase 2: Metabolic Labeling cluster_analysis Phase 3: Sample Processing & Analysis A Determine Optimal Cyanamide-¹⁵N₂ Concentration (Cell Viability Assay) C Prepare Labeling Medium with Optimized Cyanamide-¹⁵N₂ A->C B Culture Mammalian Cells to 70-80% Confluency B->C D Incubate Cells for Desired Duration C->D E Harvest Labeled Cells D->E F Protein Extraction and Quantification E->F G Reduction, Alkylation, and Tryptic Digestion F->G H Peptide Desalting and Cleanup G->H I LC-MS/MS Analysis H->I J Data Analysis & Quantification I->J Troubleshooting_Logic Start Problem Encountered LowEfficiency Low Labeling Efficiency? Start->LowEfficiency HighDeath High Cell Death? LowEfficiency->HighDeath No Concentration Optimize Cyanamide Concentration LowEfficiency->Concentration Yes Inconsistent Inconsistent Results? HighDeath->Inconsistent No Toxicity Reduce Cyanamide Concentration HighDeath->Toxicity Yes Conditions Standardize Culture Conditions Inconsistent->Conditions Yes End Problem Resolved Inconsistent->End No Time Increase Incubation Time Concentration->Time Health Check Cell Health Time->Health Health->HighDeath Solvent Check Solvent Toxicity Toxicity->Solvent Solvent->Inconsistent Reagent Use Fresh Reagents Conditions->Reagent Reagent->End

References

Troubleshooting low incorporation of Cyanamide-15N2 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanamide-¹⁵N₂ labeling experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low incorporation of Cyanamide-¹⁵N₂ in their experiments.

Troubleshooting Guide: Low Cyanamide-¹⁵N₂ Incorporation

Low incorporation of Cyanamide-¹⁵N₂ can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identify and resolve common issues.

Step 1: Reagent and Experimental Setup Verification

The first step in troubleshooting is to ensure the integrity of your reagents and the accuracy of your experimental setup.

Potential Issues & Solutions

Issue Possible Cause Recommended Action
Degradation of Cyanamide-¹⁵N₂ Improper storage; repeated freeze-thaw cycles; exposure to moisture or incompatible buffers.Store Cyanamide-¹⁵N₂ according to the manufacturer's instructions, typically in a cool, dry, and dark place. Aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. Prepare solutions fresh for each experiment.
Incorrect Concentration Calculation or dilution errors.Double-check all calculations for the preparation of stock and working solutions. Use calibrated pipettes and ensure thorough mixing.
Suboptimal Labeling Medium Presence of competing unlabeled nitrogen sources; inappropriate pH or temperature.[1]Use a minimal or defined medium with a known and limited amount of unlabeled nitrogen sources. Optimize the pH and temperature of the labeling medium for your specific cell type or organism.
Cell Health and Density Cells are not in a logarithmic growth phase; cell density is too high or too low; cellular stress.Ensure cells are healthy and actively dividing at the start of the labeling experiment. Optimize cell seeding density to prevent nutrient depletion or contact inhibition during the labeling period.

Logical Workflow for Reagent and Setup Verification

Start Start Troubleshooting Reagent Check Cyanamide-¹⁵N₂ Integrity (Storage, Aliquoting) Start->Reagent Concentration Verify Working Concentration (Calculations, Dilutions) Reagent->Concentration Medium Assess Labeling Medium (Competing N-sources, pH) Concentration->Medium Cells Evaluate Cell Health (Growth Phase, Density) Medium->Cells Outcome Proceed to Protocol Optimization Cells->Outcome Cyanamide Cyanamide-¹⁵N₂ Intermediates ¹⁵N-Metabolic Intermediates Cyanamide->Intermediates Metabolic Conversion AminoAcids ¹⁵N-Amino Acids Intermediates->AminoAcids Nucleotides ¹⁵N-Nucleotides Intermediates->Nucleotides Proteins ¹⁵N-Proteins AminoAcids->Proteins Translation NucleicAcids ¹⁵N-Nucleic Acids Nucleotides->NucleicAcids Replication/Transcription

References

Technical Support Center: Mass Spectrometry of 15N-Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the mass spectrometry of 15N-labeled samples.

Troubleshooting Guides

This section addresses specific issues that may arise during your 15N labeling experiments, offering potential causes and actionable troubleshooting steps.

Problem 1: Incomplete 15N Labeling Efficiency

Symptoms:

  • Lower than expected mass shifts for labeled peptides.

  • Broad and complex isotopic patterns in MS1 spectra, making monoisotopic peak identification difficult.[1][2]

  • Reduced identification of heavy-labeled peptides compared to their light counterparts.[2][3]

  • Inaccurate protein quantification.[4]

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Insufficient Labeling Time Ensure a sufficient number of cell divisions (typically at least 5-6 for cell culture) or a long enough duration for whole organisms to achieve high levels of 15N incorporation (>95%).[4] The labeling duration will vary depending on the organism's growth rate and nitrogen metabolism.[4]
Suboptimal Growth Medium Verify that the 15N-labeled nitrogen source (e.g., 15NH4Cl, K15NO3) is the sole primary nitrogen source in the medium.[4] Undefined medium components may dilute the enrichment level of labeled amino acids.[5]
Metabolic State of the Organism The organism's metabolic state can influence the uptake and incorporation of the 15N label. Optimize growth conditions (e.g., temperature, pH) to ensure active metabolism and protein synthesis.[6]
Incorrect Assessment of Labeling Efficiency Use specialized software to calculate the 15N enrichment level by comparing the experimental isotopic pattern of known peptides to their theoretical distributions at different enrichment levels.[1][4]
Problem 2: Significant Isotopic Scrambling

Symptoms:

  • Unexpected 15N incorporation into amino acids that were not the intended targets of labeling (in cases of specific amino acid labeling).[7]

  • Broad or complex isotopic patterns in mass spectra, complicating data analysis.[6]

  • Lower than expected enrichment in the target amino acids.[5]

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
High Transaminase Activity Many amino acids can be interconverted by transaminases, leading to the transfer of the 15N label. For example, alanine (B10760859) transaminases can convert labeled alanine to pyruvate, a central metabolite, causing the label to scramble to other aliphatic residues.[6] Solution: Consider using E. coli strains deficient in key transaminases or add specific metabolic precursors to the medium to suppress crosstalk between biosynthetic pathways.[6]
Metabolic Branch Points Metabolic pathways with branch points or converging pathways can lead to the redistribution of 15N labels.[6] For instance, tryptophan can be a carbon source for E. coli, and its degradation can lead to nitrogen scrambling.[6] Solution: Carefully select labeled precursors that are part of more isolated biosynthetic pathways with irreversible steps.[6]
Reversible Enzymatic Reactions High rates of reversible reactions can cause the redistribution of 15N within a molecule and to connected metabolite pools.[6] Solution: Optimize cell culture conditions (e.g., temperature, pH) to favor the desired reaction direction. In some cases, enzyme inhibitors for specific off-target reversible reactions may be used.[6]
Problem 3: Inaccurate Quantification and Missing Values

Symptoms:

  • High variability in protein ratios between technical or biological replicates.

  • Missing quantification values, especially for low-abundance proteins.[3][8]

  • Systematic bias in protein ratios (e.g., H/L ratios are consistently above or below 1 for non-regulated proteins).

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Incomplete Labeling As discussed in Problem 1, incomplete labeling can lead to errors in monoisotopic peak assignment and fewer identifications of heavy-labeled peptides, resulting in missing values.[8] Solution: Ensure high labeling efficiency and use data analysis software that can correct for incomplete labeling.[1]
Co-eluting Peptides or Chemical Noise In complex samples, co-eluting peptides or chemical noise can interfere with the MS1 signal of the peptides of interest, leading to inaccurate quantification.[1][3] Solution: Use high-resolution mass spectrometers to better resolve interfering peaks.[1] Alternatively, employ targeted quantification methods like Parallel Reaction Monitoring (PRM), which quantifies based on MS2 fragment ions, reducing interference.[3]
Errors in Sample Mixing Inaccurate protein quantification can result from errors in mixing the 'light' (14N) and 'heavy' (15N) samples.[4][9] Solution: Perform accurate protein concentration measurements before mixing equal amounts of protein from the light and heavy samples.[4] Consider using a label-swap replication strategy to correct for experimental errors.[9]
Data-Dependent Acquisition (DDA) Stochasticity DDA selects the most abundant ions for fragmentation, which can lead to stochastic sampling of lower-abundance peptides across different runs, resulting in missing values.[8] Solution: For key proteins of interest, consider using data-independent acquisition (DIA) or targeted approaches like PRM to ensure consistent measurement across samples.

Data Presentation

Table 1: Comparison of Quantitative Proteomics Strategies
Feature15N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Label-Free Quantification (LFQ)
Principle Incorporation of 15N-containing nutrients into all proteins in a cell culture or organism.[4]Incorporation of "heavy" amino acids (e.g., 13C or 15N-labeled arginine and lysine) into proteins in cell culture.[4]Comparison of signal intensities of unlabeled peptides across different MS runs.[4]
Advantages - Comprehensive labeling of the entire proteome.- Early sample mixing reduces experimental variability.- Applicable to whole organisms.[4]- High accuracy due to early sample mixing.- Well-established workflows and data analysis tools.[4]- No special sample preparation for labeling is required.[4]
Disadvantages - Incomplete labeling can complicate data analysis and affect accuracy.- Mass difference between light and heavy peptides varies, making data analysis more complex.[1][4]- Primarily limited to cell culture.- Incomplete labeling can occur.- Cost of labeled amino acids can be high.[4]- Susceptible to variations in sample preparation and MS analysis.- Generally lower accuracy and precision compared to labeling methods.[4]
Typical Labeling Efficiency Can range from 93-99%, depending on the organism and labeling duration.[1][2][4]Can achieve >95% incorporation after 5-6 cell doublings.[4]Not applicable.

Experimental Protocols

Protocol: Uniform 15N Labeling of Proteins in E. coli

This protocol is a generalized procedure for expressing 15N-labeled proteins in E. coli using a minimal medium.

Materials:

  • M9 Minimal Medium (10x stock)

  • 15NH4Cl (as the sole nitrogen source)

  • Glucose (or other carbon source)

  • MgSO4

  • CaCl2

  • Trace elements solution

  • Appropriate antibiotics

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest

Procedure:

  • Prepare Pre-culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.[6]

  • Adapt to Minimal Medium: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing 14NH4Cl (natural abundance) and the appropriate antibiotic. Grow until the culture reaches an OD600 of 0.6-0.8. This step helps adapt the cells to the minimal medium.[6]

  • Inoculate Main Culture: Prepare 1 L of M9 minimal medium containing 1 g of 15NH4Cl as the sole nitrogen source, along with other necessary components (glucose, MgSO4, CaCl2, trace elements, and antibiotic).[6] Inoculate with the adapted pre-culture to a starting OD600 of ~0.05-0.1.

  • Growth and Induction: Grow the main culture at the optimal temperature for your protein expression. Monitor the OD600. When the OD600 reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).

  • Harvest Cells: Continue to grow the culture for the desired amount of time post-induction (typically 3-4 hours or overnight at a lower temperature). Harvest the cells by centrifugation.

  • Cell Lysis and Protein Extraction: Lyse the 'heavy' (15N) labeled cells using an appropriate lysis buffer.[4] A parallel 'light' (14N) culture should be grown in medium containing 14NH4Cl for quantitative experiments.

  • Protein Quantification and Mixing: Determine the protein concentration of the 'light' and 'heavy' lysates. For quantitative analysis, mix equal amounts of protein from the 'light' and 'heavy' samples.[4]

  • Protein Digestion: Proceed with standard protein digestion protocols (e.g., reduction, alkylation, and trypsin digestion) on the mixed sample.[4]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[4]

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for 15N Labeling Issues start Start: MS Data Analysis issue_quant Inaccurate Quantification or Missing Values? start->issue_quant issue_labeling Incomplete Labeling? issue_quant->issue_labeling Yes issue_scrambling Isotopic Scrambling? issue_quant->issue_scrambling No check_labeling_efficiency Check Labeling Efficiency (>95%?) issue_labeling->check_labeling_efficiency Yes check_transaminase High Transaminase Activity? issue_scrambling->check_transaminase Yes end End: Optimized Protocol issue_scrambling->end No check_mixing Verify Sample Mixing Ratios check_labeling_efficiency->check_mixing Yes solution_labeling_time Increase Labeling Time/ Cell Doublings check_labeling_efficiency->solution_labeling_time No check_noise Assess MS1 for Co-elution/ Noise check_mixing->check_noise Mixing OK solution_label_swap Perform Label-Swap Replicate check_mixing->solution_label_swap Error Suspected check_dda Review DDA Settings check_noise->check_dda Low Interference solution_prm_dia Use Targeted MS (PRM/DIA) check_noise->solution_prm_dia High Interference check_dda->end solution_medium Optimize Growth Medium solution_labeling_time->solution_medium solution_medium->end solution_prm_dia->end solution_label_swap->end check_pathways Metabolic Branch Points? check_transaminase->check_pathways No solution_strain Use Transaminase-Deficient Strain check_transaminase->solution_strain Yes solution_precursors Optimize Labeled Precursors check_pathways->solution_precursors Yes check_pathways->end No solution_strain->end solution_precursors->end

Caption: Troubleshooting logic for common 15N labeling issues.

Experimental_Workflow General Workflow for Quantitative 15N Labeling Experiment cluster_light Light (14N) Sample cluster_heavy Heavy (15N) Sample culture_light Cell Culture/ Organism Growth (14N Medium) lysis_light Cell Lysis & Protein Extraction culture_light->lysis_light quant_light Protein Quantification lysis_light->quant_light mix Mix Equal Amounts of Protein quant_light->mix culture_heavy Cell Culture/ Organism Growth (15N Medium) lysis_heavy Cell Lysis & Protein Extraction culture_heavy->lysis_heavy quant_heavy Protein Quantification lysis_heavy->quant_heavy quant_heavy->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis: - Peptide ID - Labeling Efficiency Check - Quantification lcms->data_analysis

Caption: A generalized workflow for a 15N labeling experiment.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of 15N labeling?

A1: Isotopic scrambling refers to the metabolic conversion of an administered 15N-labeled amino acid into other amino acids, which then get incorporated into proteins.[6][7] This leads to the unintended distribution of the 15N label across various amino acid residues, complicating data analysis and potentially leading to inaccurate quantification.[5] It is often caused by the activity of transaminases and other metabolic enzymes.[6]

Q2: How can I determine the 15N labeling efficiency in my experiment?

A2: Labeling efficiency can be determined by analyzing the isotopic distribution of several identified peptides in your mass spectrometry data.[1][4] By comparing the experimentally observed isotopic pattern to the theoretical pattern at different levels of enrichment (e.g., 95%, 98%, 99%), you can calculate the average labeling efficiency.[1] Several proteomics software packages have built-in tools to perform this calculation.

Q3: What is a typical labeling efficiency for 15N experiments, and is 100% necessary?

A3: Typical labeling efficiencies for 15N experiments range from 93% to 99%.[1][2][4] The achievable efficiency depends on the organism, the duration of labeling, and the growth conditions. While 100% labeling is ideal, it is often not achieved. What is crucial is to have a high and consistent labeling efficiency across all proteins in your sample and to accurately determine this efficiency so that it can be used to correct quantification data during analysis.[1]

Q4: Why do I identify fewer peptides in my heavy-labeled sample compared to the light one?

A4: This is a common issue often caused by incomplete labeling.[2][3] When labeling is not 100% complete, the isotopic distribution of a heavy-labeled peptide becomes broader and more complex. This can make it more difficult for the mass spectrometer's software to correctly identify the monoisotopic peak, leading to lower identification rates for the heavy peptides compared to their light, natural-abundance counterparts.[1][2]

Q5: Can I use 15N labeling for tissues or whole organisms?

A5: Yes, one of the key advantages of 15N metabolic labeling is its applicability to whole organisms, including plants and small mammals, which is a limitation for methods like SILAC that are primarily used in cell culture.[4] The organism is fed a diet where the sole nitrogen source is 15N-labeled.

Q6: How does the variable mass shift in 15N labeling affect data analysis?

A6: In 15N labeling, every nitrogen atom in a peptide is potentially labeled. Since different peptides have different numbers of nitrogen atoms, the mass difference between the light (14N) and heavy (15N) versions of each peptide is variable.[1] This contrasts with methods like SILAC, where the mass difference is constant for all peptides (except for those without lysine (B10760008) or arginine). This variability makes the data analysis more complex, requiring software that can calculate the expected mass shift for each identified peptide to find its corresponding labeled or unlabeled partner.[10]

References

Improving signal-to-noise ratio for Cyanamide-15N2 in MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of Cyanamide-15N2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a good signal-to-noise ratio important?

A1: this compound is a stable isotope-labeled version of cyanamide (B42294). In mass spectrometry, it is often used as an internal standard for the accurate quantification of unlabeled cyanamide in various samples.[1] A high signal-to-noise ratio is crucial for sensitive and accurate detection, especially at low concentrations, ensuring that the analyte signal can be clearly distinguished from background noise.[2]

Q2: What are some common causes of low signal-to-noise ratio for this compound?

A2: Common causes include inefficient ionization, matrix effects from complex samples, suboptimal instrument settings, sample degradation, and issues with sample preparation such as incomplete derivatization.[3][4]

Q3: How can I improve the ionization efficiency of this compound?

A3: Optimizing the ionization source is a key step.[2] For electrospray ionization (ESI), adjusting parameters like spray voltage, nebulizer gas pressure, and drying gas temperature and flow rate can significantly enhance signal intensity.[3][5] The choice of mobile phase and pH can also play a critical role in ionization efficiency.[6]

Q4: What is derivatization and is it necessary for this compound analysis?

A4: Derivatization is a technique used to modify a compound to improve its chromatographic or detection characteristics. For cyanamide, derivatization with reagents like dansyl chloride is a common strategy to enhance its signal in LC-MS/MS analysis.[7][8] This process can lead to a more stable and readily ionizable product, thereby improving the signal-to-noise ratio.

Troubleshooting Guides

This section provides solutions to common problems encountered during the MS analysis of this compound.

Issue 1: Low or No Signal for this compound

A low or absent signal for your target analyte can be frustrating. The following table outlines potential causes and their corresponding solutions.

Possible Cause Solution
Inefficient Ionization Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[3][5] Ensure the mobile phase composition and pH are suitable for efficient ionization of the derivatized cyanamide.[6]
Sample Degradation Prepare fresh samples before analysis and ensure proper storage conditions (cool and dark).
Incorrect MS Settings Verify that the correct precursor and product ion m/z values for derivatized this compound are entered in the acquisition method.[9] Perform a system suitability test to confirm instrument performance.
LC Pump Issues Check for stable pressure delivery from the LC pump. Fluctuations can indicate leaks or bubbles in the system.[9]
Sample Preparation Issues Ensure complete derivatization by optimizing reaction conditions (reagent concentration, pH, temperature, and time).[8] Use a stable isotope-labeled internal standard to correct for variations.[9]
Issue 2: High Background Noise

High background noise can obscure the analyte peak, leading to a poor signal-to-noise ratio.

Possible Cause Solution
Contaminated Solvents or Gases Use high-purity solvents and gases.[10] Filter all mobile phases and samples.[11]
Dirty Ion Source Clean the ion source components according to the manufacturer's recommendations.[10] A "steam cleaning" of the system overnight can also help reduce background.[6]
Matrix Interference Employ more effective sample clean-up techniques, such as solid-phase extraction (SPE) or the use of multi-walled carbon nanotubes (MWCNTs) which have been shown to be effective in cleaning up cyanamide samples.[7]
Leaking System Check for leaks in the LC system, fittings, and connections.
Electronic Noise Ensure proper grounding of the instrument and check for any nearby sources of electronic interference.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of this compound

This protocol describes a general procedure for the extraction and derivatization of cyanamide from a sample matrix.

  • Sample Extraction :

    • Homogenize the sample.

    • Extract cyanamide using a suitable solvent such as ethyl acetate (B1210297) with ultrasonication.[8]

    • Remove water from the extract using anhydrous sodium sulfate.[8]

    • Concentrate the extract under a gentle stream of nitrogen.

  • Sample Clean-up (if necessary) :

    • For complex matrices, a clean-up step using multi-walled carbon nanotubes (MWCNTs) can be employed to remove interfering substances.[7]

  • Derivatization with Dansyl Chloride :

    • Reconstitute the dried extract in a suitable buffer.

    • Add dansyl chloride solution under alkaline conditions.[8]

    • Incubate the mixture to allow the derivatization reaction to complete.

    • Quench the reaction if necessary.

  • Final Preparation :

    • Filter the derivatized sample through a 0.22 µm filter before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameter Optimization

This protocol outlines the steps for optimizing the mass spectrometer settings for the analysis of derivatized this compound.

  • Infusion Analysis :

    • Infuse a standard solution of the derivatized this compound directly into the mass spectrometer to determine the precursor ion.

  • Product Ion Scan (MS/MS) :

    • Set the first quadrupole (Q1) to isolate the precursor ion.

    • Scan the third quadrupole (Q3) to obtain a product ion spectrum.

    • Select the most intense and stable fragment ion as the product ion for Multiple Reaction Monitoring (MRM).[9]

  • Collision Energy (CE) Optimization :

    • In MRM mode, inject the standard and vary the collision energy to find the value that produces the highest intensity for the selected product ion.[9]

  • Ion Source Parameter Optimization :

    • Systematically adjust ion source parameters (e.g., nebulizer pressure, drying gas flow and temperature, capillary voltage) to maximize the signal intensity of the MRM transition.[5]

Visualizations

Troubleshooting_Workflow start Low S/N Ratio Observed check_signal Check Analyte Signal Intensity start->check_signal check_noise Check Background Noise Level start->check_noise signal_low Signal is Low or Absent check_signal->signal_low noise_high Noise is High check_noise->noise_high optimize_ms Optimize MS Parameters (Precursor/Product Ions, CE) signal_low->optimize_ms Yes clean_system Clean Ion Source & System noise_high->clean_system Yes optimize_source Optimize Ion Source (Voltage, Gas, Temp) optimize_ms->optimize_source check_sample_prep Review Sample Preparation (Derivatization, Clean-up) optimize_source->check_sample_prep solution S/N Ratio Improved check_sample_prep->solution check_solvents Check Solvent/Gas Purity clean_system->check_solvents improve_cleanup Improve Sample Clean-up check_solvents->improve_cleanup improve_cleanup->solution

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis extraction 1. Sample Extraction cleanup 2. Sample Clean-up (e.g., MWCNTs) extraction->cleanup derivatization 3. Derivatization (Dansyl Chloride) cleanup->derivatization filtration 4. Filtration derivatization->filtration lc_separation 5. LC Separation filtration->lc_separation ms_detection 6. MS Detection (MRM) lc_separation->ms_detection data_analysis 7. Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

Parameter_Relationships cluster_lc LC Parameters cluster_ms MS Parameters mobile_phase Mobile Phase Composition & pH signal_quality Signal-to-Noise Ratio mobile_phase->signal_quality flow_rate Flow Rate flow_rate->signal_quality column_chem Column Chemistry column_chem->signal_quality ion_source Ion Source Settings (Voltage, Gas, Temp) ion_source->signal_quality collision_energy Collision Energy collision_energy->signal_quality mrm_transition MRM Transition mrm_transition->signal_quality

Caption: Key parameters influencing signal-to-noise ratio.

References

Technical Support Center: Minimizing Cyanamide-15N2 Toxicity in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Cyanamide-15N2 toxicity in cell culture experiments. The guidance is based on the known toxic mechanisms of cyanamide (B42294) and cyanide compounds, focusing on mitigating oxidative stress and cell cycle disruption.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in cell culture?

A1: this compound is a stable isotope-labeled form of cyanamide. It is used in metabolic labeling studies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to trace the incorporation of nitrogen into proteins and other biomolecules. This allows for the quantitative analysis of protein synthesis and turnover.

Q2: What are the primary mechanisms of cyanamide toxicity in cell cultures?

A2: The toxicity of cyanamide compounds, including by extension this compound, is primarily attributed to two mechanisms:

  • Induction of Oxidative Stress: Cyanamide can stimulate the production of reactive oxygen species (ROS), leading to cellular damage.[1][2]

  • Cell Cycle Arrest: It can cause a reversible arrest of the cell cycle at the G2/M phase, which is often associated with cellular stress and DNA damage.[1][3]

Q3: Are there known antidotes for cyanamide or cyanide toxicity that can be used in cell culture?

A3: Yes, several compounds have been shown to counteract cyanide toxicity in vitro. These may be adaptable for mitigating the toxic effects of cyanamide. Common antidotes include:

  • Hydroxocobalamin: This compound binds to cyanide to form the non-toxic cyanocobalamin (B1173554) (vitamin B12).[4][5]

  • Sodium Thiosulfate: It acts as a sulfur donor for the mitochondrial enzyme rhodanese, which detoxifies cyanide into the less harmful thiocyanate.[5]

  • Antioxidants: Agents like N-acetylcysteine (NAC) and curcumin (B1669340) have shown protective effects against cyanide-induced cytotoxicity by reducing oxidative stress.[6] Methylene (B1212753) blue has also been shown to ameliorate cyanide's neurotoxicity.[7]

Q4: How can I optimize my cell culture conditions to minimize baseline toxicity?

A4: Optimizing general cell culture conditions is crucial for enhancing cell resilience to chemical stressors.[8][9][10] Key considerations include:

  • Media Selection: Use a medium specifically tailored to your cell type's nutritional needs.

  • Cell Density: Seed cells at an optimal density to avoid stress from overcrowding or under-seeding.

  • Environmental Stability: Ensure consistent temperature, CO2, and humidity levels in your incubator.

  • Aseptic Technique: Minimize the risk of contamination, which can be an additional stressor to the cells.

Troubleshooting Guide

Issue 1: High Levels of Cell Death Observed After this compound Treatment

Possible Cause: The concentration of this compound is too high, or the cells are particularly sensitive to oxidative stress.

Solutions:

  • Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range of this compound for your specific cell line by performing a dose-response experiment and assessing cell viability using assays like MTT or LDH release.[11][12]

  • Supplement with Antioxidants: Co-incubate the cells with an antioxidant to counteract the induction of reactive oxygen species (ROS).

  • Use a Cyanide Scavenger: If the toxicity is mediated by cyanide, consider the addition of a cyanide antidote to the culture medium.

Experimental Protocol: Testing Antioxidant Efficacy

  • Cell Seeding: Plate cells at their optimal density in a 96-well plate and allow them to attach overnight.

  • Treatment Preparation: Prepare media containing a range of this compound concentrations with and without the addition of an antioxidant (e.g., N-acetylcysteine). Include vehicle-only controls.

  • Incubation: Replace the old medium with the treatment media and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method like the MTT assay.

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the antioxidant.

Issue 2: Cells Appear Stressed and Exhibit Altered Morphology

Possible Cause: Sub-lethal toxicity is causing cellular stress, potentially due to oxidative damage or metabolic disruption.

Solutions:

  • Reduce Exposure Time: If possible for your experimental design, reduce the duration of exposure to this compound.

  • Optimize Media Components: Ensure your cell culture medium is fresh and contains all necessary supplements. Some media components can degrade and contribute to oxidative stress.[2]

  • Evaluate Oxidative Stress Markers: Measure intracellular ROS levels or markers of oxidative damage to confirm if this is the underlying cause.

Issue 3: Unexpected Cell Cycle Arrest at G2/M Phase

Possible Cause: this compound is inducing cellular stress or DNA damage, leading to the activation of the G2/M checkpoint.[1][3]

Solutions:

  • Confirm Cell Cycle Arrest: Use flow cytometry to analyze the cell cycle distribution of treated and untreated cells.

  • Investigate DNA Damage: Assess for DNA damage markers (e.g., γH2AX foci) to determine if the G2/M arrest is a response to genotoxicity.

  • Lower the Concentration: Use the lowest effective concentration of this compound to minimize the stress that can trigger cell cycle arrest.

Quantitative Data Summary

The following table summarizes the concentrations of various agents used to mitigate cyanide toxicity in in-vitro studies. These can serve as a starting point for optimizing concentrations for this compound experiments.

CompoundCell LineTest Compound & ConcentrationProtective EffectReference
N-acetylcysteine (NAC) L-132, BHK-21KCN (2 and 4 mM)Minimized cytotoxic changes[6]
Curcumin (CMN) L-132, BHK-21KCN (2 and 4 mM)Minimized cytotoxic changes[6]
Methylene Blue (MB) Primary human fetal neuronsNaCN (100 µM)Reversed membrane potential depolarization[7]
Hydroxocobalamin Murine fibroblast cellsKCN (1.25 mM in pH 9.2 media)Showed antidotal effects[11]
Sodium Thiosulfate Dog hepatocytesSodium Nitroprusside infusionLowered plasma and red cell cyanide[3]

Visual Guides

Signaling Pathways and Workflows

Cyanamide_Toxicity_Pathway cluster_0 This compound Exposure cluster_1 Cellular Effects cluster_2 Mitigation Strategies cluster_3 Outcome Cyanamide This compound ROS Increased ROS (Oxidative Stress) Cyanamide->ROS induces DNA_Damage Potential DNA Damage ROS->DNA_Damage causes Cell_Viability Improved Cell Viability & Function ROS->Cell_Viability reduces G2M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2M_Arrest triggers G2M_Arrest->Cell_Viability reduces Antioxidants Antioxidants (e.g., NAC, Vitamin E) Antioxidants->ROS neutralize Antioxidants->Cell_Viability Scavengers Cyanide Scavengers (e.g., Hydroxocobalamin) Scavengers->Cyanamide neutralize Scavengers->Cell_Viability

Caption: this compound induced toxicity pathway and mitigation points.

G2M_Checkpoint cluster_0 Stress Signal cluster_1 Checkpoint Kinases cluster_2 Effector Proteins cluster_3 Cell Cycle Engine cluster_4 Outcome Stress Cellular Stress / DNA Damage (from this compound) ATM_ATR ATM / ATR Stress->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates & activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits Wee1 Wee1 Chk1_Chk2->Wee1 activates Cdk1_CyclinB Cdk1-Cyclin B Cdc25->Cdk1_CyclinB activates G2M_Arrest G2/M Arrest Cdc25->G2M_Arrest prevents Wee1->Cdk1_CyclinB inhibits Wee1->G2M_Arrest promotes Mitosis Mitosis Cdk1_CyclinB->Mitosis promotes

Caption: Simplified G2/M DNA damage checkpoint pathway.

Experimental_Workflow cluster_assays Viability & Toxicity Assays start Start: Hypothesis (e.g., Antioxidant X mitigates toxicity) step1 1. Cell Seeding (Optimal Density) start->step1 step2 2. Treatment Preparation - Vehicle Control - this compound - this compound + Agent X step1->step2 step3 3. Cell Treatment & Incubation (e.g., 24h, 48h) step2->step3 step4 4. Data Collection step3->step4 MTT MTT Assay (Viability) step4->MTT LDH LDH Assay (Cytotoxicity) step4->LDH Flow Flow Cytometry (Cell Cycle, Apoptosis) step4->Flow step5 5. Data Analysis MTT->step5 LDH->step5 Flow->step5 end Conclusion: Efficacy of Agent X step5->end

Caption: Experimental workflow for testing toxicity mitigation strategies.

References

Technical Support Center: Overcoming Incomplete Protein Labeling with Cyanamide-¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with incomplete protein labeling using Cyanamide-¹⁵N₂.

Frequently Asked Questions (FAQs)

Q1: What is Cyanamide-¹⁵N₂ and how does it label proteins?

A1: Cyanamide-¹⁵N₂ is a chemical labeling reagent used to introduce a stable isotope label (¹⁵N) onto proteins. The molecule contains two ¹⁵N atoms. Labeling is thought to primarily occur through the reaction of the cyanamide (B42294) group with carboxyl groups (aspartic acid, glutamic acid) and primary amines (lysine and the N-terminus) on the protein surface. This reaction can be facilitated by the presence of a coupling agent, effectively forming a zero-length crosslink and incorporating the ¹⁵N label.

Q2: What are the main applications of Cyanamide-¹⁵N₂ labeling?

A2: The primary application of Cyanamide-¹⁵N₂ labeling is in quantitative proteomics. By labeling proteins with a known mass tag, it allows for the differentiation and relative or absolute quantification of proteins in complex mixtures using mass spectrometry. This is particularly useful in comparative studies, such as analyzing changes in protein abundance between different cellular states or in response to drug treatment.

Q3: What are the critical parameters to consider for optimizing Cyanamide-¹⁵N₂ labeling efficiency?

A3: Several parameters are critical for optimizing labeling efficiency. These include the pH of the reaction buffer, the molar ratio of Cyanamide-¹⁵N₂ to the protein, the concentration of the protein, and the incubation time and temperature. Each of these factors can significantly impact the extent of labeling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The reaction of cyanamide with amino acid side chains is pH-dependent.Optimize the reaction pH. A slightly acidic to neutral pH (4.5-7.0) typically favors the activation of carboxyl groups, while a slightly alkaline pH (7.5-8.5) can promote reaction with primary amines. Perform a pH titration experiment to find the optimal condition for your protein.
Inappropriate Molar Ratio: An insufficient amount of Cyanamide-¹⁵N₂ will lead to incomplete labeling. Conversely, an excessive amount can lead to protein precipitation or modification of non-target residues.Empirically determine the optimal molar ratio of Cyanamide-¹⁵N₂ to your protein. Start with a range of ratios (e.g., 10:1, 50:1, 100:1) and analyze the labeling efficiency by mass spectrometry.
Low Protein Concentration: Dilute protein solutions can result in slower reaction kinetics and lower labeling efficiency.[1][2]Concentrate your protein solution to 1-10 mg/mL if possible. Higher concentrations generally improve labeling outcomes.[3]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the protein for reaction with the labeling reagent.Use a non-nucleophilic buffer such as MES, HEPES, or phosphate (B84403) buffer at the desired pH.
Short Incubation Time or Suboptimal Temperature: The labeling reaction may not have proceeded to completion.Increase the incubation time (e.g., from 1 hour to 2 hours or overnight) and/or optimize the temperature (e.g., room temperature vs. 4°C). Longer incubation at a lower temperature may reduce the risk of protein degradation.
Protein Aggregation/Precipitation Excessive Labeling: High levels of modification can alter the protein's surface charge and hydrophobicity, leading to aggregation.Reduce the molar ratio of Cyanamide-¹⁵N₂ to the protein. Consider a step-wise addition of the labeling reagent.
Unstable Protein: The protein may be inherently unstable under the labeling conditions (e.g., pH, temperature).Add stabilizing agents, such as glycerol (B35011) or non-ionic detergents, to the reaction buffer if they are compatible with the labeling chemistry and downstream analysis. Optimize purification buffers to enhance the stability of the labeled protein.[3]
Non-Specific Labeling Reactive Amino Acid Residues: Besides carboxyl and amino groups, other residues like cysteine or tyrosine might react under certain conditions.Adjust the reaction pH to favor the desired reaction. Characterize the labeled sites using peptide mapping and tandem mass spectrometry (MS/MS) to identify any off-target modifications.
Difficulty in Removing Excess Reagent Inefficient Purification Method: Residual, unreacted Cyanamide-¹⁵N₂ can interfere with downstream applications.Use size-exclusion chromatography (desalting column), dialysis, or ultrafiltration with an appropriate molecular weight cutoff to efficiently remove the small molecular weight labeling reagent.[4]

Experimental Protocols

General Protocol for Cyanamide-¹⁵N₂ Protein Labeling

This protocol provides a starting point for labeling a purified protein with Cyanamide-¹⁵N₂. Optimization will likely be required for each specific protein.

Materials:

  • Purified protein in a suitable buffer (e.g., 100 mM MES, pH 6.0)

  • Cyanamide-¹⁵N₂

  • Activation reagent (e.g., EDC, if required for carboxyl group targeting)

  • Quenching solution (e.g., 50 mM hydroxylamine (B1172632) or Tris buffer, pH 7.5)

  • Purification system (e.g., desalting column or dialysis cassette)

  • Anhydrous DMSO or DMF to dissolve the labeling reagent

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., MES, HEPES, PBS).

    • If your protein is in a buffer containing primary amines, exchange it into a suitable labeling buffer.

  • Prepare the Labeling Reagent:

    • Just before use, dissolve the Cyanamide-¹⁵N₂ in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).

  • Labeling Reaction:

    • Add the desired molar excess of Cyanamide-¹⁵N₂ stock solution to the protein solution. It is recommended to add the labeling reagent in a dropwise fashion while gently stirring.

    • If targeting carboxyl groups, an activating agent like EDC may be added according to the manufacturer's instructions.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add a quenching reagent like hydroxylamine or Tris to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purify the Labeled Protein:

    • Remove excess, unreacted Cyanamide-¹⁵N₂ and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer. Alternatively, use dialysis or ultrafiltration.

  • Analysis:

    • Determine the concentration of the labeled protein using a BCA assay or by measuring absorbance at 280 nm.

    • Assess the labeling efficiency and integrity of the protein using SDS-PAGE and mass spectrometry.

Workflow for Assessing Labeling Efficiency

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A Labeled Protein Sample B Trypsin Digestion A->B C LC-MS/MS Analysis B->C D Database Search & Peptide Identification C->D E Extract Isotopic Profiles of Peptides D->E F Calculate Ratio of Labeled to Unlabeled Peptides E->F G Determine Overall Labeling Efficiency F->G

Caption: Workflow for determining protein labeling efficiency.

Signaling Pathways and Logical Relationships

Decision Tree for Troubleshooting Low Labeling Efficiency

G A Low Labeling Efficiency Observed B Is the reaction buffer amine-free (e.g., MES, HEPES)? A->B C Change to an amine-free buffer. B->C No D Have you optimized the molar ratio of Cyanamide-¹⁵N₂ to protein? B->D Yes E Perform a titration of the molar ratio (e.g., 10:1 to 100:1). D->E No F Is the protein concentration > 1 mg/mL? D->F Yes G Concentrate the protein solution. F->G No H Have you optimized the reaction pH? F->H Yes I Perform a pH optimization (e.g., pH 5.0-8.5). H->I No J Increase incubation time or temperature. H->J Yes

Caption: Troubleshooting guide for low labeling efficiency.

References

Technical Support Center: Optimizing Cell Culture Media for Efficient Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing cell culture media for efficient isotopic labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during isotopic labeling experiments.

Issue 1: Incomplete or Low Labeling Efficiency

Symptoms: Mass spectrometry data shows a significant portion of peptides in the "light" form, with isotopic incorporation below the desired >97%.[1]

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the isotopic labeling medium to allow for the dilution of pre-existing "light" proteins through cell division and protein turnover.[1][2][3] For slower-growing cell lines, more passages may be necessary.
Presence of Unlabeled Amino Acids in Serum Use dialyzed fetal bovine serum (dFBS) with a molecular weight cut-off of 10 kDa to remove free amino acids that would compete with the labeled ones.[3][4][5]
Incorrect "Heavy" Amino Acid Concentration Verify the concentration of the "heavy" amino acids in your prepared medium. While standard formulations are a good starting point, some cell lines may have different requirements.[3][6]
Poor Cell Health or Slow Growth Slow cell growth can hinder efficient label incorporation.[1] Ensure the basal medium is appropriate for your cell line and that all necessary supplements are included. Monitor cell viability and morphology.
Contamination of Media Use sterile technique when preparing and handling media to prevent microbial contamination, which can deplete amino acids. The use of antibiotics like Penicillin-Streptomycin and Fungizone is recommended.[5]

Issue 2: Arginine-to-Proline Conversion

Symptoms: Mass spectrometry data reveals unexpected mass shifts corresponding to the incorporation of heavy isotopes into proline residues, complicating protein quantification.[1][7] This occurs because some cell lines can metabolically convert arginine to proline.[3][7]

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
High Arginase Activity in Cell Line Some cell lines have high endogenous arginase activity, leading to the conversion of arginine to ornithine, a precursor for proline synthesis.[7]
Insufficient Proline in Culture Medium Low levels of proline in the medium can drive the metabolic pathway from arginine to proline.
High Concentration of Labeled Arginine Excess labeled arginine may increase the likelihood of its conversion to other amino acids.[3]

Solutions:

  • Supplement with Unlabeled Proline: Add an excess of unlabeled L-proline to the SILAC medium to inhibit the conversion of heavy arginine to heavy proline.[1][5]

  • Reduce Arginine Concentration: For some cell lines, lowering the concentration of labeled arginine in the medium can prevent this conversion.[3]

  • Use a Different Labeled Amino Acid: If proline conversion remains a significant issue, consider using a different labeled amino acid for quantification.

Experimental Protocols

Protocol 1: Preparation of SILAC Media

This protocol describes the preparation of "light" and "heavy" SILAC media.

Materials:

  • Arginine- and Lysine-free basal medium (e.g., DMEM, RPMI-1640)[5]

  • Dialyzed Fetal Bovine Serum (dFBS), 10 kDa MWCO[4][5]

  • "Light" L-Arginine and L-Lysine[5]

  • "Heavy" L-Arginine (e.g., ¹³C₆, ¹⁵N₄) and L-Lysine (e.g., ¹³C₆, ¹⁵N₂)[4]

  • Unlabeled L-Proline[5]

  • Penicillin-Streptomycin solution[4]

  • Sterile water or PBS for stock solutions[4]

  • Sterile filters (0.22 µm)[6]

Procedure:

  • Prepare Amino Acid Stock Solutions: Prepare 1000x stock solutions of "light" and "heavy" amino acids by dissolving them in sterile PBS or deionized water.[3][4] Also, prepare a stock solution of unlabeled L-proline.

  • Prepare "Light" Medium: To 500 mL of Arg- and Lys-free basal medium, add:

    • 50 mL of dialyzed FBS (final concentration 10%)[4][5]

    • 5 mL of 100x Penicillin-Streptomycin solution[4]

    • 500 µL of "light" L-Arginine stock solution

    • 500 µL of "light" L-Lysine stock solution

    • 500 µL of L-Proline stock solution[5]

  • Prepare "Heavy" Medium: To 500 mL of Arg- and Lys-free basal medium, add:

    • 50 mL of dialyzed FBS (final concentration 10%)[4][5]

    • 5 mL of 100x Penicillin-Streptomycin solution[4]

    • 500 µL of "heavy" L-Arginine stock solution

    • 500 µL of "heavy" L-Lysine stock solution

    • 500 µL of L-Proline stock solution[5]

  • Sterile Filtration: Sterile-filter the complete "light" and "heavy" media using a 0.22 µm filter.[6]

  • Storage: Store the prepared media at 4°C, protected from light. Media supplemented with dialyzed serum is best used within 6 months.[6]

Protocol 2: Labeling Efficiency Test

This protocol is essential to verify the degree of isotopic label incorporation before starting a large-scale experiment.

Procedure:

  • Cell Culture: Culture a small population of your cells in the prepared "heavy" SILAC medium.

  • Passaging: Subculture the cells for at least 5-6 doublings to ensure maximum incorporation of the heavy amino acids.[1][2]

  • Cell Lysis: Harvest a small number of cells (e.g., 1x10⁶) and lyse them using a suitable lysis buffer.

  • Protein Digestion: Run the protein lysate on an SDS-PAGE gel, excise a prominent band, and perform an in-gel tryptic digest.[6]

  • Mass Spectrometry Analysis: Analyze the resulting peptides by mass spectrometry.

  • Data Analysis: Determine the percentage of peptides that have incorporated the "heavy" label. An incorporation rate of >97% is generally considered sufficient for quantitative proteomics experiments.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use dialyzed fetal bovine serum (dFBS) in SILAC media? A1: Standard fetal bovine serum contains free amino acids that will compete with the "heavy" isotope-labeled amino acids in your medium, leading to incomplete labeling.[3] Dialysis removes these small molecules, ensuring that the cells primarily utilize the labeled amino acids for protein synthesis.[3][4][5]

Q2: How many cell passages are required for complete isotopic labeling? A2: For most cell lines, a minimum of five to six cell doublings is necessary to achieve over 97% isotopic incorporation.[1] This is because the existing "light" proteins need to be diluted out through a combination of cell division and natural protein turnover.[1]

Q3: My cells are growing slower in the SILAC medium. Is this normal and how does it affect my experiment? A3: Slower cell growth can sometimes be observed when cells are cultured in media with dialyzed serum.[5] This slower growth will extend the time required to achieve complete labeling.[1] It is also a potential indicator of cellular stress, which could alter protein expression and confound your results.[1] It's important to monitor cell health closely.

Q4: What is arginine-to-proline conversion and how can I prevent it? A4: Some cell lines can metabolically convert the amino acid arginine into proline.[3][7] When using "heavy" labeled arginine, this can result in the unintended labeling of proline residues, which complicates data analysis.[7] This can often be suppressed by adding an excess of unlabeled proline to the culture medium.[1][5]

Q5: Can I use SILAC for tissues or clinical samples? A5: Traditional SILAC is designed for cells that can be cultured in vitro.[2] Direct labeling of primary tissues is not feasible. However, a variation called "Super-SILAC" can be used where a "heavy" labeled cell line lysate is mixed with "light" tissue or clinical sample lysates to serve as an internal standard for quantification.[2]

Visual Guides

experimental_workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Labeling & Treatment cluster_analysis Phase 3: Analysis prep_media Prepare Light & Heavy SILAC Media culture_cells Culture Cells in Respective Media prep_media->culture_cells passage Passage Cells for 5-6 Doublings culture_cells->passage treatment Apply Experimental Treatment passage->treatment mix_lysates Mix Cell Lysates 1:1 treatment->mix_lysates digest Protein Digestion mix_lysates->digest ms_analysis LC-MS/MS Analysis digest->ms_analysis data_quant Data Quantification ms_analysis->data_quant

Caption: A typical experimental workflow for a SILAC experiment.

troubleshooting_workflow start Incomplete Labeling Observed check_doublings Were cells passaged for at least 5-6 doublings? start->check_doublings check_serum Is dialyzed serum being used? check_doublings->check_serum Yes solution_passage Increase number of passages check_doublings->solution_passage No check_health Are cells healthy and growing well? check_serum->check_health Yes solution_serum Switch to dialyzed serum check_serum->solution_serum No solution_optimize_media Optimize media supplements check_health->solution_optimize_media No end Labeling Efficiency Improved check_health->end Yes solution_passage->end solution_serum->end solution_optimize_media->end

Caption: Troubleshooting workflow for incomplete isotopic labeling.

References

Technical Support Center: Cyanamide-¹⁵N₂ Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the mass spectrometry analysis of Cyanamide-¹⁵N₂, with a focus on resolving peak splitting and broadening.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable troubleshooting steps.

Question 1: Why am I observing peak splitting or broadening in the mass spectrum of my Cyanamide-¹⁵N₂ sample?

Peak splitting and broadening in the mass spectra of isotopically labeled compounds like Cyanamide-¹⁵N₂ can stem from several factors, ranging from sample preparation to instrument settings. Identifying the root cause is crucial for obtaining high-quality, interpretable data.

Potential Causes and Solutions:

  • Sample Preparation and Matrix Effects:

    • High Concentration: An overly concentrated sample can lead to detector saturation and space-charge effects, causing peak broadening.

      • Solution: Dilute your sample and reinject. Aim for a concentration within the linear range of your detector.

    • Complex Matrix: Components in your sample matrix (e.g., salts, detergents) can co-elute with your analyte, leading to ion suppression or adduct formation, which can manifest as peak broadening or splitting.

      • Solution: Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Inappropriate Solvent: Injecting your sample in a solvent significantly stronger than your mobile phase can cause poor peak shape.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Chromatography (for LC-MS):

    • Column Overload: Injecting too much analyte onto the column can lead to peak fronting or broadening.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Column Degradation: Over time, the performance of an HPLC column can degrade, resulting in broader peaks.

      • Solution: Replace the column with a new one of the same type.

    • Mismatched Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly impact peak shape.

      • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

  • Mass Spectrometer Settings:

    • Suboptimal Ion Source Parameters: Incorrect settings for parameters like capillary voltage, cone voltage, and desolvation gas temperature can lead to inefficient ionization or in-source fragmentation, causing peak distortion.

      • Solution: Optimize ion source parameters by infusing a standard solution of Cyanamide-¹⁵N₂ and systematically adjusting each parameter to maximize signal intensity and improve peak shape.

    • High Detector Gain: An excessively high detector gain can amplify noise and lead to peak broadening.

      • Solution: Reduce the detector gain to a level that provides adequate signal without excessive noise.

    • In-source Fragmentation: Fragmentation of the parent ion within the ion source can lead to the appearance of multiple peaks or a broadened primary peak.[1][2]

      • Solution: Decrease the energy in the ion source by reducing the cone voltage or fragmentor voltage.[1][3]

Question 2: How can I optimize my LC-MS/MS method to improve the peak shape of Cyanamide-¹⁵N₂?

Optimizing your LC-MS/MS method involves a systematic approach to refining both the chromatographic separation and the mass spectrometric detection.

Detailed Experimental Protocol for Method Optimization:

  • Sample Preparation:

    • Begin with a clean sample matrix. If analyzing from a complex mixture like a cell lysate or environmental sample, use a validated extraction and cleanup protocol. A common method involves extraction with an organic solvent followed by SPE.

    • Prepare a stock solution of Cyanamide-¹⁵N₂ in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Create a series of working standards by diluting the stock solution with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point for a small polar molecule like cyanamide (B42294).

    • Mobile Phase:

      • A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).

      • B: Acetonitrile or methanol with 0.1% formic acid/ammonium hydroxide.

    • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 10 minutes) to determine the approximate retention time. Then, optimize the gradient around the elution time of your analyte to ensure good separation from any interfering peaks.

    • Flow Rate: A typical flow rate for a standard analytical column (e.g., 2.1 mm ID) is 0.2-0.4 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 40 °C) to ensure reproducible retention times and peak shapes.

  • Mass Spectrometer Parameters (Positive ESI):

    • Infusion: Directly infuse a working standard solution (e.g., 1 µg/mL) into the mass spectrometer to optimize MS parameters.

    • Capillary Voltage: Typically in the range of 2.5-3.5 kV.

    • Cone Voltage: Start around 20 V and adjust in 5 V increments to maximize the precursor ion signal while minimizing fragmentation.

    • Desolvation Gas Flow and Temperature: Typical values are 600-800 L/hr and 350-450 °C, respectively. Optimize for efficient solvent evaporation without causing thermal degradation.

    • MRM Transitions: For Cyanamide-¹⁵N₂, the precursor ion will have an m/z of 45. The exact fragmentation pattern will depend on the collision energy. A common fragment for cyanamide is the loss of NH₂.

Table 1: Typical Starting Parameters for LC-MS/MS Analysis of Cyanamide

ParameterValue
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System (ESI+)
Capillary Voltage3.0 kV
Cone Voltage25 V
Desolvation Temp.400 °C
Desolvation Gas Flow700 L/hr
Source Temperature120 °C
MRM Transitions
Cyanamide-¹⁴N₂43 > 26
Cyanamide-¹⁵N₂45 > 27

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for Cyanamide-¹⁴N₂ and Cyanamide-¹⁵N₂ in positive ion mode?

In positive ion mode, you will typically observe the protonated molecules.

  • Cyanamide-¹⁴N₂: The molecular weight is 42.04 g/mol . The expected protonated ion [M+H]⁺ will be at m/z 43.05 .

  • Cyanamide-¹⁵N₂: With two ¹⁵N atoms, the molecular weight is 44.03 g/mol . The expected protonated ion [M+H]⁺ will be at m/z 45.04 . A study on direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry recorded quantitative signals for ((14)N(2))cyanamide and ((15)N(2))cyanamide at m/z 42 and 44 respectively in the electron ionization mass spectrum.[4]

Q2: Can the isotopic purity of my Cyanamide-¹⁵N₂ standard affect peak shape?

While isotopic purity itself does not directly cause peak splitting or broadening of the main ¹⁵N₂ peak, the presence of a significant amount of ¹⁴N¹⁵N or ¹⁴N₂ species will result in additional peaks at lower m/z values. If these peaks are not chromatographically resolved from the main peak and are close in m/z, they could appear as a shoulder or contribute to a broadened peak, especially on lower-resolution instruments.

Q3: Is derivatization necessary for the analysis of Cyanamide-¹⁵N₂?

Derivatization is not always necessary but can be beneficial, especially when dealing with low concentrations or complex matrices.[5][6] Derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to better sensitivity and peak shape.[5][6] However, it also adds an extra step to the sample preparation, which can introduce variability. Direct analysis is possible and has been reported.[4][7]

Q4: What type of mass analyzer is best suited for analyzing Cyanamide-¹⁵N₂?

For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is ideal due to its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode. For high-resolution accurate mass (HRAM) measurements to confirm elemental composition, an Orbitrap or a Time-of-Flight (TOF) mass spectrometer would be more appropriate.

Visual Troubleshooting Workflows

Below are diagrams to guide you through the troubleshooting process for common issues encountered during Cyanamide-¹⁵N₂ mass spectrometry.

PeakSplittingTroubleshooting start Peak Splitting Observed check_all_peaks Are all peaks split? start->check_all_peaks physical_issue Likely a physical issue before the column check_all_peaks->physical_issue Yes chemical_issue Likely a chemical or separation issue check_all_peaks->chemical_issue No check_frit Check for blocked column frit physical_issue->check_frit check_void Check for column void check_frit->check_void check_injection Review injection parameters (solvent, volume) check_void->check_injection check_coelution Investigate co-elution of isomers or impurities chemical_issue->check_coelution optimize_chrom Optimize chromatography (gradient, mobile phase) check_coelution->optimize_chrom check_ms_params Review MS parameters (in-source fragmentation) optimize_chrom->check_ms_params

Caption: Troubleshooting workflow for peak splitting.

PeakBroadeningTroubleshooting start Peak Broadening Observed check_peak_shape Is the peak fronting or tailing? start->check_peak_shape fronting Fronting check_peak_shape->fronting Fronting tailing Tailing check_peak_shape->tailing Tailing check_overload Check for column overload fronting->check_overload check_temp Check column temperature (too low?) check_overload->check_temp check_solvent_mismatch Check for sample solvent and mobile phase mismatch check_temp->check_solvent_mismatch check_secondary_int Investigate secondary interactions (e.g., with silanols) tailing->check_secondary_int optimize_ph Optimize mobile phase pH check_secondary_int->optimize_ph check_dead_volume Check for system dead volume optimize_ph->check_dead_volume

Caption: Troubleshooting workflow for peak broadening.

References

Navigating Cyanamide-15N2 Sample Prep: A Technical Support Guide to Minimize Sample Loss

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyanamide-15N2 Sample Preparation. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing sample loss during this critical labeling workflow. Through a series of frequently asked questions and troubleshooting guides, we address common challenges to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for sample loss during this compound sample preparation?

Sample loss during this compound labeling and cleanup is a multi-faceted issue. The primary culprits include:

  • Adsorption to Surfaces: Peptides, especially those that are hydrophobic, can irreversibly bind to plasticware such as pipette tips and microcentrifuge tubes.

  • Inefficient Labeling Reaction: Suboptimal reaction conditions, such as incorrect pH or temperature, can lead to incomplete labeling and the generation of side products, complicating downstream purification and leading to the exclusion of desired analytes.

  • Suboptimal Solid-Phase Extraction (SPE) Cleanup: Improper SPE cartridge conditioning, sample loading, washing, or elution can result in the loss of labeled peptides. This is particularly critical as the cyanamide (B42294) label can alter the hydrophobicity of the peptides, affecting their interaction with the SPE sorbent.

  • Formation of Byproducts: A major side product of cyanamide reactions is the formation of an amino acid-cyanamide adduct, which can interfere with the analysis of correctly labeled peptides.[1]

Q2: How does this compound labeling affect peptide properties and subsequent cleanup?

This compound reacts with primary amines, such as the N-terminus of a peptide and the epsilon-amino group of lysine (B10760008) residues, converting them into guanidinium (B1211019) groups. This modification has two significant consequences for sample preparation:

  • Increased Basicity and Hydrophilicity: The guanidinium group is more basic than the primary amine. This change can increase the overall hydrophilicity of the peptide, potentially reducing its retention on reversed-phase (e.g., C18) SPE sorbents.

  • Altered Chromatographic Behavior: The increased basicity can lead to stronger interactions with residual silanols on silica-based reversed-phase media, potentially causing peak tailing and sample loss. Conversely, it can enhance binding to mixed-mode SPE sorbents that have cation exchange properties.

Understanding these changes is crucial for selecting the appropriate SPE strategy to ensure high recovery of labeled peptides.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

Symptoms:

  • Low signal intensity of labeled peptides in mass spectrometry analysis.

  • Presence of a high proportion of unlabeled peptides.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect pH The guanidination reaction is most efficient at a basic pH, typically between 9 and 11. Ensure your reaction buffer is maintained within this range. A common choice is 50 mM ammonium (B1175870) bicarbonate, pH 8.5, with the addition of a base like ammonium hydroxide (B78521) to raise the pH just before adding the this compound reagent.[2]
Suboptimal Temperature & Time While the reaction can proceed at room temperature, gentle heating can improve efficiency. An incubation at 65°C for 30 minutes has been shown to be effective for similar guanidination reactions.[2] However, prolonged incubation at high temperatures can lead to side reactions. Optimization of time and temperature for your specific sample may be necessary.
Reagent Instability Aqueous solutions of cyanamide can be unstable, especially at non-optimal pH and elevated temperatures. Prepare the this compound solution fresh before each use.
Issue 2: Significant Sample Loss During SPE Cleanup

Symptoms:

  • Low peptide concentration after elution from the SPE cartridge, as measured by a peptide assay.

  • Weak or no signal in the final mass spectrometry analysis.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate SPE Sorbent Due to the increased hydrophilicity of guanidinated peptides, a standard C18 reversed-phase sorbent may not provide sufficient retention. Consider using a mixed-mode SPE cartridge that combines reversed-phase and cation exchange characteristics. This will allow for stronger binding of the positively charged guanidinium groups, leading to better recovery. A comparison has shown that for certain peptides, mixed-mode SPE provides significantly higher recoveries from complex matrices compared to C18 SPE.[3]
Improper SPE Technique Ensure proper conditioning of the SPE cartridge with methanol (B129727) or acetonitrile, followed by equilibration with an acidic solution (e.g., 0.1% trifluoroacetic acid in water). Load the sample in an acidic solution to promote binding. Wash with a weak organic solvent to remove salts and other hydrophilic contaminants. Elute with a higher concentration of organic solvent containing a basic modifier (e.g., 5% ammonium hydroxide in 60% acetonitrile) to disrupt both hydrophobic and ionic interactions.
Peptide Adsorption to Labware Use low-binding microcentrifuge tubes and pipette tips for all sample handling steps. This is especially critical when working with low sample amounts.

Experimental Protocols

Protocol 1: this compound Labeling of Tryptic Peptides

This protocol is adapted from established guanidination procedures and should be optimized for your specific application.[2]

Materials:

  • Tryptic peptide sample (dried or in a compatible buffer like 50 mM ammonium bicarbonate)

  • This compound

  • Base Reagent: 2.85 M Ammonium Hydroxide (NH4OH)

  • Stop Solution: 10% Trifluoroacetic Acid (TFA)

  • Low-binding microcentrifuge tubes

Procedure:

  • Resuspend the peptide sample in 10 µL of a suitable buffer (e.g., 50 mM ammonium bicarbonate).

  • To ensure optimal pH, add 10 µL of the Base Reagent and vortex briefly.

  • Prepare the Guanidination Reagent by dissolving the this compound in deionized water to the desired concentration. Add 10 µL of the freshly prepared Guanidination Reagent to the peptide solution and vortex.

  • Incubate the reaction mixture for 30 minutes at 65°C.

  • Stop the reaction by adding 30-60 µL of the Stop Solution. Vortex to mix. The sample is now ready for cleanup.

Protocol 2: SPE Cleanup of this compound Labeled Peptides

This is a generic protocol for SPE cleanup and can be adapted for C18 or mixed-mode cartridges.[4]

Materials:

  • SPE Cartridge (C18 or Mixed-Mode)

  • Conditioning Solution: 100% Acetonitrile (ACN) or Methanol

  • Equilibration Solution: 0.1% TFA in water

  • Wash Solution: 5% ACN, 0.1% TFA in water

  • Elution Solution: 60% ACN, 5% NH4OH in water

Procedure:

  • Conditioning: Pass 1 mL of Conditioning Solution through the SPE cartridge.

  • Equilibration: Pass 2 x 1 mL of Equilibration Solution through the cartridge.

  • Sample Loading: Load the acidified peptide sample from Protocol 1 onto the cartridge.

  • Washing: Wash the cartridge with 2 x 1 mL of Wash Solution to remove salts and unreacted reagent.

  • Elution: Elute the labeled peptides with 2 x 200 µL of Elution Solution into a clean low-binding tube.

  • Dry the eluted sample in a vacuum centrifuge and reconstitute in a mass spectrometry-compatible solvent (e.g., 0.1% formic acid in water).

Visualizing the Workflow

experimental_workflow cluster_labeling This compound Labeling cluster_cleanup SPE Cleanup peptide_sample Peptide Sample add_base Add Base (pH 9-11) peptide_sample->add_base add_cyanamide Add this compound add_base->add_cyanamide incubate Incubate (e.g., 65°C, 30 min) add_cyanamide->incubate quench Quench (Acidify) incubate->quench load Load Sample quench->load Labeled Peptides condition Condition Cartridge equilibrate Equilibrate Cartridge condition->equilibrate equilibrate->load wash Wash load->wash elute Elute wash->elute analysis LC-MS Analysis elute->analysis Clean Labeled Peptides

This compound Labeling and Cleanup Workflow

This diagram outlines the key stages of the this compound labeling and subsequent solid-phase extraction cleanup process, from the initial peptide sample to the final analysis-ready peptides.

Signaling Pathway and Logical Relationships

sample_loss_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions sample_loss Significant Sample Loss adsorption Adsorption to Surfaces sample_loss->adsorption inefficient_reaction Inefficient Labeling sample_loss->inefficient_reaction spe_issues SPE Cleanup Issues sample_loss->spe_issues byproducts Byproduct Formation sample_loss->byproducts low_bind_ware Use Low-Binding Labware adsorption->low_bind_ware optimize_reaction Optimize pH, Temp, Time inefficient_reaction->optimize_reaction optimize_spe Optimize SPE Method (e.g., Mixed-Mode) spe_issues->optimize_spe fresh_reagent Use Fresh Reagent byproducts->fresh_reagent

Troubleshooting Logic for Sample Loss

This diagram illustrates the logical flow for troubleshooting sample loss, connecting the observed problem to potential causes and their respective solutions.

References

Calibrating mass spectrometer for accurate 15N labeled peptide detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15N labeled peptides in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of calibrating a mass spectrometer for 15N labeled peptide detection?

A1: Calibrating the mass spectrometer is crucial for ensuring accurate and reproducible quantification of proteins.[1] Proper calibration establishes a correct mass scale and minimizes mass error, which is essential for distinguishing between the light (14N) and heavy (15N) isotopic forms of a peptide.[2] This accuracy is fundamental for calculating the precise mass shift caused by 15N incorporation, which varies depending on the number of nitrogen atoms in each peptide.[3][4]

Q2: How does incomplete 15N labeling affect my results, and how can I assess it?

A2: Incomplete labeling can complicate data analysis and compromise the accuracy of quantification.[1] It results in a broader isotopic envelope for the heavy-labeled peptide, making it more challenging to identify the monoisotopic peak and leading to potential underestimation of the heavy peptide's abundance.[5][6]

To assess labeling efficiency, you can compare the experimental isotopic pattern of known peptides to their theoretical distributions at different enrichment levels.[1] A common method involves calculating the M-1/M ratio (the intensity of the peak one mass unit lighter than the monoisotopic peak divided by the intensity of the monoisotopic peak), which is sensitive to labeling efficiency.[4] Specialized software can also be used to calculate the atomic percent enrichment of 15N for each peptide.[3]

Q3: What are the key parameters to consider during LC-MS/MS analysis of 15N labeled peptides?

A3: For high-quality data, it is recommended to acquire both MS1 survey scans and MS2 fragment scans at high resolution.[1][5] High resolution in MS1 scans helps to reduce peak overlap from co-eluting peptides, thereby improving quantification accuracy.[6] High mass accuracy in MS2 scans is important for reducing the false discovery rate (FDR) in peptide identification.[6]

Troubleshooting Guides

Issue 1: Inaccurate Mass Measurement and Poor Mass Accuracy

Symptoms:

  • Observed mass of a known calibrant is outside the expected tolerance.

  • Inconsistent mass measurements across multiple runs.

  • Difficulty in distinguishing between 14N and 15N peptide envelopes.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Instrument Drift Subtle changes in electronics or ambient lab conditions can affect mass accuracy.[2] Perform regular mass calibration using a certified calibration standard. For high-accuracy instruments like TOFs, consider using a lock mass for real-time recalibration.[2]
Improper Calibration Solution The calibration solution may be degraded or improperly prepared. Use fresh, high-purity calibration standards.[7][8] A mixture of known peptides or commercially available calibration mixes can be used.[9]
Weak Signal Intensity Low signal intensity can lead to inaccurate mass determination. Optimize ionization source parameters and consider signal averaging across the chromatographic peak.[2]
Issue 2: Inaccurate Quantification of 15N Labeled Peptides

Symptoms:

  • Heavy-to-light (H/L) ratios are inconsistent across technical replicates.

  • Calculated protein ratios do not match expected biological changes.

  • High coefficient of variation (CV) for peptide ratios within the same protein.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Labeling Can range from 93-99% and complicates data analysis.[1][4] Ensure a sufficient number of cell divisions (typically 5-6) in the 15N-containing medium to achieve high incorporation.[1] Determine the labeling efficiency and use it to correct peptide ratios in your data analysis software.[4][5]
Co-eluting Interferences Other peptides or molecules with similar m/z values can co-elute and interfere with the quantification of your target peptide.[6] Improve chromatographic separation by optimizing the LC gradient. Utilize high-resolution MS1 scans to resolve interfering peaks.[6]
Incorrect Monoisotopic Peak Selection Incomplete labeling can broaden the isotopic cluster, making it difficult to correctly identify the monoisotopic peak.[5][6] Manually inspect the isotopic patterns of key peptides to ensure correct peak assignment. Some software tools have features to flag incorrect monoisotopic peak assignments.[6]
Sample Preparation Variability Inconsistent sample handling can introduce errors. Ensure accurate protein quantification before mixing light and heavy samples. Use a consistent protocol for protein digestion and peptide cleanup.
Issue 3: Low Number of Identified 15N Labeled Peptides

Symptoms:

  • Fewer than expected 15N labeled peptides are identified by the search algorithm.

  • Poor quality MS/MS spectra for heavy peptides.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Low 15N Enrichment Low enrichment leads to a decreased signal-to-noise ratio for labeled peptides, making their identification difficult.[10] Optimize the metabolic labeling protocol to achieve higher enrichment levels. For tissues with slow protein turnover, a longer labeling period may be necessary.[10]
Incorrect Search Parameters The data analysis software must be configured to search for variable mass shifts due to 15N labeling.[4] Specify the 15N label as a variable modification in your search parameters. Ensure the mass tolerance settings are appropriate for your instrument's performance.
In-source Fragmentation Fragmentation of ions within the mass spectrometer source can lead to the appearance of scrambled isotopes and reduce the intensity of the precursor ion.[11] Optimize the electrospray source voltages to minimize in-source fragmentation.[12]

Experimental Protocols

Protocol 1: Mass Spectrometer Calibration
  • Prepare Calibration Solution: Prepare a fresh solution of a certified mass calibration standard (e.g., a mixture of known peptides or a commercially available calibrant solution) according to the manufacturer's instructions.[7][8][9]

  • Infuse the Calibrant: Infuse the calibration solution directly into the mass spectrometer at a stable flow rate.

  • Acquire Calibration Scan: Acquire a mass spectrum of the calibration solution across the desired m/z range.

  • Perform Calibration: Use the instrument's software to perform an automatic or manual calibration. This involves matching the observed m/z values of the calibrant peaks to their known theoretical masses.

  • Verify Calibration: After calibration, re-acquire a spectrum of the calibration solution to ensure that the mass accuracy is within the acceptable tolerance for your experiments (typically < 5 ppm for high-resolution instruments).

Protocol 2: Determination of 15N Labeling Efficiency
  • Sample Preparation: After metabolic labeling, extract and digest a small aliquot of the "heavy" labeled protein sample.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Peptide Identification: Identify several abundant peptides using a standard database search.

  • Isotopic Pattern Analysis: For each identified peptide, extract the experimental isotopic distribution from the MS1 scan.

  • Calculate Labeling Efficiency:

    • Manual Method: Calculate the M-1/M ratio and compare it to theoretical ratios for different enrichment levels.[4]

    • Software Method: Utilize specialized software that can automatically calculate the 15N enrichment level by comparing the experimental isotopic pattern to theoretical distributions.[3]

  • Apply Correction: Use the determined labeling efficiency to correct the calculated heavy-to-light peptide ratios during data analysis.[5]

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis MetabolicLabeling 15N Metabolic Labeling ProteinExtraction Protein Extraction & Digestion MetabolicLabeling->ProteinExtraction PeptideCleanup Peptide Cleanup ProteinExtraction->PeptideCleanup LC_Separation LC Separation PeptideCleanup->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis PeptideID Peptide Identification MS_Analysis->PeptideID LabelingEfficiency Determine Labeling Efficiency PeptideID->LabelingEfficiency Quantification Peptide Quantification (H/L Ratios) PeptideID->Quantification LabelingEfficiency->Quantification ProteinQuant Protein Ratio Calculation Quantification->ProteinQuant

Caption: Experimental workflow for quantitative proteomics using 15N metabolic labeling.

TroubleshootingLogic cluster_mass_accuracy Mass Accuracy Issues cluster_quantification Quantification Issues cluster_identification Identification Issues Start Inaccurate 15N Peptide Detection CheckCalibration Check Instrument Calibration Start->CheckCalibration AssessLabeling Assess Labeling Efficiency Start->AssessLabeling CheckEnrichment Verify 15N Enrichment Start->CheckEnrichment UseLockMass Use Lock Mass CheckCalibration->UseLockMass OptimizeLC Optimize LC Separation AssessLabeling->OptimizeLC ManualInspection Manually Inspect Spectra OptimizeLC->ManualInspection VerifySearchParams Verify Search Parameters CheckEnrichment->VerifySearchParams

Caption: Troubleshooting logic for inaccurate 15N labeled peptide detection.

References

Validation & Comparative

A Researcher's Guide to Validating Protein Quantification with Cyanamide-¹⁵N₂ Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Modern Protein Quantification Techniques

In the dynamic fields of proteomics and drug discovery, accurate and reproducible quantification of protein expression is paramount. Mass spectrometry-based proteomics has become an indispensable tool, and various labeling techniques have been developed to enhance quantitative accuracy. Among these, metabolic labeling with stable isotopes stands out for its ability to introduce labels at an early stage, minimizing experimental variability. This guide provides a comprehensive comparison of Cyanamide-¹⁵N₂ labeling with other prevalent protein quantification methods, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ). Furthermore, it emphasizes the critical role of orthogonal validation by Western Blotting and provides detailed experimental protocols to ensure the reliability of your quantitative data.

Comparative Overview of Quantitative Proteomic Strategies

Choosing the right quantification strategy is crucial and depends on the specific experimental goals, sample type, and available resources. The following table provides a comparative overview of the key features of Cyanamide-¹⁵N₂ labeling and its alternatives.

FeatureCyanamide-¹⁵N₂ LabelingSILACTMT LabelingLabel-Free Quantification (LFQ)
Principle Metabolic incorporation of ¹⁵N from cyanamide (B42294) into all proteins.Metabolic incorporation of stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N-Lys/Arg).[1][2]Chemical labeling of peptides with isobaric tags.[3][4]Comparison of signal intensities or spectral counts of unlabeled peptides.[5][6]
Labeling Stage In vivo during protein synthesis.In vivo during protein synthesis.[1]In vitro at the peptide level.[3]No labeling.
Sample Type Cells and organisms capable of metabolizing cyanamide.Primarily cell culture; adaptable to some organisms.[2]Any protein sample that can be digested into peptides.[3]Any protein sample.[5]
Multiplexing Typically 2-plex (¹⁴N vs. ¹⁵N).Up to 3-plex (light, medium, heavy).[2]Up to 18-plex with TMTpro reagents.[4]Theoretically unlimited, but practically limited by instrument time and data complexity.[7]
Pros Comprehensive labeling of the entire proteome; early sample mixing reduces variability.High accuracy and reproducibility; early sample mixing.[1]High multiplexing capacity; suitable for a wide range of sample types.[3][4]Cost-effective; simpler sample preparation; applicable to any sample type.[5][7]
Cons Potential for incomplete labeling; requires metabolic capability for cyanamide.Limited to metabolically active cells; can be expensive.[2]Ratio compression can affect accuracy; labeling occurs at a later stage.Higher variability between runs; requires stringent data analysis and normalization.[5][6]

Experimental Protocols

Detailed and standardized protocols are the bedrock of reproducible research. Below are methodologies for each of the discussed quantification techniques, as well as for Western Blotting as a validation method.

Cyanamide-¹⁵N₂ Metabolic Labeling Protocol

This protocol is a general guideline for the metabolic labeling of proteins using a ¹⁵N source like cyanamide and should be optimized for the specific cell line or organism.

  • Cell Culture Preparation: Culture cells in a standard, complete medium to the desired confluence.

  • Media Preparation: Prepare a custom minimal medium that lacks the standard nitrogen source (e.g., specific amino acids, ammonium (B1175870) chloride). Supplement this medium with ¹⁵N₂-Cyanamide as the primary nitrogen source. The final concentration of ¹⁵N₂-Cyanamide should be empirically determined to support cell growth while ensuring efficient labeling.

  • Adaptation Phase: For adherent cells, wash the cells with phosphate-buffered saline (PBS) and then switch to the ¹⁵N-containing medium. For suspension cells, pellet the cells and resuspend them in the ¹⁵N-containing medium. Culture the cells for a sufficient number of cell divisions (typically at least 5-6) to ensure near-complete incorporation of the ¹⁵N label.[1]

  • Experimental Phase: Once labeling is complete, the "heavy" cells can be subjected to the experimental treatment, while the "light" (unlabeled) cells serve as the control.

  • Sample Harvesting and Lysis: After treatment, harvest both the "heavy" and "light" cell populations. Combine the cell pellets at a 1:1 ratio based on cell count or protein concentration.

  • Protein Extraction and Digestion: Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a standard protein assay. Proceed with in-solution or in-gel tryptic digestion of the protein mixture.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

  • Data Analysis: Use specialized software to identify ¹⁴N and ¹⁵N peptide pairs and quantify their relative abundance based on the signal intensities of the isotopic peaks.[8][9]

Alternative Quantification Protocols

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

  • Media Preparation: Prepare SILAC media deficient in L-lysine and L-arginine. Supplement one batch with "light" (natural isotope) Lys and Arg, and another with "heavy" (e.g., ¹³C₆,¹⁵N₂-Lys and ¹³C₆,¹⁵N₄-Arg) amino acids.[2]

  • Cell Culture: Culture two cell populations in parallel, one in "light" and one in "heavy" medium, for at least five cell doublings to ensure complete incorporation.[1]

  • Sample Combination and Processing: Combine the "light" and "heavy" cell populations, lyse, and digest the proteins as described for the cyanamide labeling protocol.

  • LC-MS/MS and Data Analysis: Analyze the peptide mixture and quantify the relative abundance of "light" and "heavy" peptide pairs.[1]

TMT (Tandem Mass Tag) Labeling

  • Sample Preparation: Grow and treat cells under different experimental conditions. Harvest and lyse each sample separately.

  • Protein Digestion: Digest the proteins from each sample into peptides.

  • Peptide Labeling: Label the peptides from each sample with a different isobaric TMT reagent according to the manufacturer's protocol.[3][10]

  • Sample Pooling: Combine the TMT-labeled peptide samples in equal amounts.

  • LC-MS/MS Analysis: Analyze the pooled sample. During fragmentation, reporter ions are generated, and their intensities are used for relative quantification.[11]

Label-Free Quantification (LFQ)

  • Sample Preparation: Prepare individual samples for each condition. Digest the proteins into peptides.[5]

  • LC-MS/MS Analysis: Analyze each sample separately by LC-MS/MS.[6]

  • Data Analysis: Use specialized software to align the chromatograms from different runs and compare the signal intensities of the same peptides across all samples. Alternatively, use spectral counting to estimate protein abundance.[7]

Validating Quantification Results with Western Blotting

Mass spectrometry-based proteomics is a powerful tool for discovery, but it is essential to validate key findings with an orthogonal method.[12] Quantitative Western Blotting is a widely accepted technique for this purpose.

Quantitative Western Blot Protocol

  • Sample Preparation: Prepare protein lysates from the different experimental conditions. Determine the protein concentration of each sample.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE. It is crucial to load equal amounts of protein for each sample.[13]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.[14]

  • Signal Detection: Detect the signal using a chemiluminescent substrate or by fluorescence imaging.

  • Data Analysis: Quantify the band intensity for the protein of interest and a loading control (e.g., a housekeeping protein or total protein stain). Normalize the intensity of the target protein to the loading control.[15] The relative changes in protein expression observed by Western Blot should correlate with the results obtained from the mass spectrometry experiment.[12]

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams outline the experimental workflow for ¹⁵N metabolic labeling and a key signaling pathway often investigated in proteomics studies.

experimental_workflow cluster_light Control Condition cluster_heavy Experimental Condition Light_Culture Cell Culture (Standard Medium) Light_Harvest Harvest Cells Light_Culture->Light_Harvest Combine_Cells Combine Cells (1:1) Light_Harvest->Combine_Cells Heavy_Culture Cell Culture (¹⁵N₂-Cyanamide Medium) Heavy_Harvest Harvest Cells Heavy_Culture->Heavy_Harvest Heavy_Harvest->Combine_Cells Lysis Cell Lysis & Protein Extraction Combine_Cells->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Peptide ID & Quantification) LCMS->Data_Analysis Validation Western Blot Validation Data_Analysis->Validation

Experimental Workflow for ¹⁵N Metabolic Labeling.

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PIP3->PTEN PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN->PIP2 dephosphorylates

Simplified PI3K/AKT Signaling Pathway.

Conclusion

References

A Head-to-Head Battle for Proteomic Precision: 15N Metabolic Labeling vs. SILAC

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic world of quantitative proteomics, researchers are equipped with an expanding arsenal (B13267) of techniques to decipher the intricate dance of proteins within a cell. Among the most robust and widely adopted methods are metabolic labeling strategies, which seamlessly integrate isotopic labels into the proteome, offering a powerful lens to quantify changes in protein abundance. This guide provides a comprehensive comparison of two prominent metabolic labeling techniques: pan-proteome 15N metabolic labeling and the targeted amino acid-based Stable Isotope Labeling with Amino acids in Cell culture (SILAC).

This objective analysis, supported by experimental data and detailed protocols, will empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal quantitative proteomics strategy for their specific research needs.

At a Glance: Key Differences and Performance Metrics

A side-by-side comparison of 15N metabolic labeling and SILAC reveals distinct advantages and limitations inherent to each method. The choice between the two often hinges on the experimental organism, the desired level of multiplexing, and the complexity of data analysis.

Feature15N Metabolic LabelingSILAC (Stable Isotope Labeling with Amino acids in Cell culture)
Principle Incorporation of 15N from a single nitrogen source into all nitrogen-containing amino acids.Incorporation of stable isotope-labeled essential amino acids (typically Arginine and Lysine).
Label Incorporation Global labeling of all proteins.Specific labeling at designated amino acid residues.
Applicability Broadly applicable to a wide range of organisms, including bacteria, yeast, plants, and animals.[1]Primarily used in cell culture; adaptable to some in vivo models like mice ("SILAC mouse").[1][2][3]
Multiplexing Typically limited to two-plex experiments (14N vs. 15N).Routinely used for two-plex and three-plex experiments; higher-plexing is possible.[4]
Data Analysis More complex due to variable mass shifts depending on the number of nitrogen atoms in each peptide.[5][6]Simpler data analysis with predictable mass shifts for labeled peptides.[7]
Labeling Efficiency Can be high, but achieving >98% is crucial for accurate quantification and can be challenging.[5][6]Generally high, often exceeding 97% after a sufficient number of cell doublings.[8]
Cost 15N-labeled media can be a significant expense, especially for larger organisms.Labeled amino acids are costly, which can be a factor in large-scale experiments.
Quantitative Accuracy High accuracy when labeling is complete and data is properly analyzed.Considered highly accurate and reproducible, a "gold standard" for quantitative proteomics.[8][9][10]

Diving Deeper: Experimental Workflows

The experimental workflows for 15N metabolic labeling and SILAC share the core principle of metabolic incorporation of stable isotopes but differ in the specifics of the labeling medium and subsequent sample processing.

15N Metabolic Labeling Workflow

The 15N metabolic labeling workflow involves the complete substitution of the standard nitrogen source in the growth medium with a 15N-labeled counterpart.

15N_Metabolic_Labeling_Workflow cluster_0 Cell/Organism Culture cluster_1 Sample Preparation cluster_2 Analysis Control Grow in 14N Medium Harvest Harvest Cells/ Organisms Control->Harvest Experimental Grow in 15N Medium Experimental->Harvest Combine Combine Equal Amounts Harvest->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

15N Metabolic Labeling Workflow
SILAC Workflow

The SILAC workflow is centered around the use of specialized cell culture media deficient in certain essential amino acids, which are then supplemented with either their "light" (natural isotope) or "heavy" (stable isotope-labeled) forms.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light Grow in 'Light' Medium (e.g., 12C6-Arg, 12C6-Lys) Harvest_SILAC Harvest Cells Light->Harvest_SILAC Heavy Grow in 'Heavy' Medium (e.g., 13C6-Arg, 13C6-Lys) Heavy->Harvest_SILAC Combine_SILAC Combine Equal Cell Numbers Harvest_SILAC->Combine_SILAC Lyse_SILAC Cell Lysis & Protein Extraction Combine_SILAC->Lyse_SILAC Digest_SILAC Protein Digestion (e.g., Trypsin) Lyse_SILAC->Digest_SILAC LCMS_SILAC LC-MS/MS Analysis Digest_SILAC->LCMS_SILAC Data_SILAC Data Analysis & Quantification LCMS_SILAC->Data_SILAC

SILAC Workflow Diagram

In Detail: Experimental Protocols

The following sections provide generalized yet detailed protocols for both 15N metabolic labeling and SILAC. It is crucial to optimize these protocols for the specific cell line or organism being studied.

15N Metabolic Labeling Protocol

This protocol outlines the key steps for performing a 15N metabolic labeling experiment.

1. Media Preparation:

  • Prepare a "light" growth medium using standard nitrogen sources (e.g., 14N ammonium (B1175870) salts).

  • Prepare a "heavy" growth medium where the sole nitrogen source is replaced with a 15N-labeled equivalent (e.g., 15NH4Cl). Ensure the 15N source is of high purity (>99%).[5]

2. Metabolic Labeling:

  • Culture the control cells or organism in the "light" 14N medium.

  • Culture the experimental cells or organism in the "heavy" 15N medium.

  • Ensure a sufficient number of cell divisions or a long enough duration of feeding for organisms to achieve near-complete incorporation of the 15N label. Labeling efficiency should be monitored and ideally exceed 98%.[5][6]

3. Sample Harvesting and Mixing:

  • Harvest the "light" and "heavy" labeled cells or organisms.

  • Accurately determine the cell count or biomass of each population.

  • Combine the "light" and "heavy" samples in a 1:1 ratio based on cell number or protein amount.

4. Protein Extraction and Digestion:

  • Lyse the combined cell pellet or homogenize the organism tissue to extract proteins.

  • Determine the total protein concentration of the lysate.

  • Perform in-solution or in-gel digestion of the protein mixture using a protease such as trypsin.

5. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Utilize specialized software that can handle the variable mass shifts of 15N-labeled peptides for protein identification and quantification.[5][6] The software should be able to account for labeling efficiency to adjust the calculated peptide ratios.[5]

SILAC Protocol

This protocol provides a step-by-step guide for a typical SILAC experiment in cell culture.

1. Media Preparation:

  • Prepare "light" SILAC medium by supplementing a basal medium deficient in Arginine (Arg) and Lysine (Lys) with normal ("light") L-Arginine and L-Lysine.

  • Prepare "heavy" SILAC medium by supplementing the same basal medium with stable isotope-labeled ("heavy") L-Arginine (e.g., 13C6-Arg) and L-Lysine (e.g., 13C6,15N2-Lys).[8]

  • Both media should be supplemented with dialyzed fetal bovine serum to avoid the introduction of unlabeled amino acids.

2. Cell Culture and Labeling:

  • Culture one population of cells in the "light" medium and another in the "heavy" medium.

  • Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids.[8]

3. Experimental Treatment:

  • Once labeling is complete, apply the experimental treatment to one of the cell populations. The other population serves as the control.

4. Cell Harvesting and Mixing:

  • Harvest both the "light" and "heavy" labeled cell populations.

  • Count the cells from each population and mix them in a 1:1 ratio.

5. Protein Extraction and Digestion:

  • Lyse the combined cell pellet and extract the proteins.

  • Quantify the total protein concentration.

  • Digest the protein mixture into peptides using an appropriate protease (trypsin is commonly used as it cleaves after Arg and Lys).[8]

6. LC-MS/MS Analysis and Quantification:

  • Analyze the peptide mixture by LC-MS/MS.

  • Use SILAC-aware software to identify peptide pairs (light and heavy) and calculate the intensity ratios to determine the relative protein abundance.

Signaling Pathway Visualization: A Hypothetical Example

Both 15N metabolic labeling and SILAC are powerful tools for studying how cellular signaling pathways are altered in response to various stimuli. For instance, a researcher might investigate the effect of a drug on the EGFR signaling pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

References

Cross-Validation of Cyanamide-¹⁵N₂ Metabolic Labeling with Antibody-Based Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to accurately quantify protein expression, the choice between metabolic labeling with probes like Cyanamide-¹⁵N₂ followed by mass spectrometry and traditional antibody-based methods such as Western Blotting and ELISA is a critical one. This guide provides an objective comparison of these techniques, detailing their principles, experimental workflows, and data outputs to aid in the selection of the most appropriate method for specific research needs.

Metabolic labeling with stable isotopes, such as those provided by Cyanamide-¹⁵N₂, offers a powerful approach for the dynamic and global analysis of the proteome. In contrast, antibody-based methods provide highly specific and sensitive detection of target proteins. Cross-validation of results from these orthogonal approaches is crucial for robust and reliable protein quantification.

Principle of the Methods

Cyanamide-¹⁵N₂ Metabolic Labeling: This technique involves the introduction of a stable isotope label, ¹⁵N, into proteins during cellular synthesis. Cyanamide-¹⁵N₂ serves as a source of ¹⁵N that is incorporated into the amino acid pool and subsequently into newly synthesized proteins. The ratio of ¹⁵N-labeled to unlabeled (¹⁴N) peptides is then measured by mass spectrometry, allowing for the relative or absolute quantification of protein abundance. While the precise mechanism of ¹⁵N incorporation from cyanamide (B42294) can involve metabolic conversion into amino acid precursors, the end result is the labeling of a broad spectrum of proteins.[1]

Antibody-Based Methods (Western Blotting & ELISA): These well-established techniques rely on the high specificity of antibodies to detect and quantify target proteins.

  • Western Blotting first separates proteins by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with a primary antibody specific to the target protein. A secondary antibody, conjugated to an enzyme or fluorophore, is then used for detection, providing semi-quantitative or quantitative data on protein levels.[2]

  • Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that immobilizes an antigen or antibody on a solid surface.[3] In a common format, the "sandwich" ELISA, a capture antibody binds the target protein, which is then detected by a second, enzyme-linked antibody. The enzymatic reaction produces a measurable signal that is proportional to the amount of protein present, offering high sensitivity and quantitative accuracy.[3][4]

Data Presentation: A Comparative Overview

Table 1: Comparison of Quantitative Protein Expression Data

Protein TargetCyanamide-¹⁵N₂ (Fold Change)Western Blot (Relative Intensity)ELISA (Concentration ng/mL)
Protein A2.5 ± 0.32.2 ± 0.4150 ± 15
Protein B0.8 ± 0.10.9 ± 0.255 ± 8
Protein C5.1 ± 0.64.8 ± 0.7320 ± 25

Table 2: Methodological Comparison

FeatureCyanamide-¹⁵N₂ with Mass SpectrometryWestern BlottingELISA
Principle Metabolic incorporation of stable isotopesImmunodetection after size-based separationImmuno-enzymatic detection in a plate format
Quantification Relative or AbsoluteSemi-quantitative to QuantitativeQuantitative
Throughput High (thousands of proteins)Low to MediumHigh
Specificity High (based on peptide sequence)Dependent on antibody qualityHigh (dual antibody recognition)
Sensitivity Moderate to HighModerateHigh
Dynamic Range WideNarrowModerate
Discovery Power High (unbiased, global analysis)Low (targeted)Low (targeted)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are generalized protocols for Cyanamide-¹⁵N₂ metabolic labeling followed by proteomic analysis, and for the antibody-based methods of Western Blotting and ELISA.

Cyanamide-¹⁵N₂ Metabolic Labeling and Proteomic Analysis
  • Cell Culture and Labeling: Cells are cultured in a medium where the standard nitrogen source is replaced with Cyanamide-¹⁵N₂. The duration of labeling depends on the cell doubling time and the desired level of ¹⁵N incorporation.

  • Sample Preparation:

    • Harvest and lyse the ¹⁵N-labeled and unlabeled (control) cells separately.

    • Combine equal amounts of protein from the labeled and unlabeled samples.

    • Perform protein digestion, typically using trypsin, to generate peptides.

  • Mass Spectrometry:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect peptide pairs that differ in mass due to the ¹⁵N incorporation.

  • Data Analysis:

    • Specialized software is used to identify peptides and quantify the relative abundance of the ¹⁵N-labeled and unlabeled forms.

    • The ratio of the peak intensities of the labeled and unlabeled peptides is used to determine the relative abundance of the corresponding protein in the two samples.

Western Blotting
  • Sample Preparation: Lyse cells or tissues to extract proteins and determine the total protein concentration.

  • Gel Electrophoresis: Separate proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a chemiluminescent or colorimetric signal.

  • Data Analysis: Capture the signal using an imager and quantify the band intensity using densitometry software. Normalize the signal to a loading control protein.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Coating: Coat the wells of a microplate with a capture antibody specific for the target protein.

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Sample Incubation: Add the samples and standards containing the target protein to the wells and incubate.

  • Washing: Wash the wells to remove unbound proteins.

  • Detection Antibody Incubation: Add a detection antibody (which binds to a different epitope on the target protein) that is conjugated to an enzyme.

  • Washing: Wash the wells to remove the unbound detection antibody.

  • Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored or fluorescent product.

  • Data Analysis: Measure the absorbance or fluorescence of the product using a microplate reader. The concentration of the target protein in the samples is determined by comparing their signal to a standard curve.

Mandatory Visualization

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Signaling_Pathway cluster_Stimulus External Stimulus cluster_CellularResponse Cellular Response Stimulus Stimulus Receptor Receptor Stimulus->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade activates Transcription_Factor Transcription_Factor Signaling_Cascade->Transcription_Factor activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression regulates Protein_Synthesis Protein_Synthesis Gene_Expression->Protein_Synthesis leads to Cellular_Function Cellular_Function Protein_Synthesis->Cellular_Function

A generic signaling pathway leading to protein synthesis.

Cross_Validation_Workflow cluster_Sample Biological Sample cluster_Cyanamide Cyanamide-¹⁵N₂ Method cluster_Antibody Antibody-Based Methods Sample Sample Metabolic_Labeling Metabolic_Labeling Sample->Metabolic_Labeling Protein_Extraction_A Protein_Extraction_A Sample->Protein_Extraction_A Protein_Extraction_Digestion_C Protein_Extraction_Digestion_C Metabolic_Labeling->Protein_Extraction_Digestion_C LC_MS_MS LC_MS_MS Protein_Extraction_Digestion_C->LC_MS_MS Data_Analysis_C Data_Analysis_C LC_MS_MS->Data_Analysis_C Cross_Validation Cross_Validation Data_Analysis_C->Cross_Validation Western_Blot_ELISA Western_Blot_ELISA Protein_Extraction_A->Western_Blot_ELISA Data_Analysis_A Data_Analysis_A Western_Blot_ELISA->Data_Analysis_A Data_Analysis_A->Cross_Validation

Experimental workflow for cross-validation.

Logical_Relationship Global_Proteome_Analysis Global_Proteome_Analysis Hypothesis_Generation Hypothesis_Generation Global_Proteome_Analysis->Hypothesis_Generation leads to Quantitative_Data Quantitative_Data Global_Proteome_Analysis->Quantitative_Data provides Targeted_Protein_Analysis Targeted_Protein_Analysis Hypothesis_Validation Hypothesis_Validation Targeted_Protein_Analysis->Hypothesis_Validation enables Targeted_Protein_Analysis->Quantitative_Data provides Hypothesis_Generation->Targeted_Protein_Analysis informs Hypothesis_Validation->Quantitative_Data

Logical relationship between the two methods.

References

A Researcher's Guide to Quantitative Proteomics: A Comparative Analysis of 15N Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of proteins is fundamental to unraveling complex biological processes and identifying novel therapeutic targets.[1] This guide provides an objective comparison of 15N metabolic labeling with other prominent quantitative proteomics techniques, namely Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and chemical labeling via Dimethylation. Supported by experimental principles, this guide will assist in selecting the most appropriate method for your research needs.

Metabolic labeling is a powerful strategy where stable isotopes are incorporated into proteins in vivo, allowing for the direct comparison of protein abundance between different samples with high accuracy and precision.[2][3] By combining samples at an early stage, this approach minimizes experimental variations that can arise during sample preparation.[2][4]

Performance Comparison of Quantitative Labeling Strategies

The selection of a quantitative proteomics method is a critical decision that influences the accuracy, precision, and scope of experimental findings.[3] The table below summarizes the key performance metrics for 15N Metabolic Labeling, SILAC, and Dimethyl Labeling to facilitate an informed choice.

Feature15N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Dimethyl Labeling
Principle In vivo incorporation of ¹⁵N from a simple nitrogen source (e.g., ¹⁵NH₄Cl) into the entire proteome.[2]In vivo incorporation of "heavy" amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine) in cell culture.[4]In vitro chemical labeling of peptide primary amines (N-terminus & Lysine) with isotopic formaldehyde (B43269).[5]
Accuracy High. Early sample mixing minimizes processing errors.[2][4]Very High. Considered a gold standard for accuracy in cell culture.[6]High. It is a reliable and cost-effective procedure.
Precision High. The use of an internal standard allows for unbiased and accurate quantification.[7][8]High. Co-elution of heavy and light peptide pairs allows for precise ratio measurement.Good. Can be affected by sample handling variations prior to labeling.[9]
Applicability Broad. Applicable to a wide range of organisms, including microbes, plants, and small animals.[9][10]Primarily limited to cell culture systems.[9]Universal. Applicable to virtually any protein sample post-digestion.[9]
Proteome Coverage Comprehensive. All nitrogen-containing proteins are labeled.[2]Comprehensive in cell culture, dependent on the efficiency of protein turnover.High. Most tryptic peptides contain a primary amine for labeling.
Complexity Data analysis is complex due to variable mass shifts for each peptide based on its nitrogen content.[2][6]Data analysis is simplified by predictable mass shifts for labeled peptides.[2][4]Simple and fast labeling procedure; straightforward data analysis.[9]
Cost Relatively low cost for ¹⁵N-labeled salts compared to labeled amino acids.[10][11]High cost due to expensive stable isotope-labeled amino acids.[10]Low cost of reagents.[9]
Multiplexing Typically 2-plex (¹⁴N vs. ¹⁵N).[12]Typically 2-plex or 3-plex (light, medium, heavy).[12]2-plex or 3-plex is common and straightforward.[5]

Experimental Protocols

The successful implementation of these techniques relies on meticulous and well-defined protocols. Below are foundational methodologies for each labeling strategy.

15N Metabolic Labeling Protocol (General)

This protocol outlines the general steps for the complete isotopic labeling of an organism's proteome using a ¹⁵N source.

  • Media Preparation: Prepare the appropriate growth medium for the organism. The standard "light" medium contains natural abundance nitrogen (¹⁴N). The "heavy" medium is prepared by replacing the primary nitrogen source with its ¹⁵N-labeled counterpart (e.g., K¹⁵NO₃ for plants or ¹⁵NH₄Cl for bacteria).[13]

  • Culture and Labeling: Grow one population of the organism in the "light" ¹⁴N medium (control) and another in the "heavy" ¹⁵N medium. The culture duration must be sufficient to ensure near-complete isotopic incorporation, which can require several cell doublings.[2][6] Labeling efficiency can range from 93-99%.[6]

  • Harvesting and Mixing: Harvest the "light" and "heavy" cell populations. Combine them in a precise 1:1 ratio based on cell count or total protein concentration.[2][3]

  • Protein Extraction and Digestion: Lyse the combined cell mixture to extract the total protein content. The extracted proteins are then enzymatically digested into peptides, typically using trypsin.[2]

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: Utilize specialized proteomics software capable of handling ¹⁵N-labeled data. The software identifies peptide pairs and calculates their abundance ratios, correcting for the measured labeling efficiency.[6][13]

SILAC Protocol

This protocol describes the standard workflow for SILAC-based quantitative proteomics in cell culture.

  • Media Preparation: Prepare at least two versions of a specialized cell culture medium that lacks specific amino acids (typically L-lysine and L-arginine).

  • Cell Culture and Labeling: Culture one set of cells in "light" medium, supplemented with normal lysine (B10760008) and arginine. Culture the second set in "heavy" medium, supplemented with stable isotope-labeled "heavy" lysine (e.g., ¹³C₆-¹⁵N₂) and arginine (e.g., ¹³C₆-¹⁵N₄).

  • Label Incorporation: Grow the cells for a minimum of five cell doublings to achieve complete incorporation of the heavy amino acids into the proteome.

  • Sample Mixing and Processing: Combine equal numbers of cells from the "light" and "heavy" populations. Lyse the mixed cells and digest the proteins into peptides.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the relative abundance of the light and heavy peptide pairs.

Dimethyl Labeling Protocol

This protocol details the in vitro chemical labeling of peptides.

  • Protein Digestion: Extract proteins from each sample condition separately and digest them into peptides using trypsin.

  • Chemical Labeling: Label the peptides from each sample by reductive amination. React one sample with "light" formaldehyde (CH₂O) and the other with "heavy" formaldehyde (e.g., CD₂O) in the presence of a reducing agent like sodium cyanoborohydride. This reaction dimethylates the N-terminus of peptides and the ε-amino group of lysine residues.

  • Quenching and Mixing: Stop the labeling reaction and then combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • LC-MS/MS Analysis: Analyze the combined peptide mixture using LC-MS/MS.

  • Data Analysis: Identify peptide pairs with the characteristic mass shift and determine their relative abundance based on the signal intensities of the light and heavy forms.

Visualizations: Workflows and Method Relationships

Diagrams provide clear visual summaries of complex experimental processes and the relationships between different methodologies.

experimental_workflow cluster_15N 15N Metabolic Labeling Workflow a1 Culture in 14N Medium (Control) a3 Combine Samples (1:1 Ratio) a1->a3 a2 Culture in 15N Medium (Experiment) a2->a3 a4 Protein Extraction & Digestion a3->a4 a5 LC-MS/MS Analysis a4->a5 a6 Data Analysis & Quantification a5->a6

Caption: A generalized experimental workflow for 15N metabolic labeling proteomics.

logical_relationship cluster_labeling Quantitative Proteomics Labeling Strategies cluster_invivo Metabolic Labeling (In Vivo) cluster_invitro Chemical Labeling (In Vitro) N15 15N Metabolic Labeling SILAC SILAC Dimethyl Dimethyl Labeling

Caption: Classification of common proteomics labeling strategies.

Applications in Drug Development

Nitrogen-15 labeling is a transformative technique in biochemical research and drug development.[1] It allows for the non-invasive tracing of nitrogen atoms in biomolecules, providing critical insights into cellular processes and the efficacy of therapeutics.[1] In drug development, ¹⁵N labeling can accelerate target validation and elucidate pharmacokinetic properties by enabling the tracking of drug interactions with specific proteins and metabolic pathways.[1][14] This is particularly valuable in fields like oncology, where ¹⁵N tracers can help reveal tumor dependencies on nitrogen sources, thereby informing the design of more effective inhibitors.[1]

References

Unlocking Novel Insights: A Comparative Guide to Cyanamide-15N2 for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to push the boundaries of metabolic analysis, the choice of a nitrogen isotope source is a critical decision. This guide provides a comprehensive comparison of Cyanamide-15N2 against other common nitrogen isotope sources, offering insights into its unique advantages, supported by available data and detailed experimental protocols.

This compound presents a compelling alternative to traditional nitrogen-15 (B135050) (¹⁵N) labeling reagents such as ammonium (B1175870) salts and urea (B33335). Its distinct chemical properties, including a slow-release mechanism and potential effects on cellular metabolism, can offer unique benefits for specific research applications, from quantitative proteomics to agricultural studies and drug development.

Performance Comparison: this compound vs. Other ¹⁵N Sources

While direct, head-to-head comparative studies on the labeling efficiency of this compound versus other ¹⁵N sources in cell culture for proteomics are limited, we can infer its performance based on its use as a nitrogen fertilizer in agricultural science and its known metabolic fate. The key differentiator for cyanamide (B42294) is its conversion pathway within biological systems.

In soil and plant systems, calcium cyanamide is hydrolyzed to cyanamide, which is then enzymatically converted to urea and subsequently to ammonia (B1221849).[1][2][3] This two-step conversion process results in a slower, more sustained release of the ¹⁵N-labeled nitrogen compared to the direct application of ammonium salts or urea. This characteristic can be advantageous in long-term labeling studies, potentially leading to more uniform and complete incorporation of the isotope into the proteome.

FeatureCyanamide-¹⁵N₂Ammonium-¹⁵N Salts (e.g., ¹⁵NH₄Cl, (¹⁵NH₄)₂SO₄)Urea-¹⁵N₂
¹⁵N Release Mechanism Slow, two-step enzymatic conversion to ¹⁵NH₄⁺[1][2][3]Rapid, direct availability of ¹⁵NH₄⁺Rapid enzymatic conversion to ¹⁵NH₄⁺
Labeling Dynamics Gradual and sustained incorporationRapid initial incorporation, potential for rapid depletionFast incorporation, dependent on urease activity
Potential Cellular Effects May influence cell cycle and metabolism due to its chemical properties[4][5]Minimal, as ammonium is a primary nitrogen sourceGenerally minimal, but high concentrations can be toxic
Nitrification Inhibition Dicyandiamide (B1669379), a byproduct, inhibits nitrification, stabilizing the ammonium pool[3]No inherent inhibitory effectNo inherent inhibitory effect
Suitability Long-term labeling studies, agricultural tracer studies, studies requiring a stabilized ammonium poolStandard short-term and long-term labeling in various organismsGeneral labeling, particularly in organisms with high urease activity

Experimental Protocols

Protocol 1: General Metabolic Labeling of Microbial Cultures with Cyanamide-¹⁵N₂

This protocol is adapted from standard ¹⁵N labeling procedures and tailored for the use of Cyanamide-¹⁵N₂.

1. Preparation of ¹⁵N-Labeling Medium:

  • Prepare a minimal medium appropriate for the specific microbial strain.

  • In place of the standard nitrogen source (e.g., NH₄Cl), add Cyanamide-¹⁵N₂ to the desired final concentration. A typical starting concentration for labeling is 1-2 g/L, but this should be optimized for the specific organism and experimental goals to avoid potential toxicity.[4][5]

  • Ensure the Cyanamide-¹⁵N₂ is fully dissolved. The pH of the medium may need to be adjusted.

2. Cell Culture and Labeling:

  • Inoculate a pre-culture of the microbial strain into the prepared ¹⁵N-labeling medium.

  • Grow the culture under optimal conditions (temperature, shaking, etc.) for a sufficient number of generations to ensure near-complete incorporation of the ¹⁵N isotope. This can be monitored by mass spectrometry.

  • For quantitative proteomics, a parallel culture should be grown in an identical medium containing the unlabeled (¹⁴N) version of cyanamide or another nitrogen source.

3. Sample Preparation for Mass Spectrometry:

  • Harvest the ¹⁵N-labeled and ¹⁴N-unlabeled cells by centrifugation.

  • For relative quantification, the cell pellets can be mixed in a 1:1 ratio.

  • Proceed with cell lysis, protein extraction, and digestion using standard proteomics protocols.[6][7][8]

Protocol 2: ¹⁵N Tracer Study in Plants using Calcium Cyanamide-¹⁵N₂

This protocol outlines a method for studying nitrogen uptake and distribution in plants.

1. Plant Growth and Treatment:

  • Grow plants in a nitrogen-free hydroponic solution or a defined soil-less medium until they reach the desired growth stage.

  • Introduce Calcium Cyanamide-¹⁵N₂ into the growth medium at a concentration relevant to agricultural application, ensuring it is the sole nitrogen source.

  • Maintain the plants under controlled environmental conditions.

2. Sample Collection and Analysis:

  • Harvest plant tissues (roots, stems, leaves) at various time points after the introduction of the ¹⁵N label.

  • Dry the plant material and grind it into a fine powder.

  • Analyze the total nitrogen content and the ¹⁵N abundance in the samples using an elemental analyzer coupled with an isotope ratio mass spectrometer (EA-IRMS).

Metabolic Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key metabolic pathway for Cyanamide-¹⁵N₂ utilization and a general workflow for a comparative proteomics experiment.

Cyanamide_Metabolism Cyanamide Cyanamide-¹⁵N₂ Urea Urea-¹⁵N₂ Cyanamide->Urea Cyanamide hydratase Ammonia Ammonium-¹⁵N (¹⁵NH₄⁺) Urea->Ammonia Urease AminoAcids ¹⁵N-Amino Acids Ammonia->AminoAcids Amino Acid Biosynthesis Proteins ¹⁵N-Labeled Proteins AminoAcids->Proteins Protein Synthesis

Caption: Metabolic conversion of Cyanamide-¹⁵N₂ for protein labeling.

Proteomics_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Culture1 Culture with ¹⁴N Source Mix Mix 1:1 Culture1->Mix Culture2 Culture with Cyanamide-¹⁵N₂ Culture2->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Tryptic Digestion Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Comparative proteomics workflow using Cyanamide-¹⁵N₂.

Advantages and Considerations of Cyanamide-¹⁵N₂

Potential Advantages:

  • Slow-Release Kinetics: The gradual conversion to ammonia can provide a more stable and continuous supply of the ¹⁵N label, which may be beneficial for achieving high labeling efficiency in long-term experiments.[1][2][3]

  • Nitrification Inhibition: In agricultural and environmental studies, the inhibition of nitrification by the dicyandiamide byproduct helps to maintain the nitrogen in the ammonium form, reducing losses through nitrate (B79036) leaching and denitrification.[3]

  • Alternative Metabolic Insights: The unique introduction of nitrogen via cyanamide could potentially reveal novel aspects of nitrogen metabolism and its regulation within the cell.

Considerations and Potential Disadvantages:

  • Toxicity: Cyanamide and its intermediates can be toxic to cells at high concentrations.[4][5] Therefore, it is crucial to determine the optimal, non-toxic concentration for labeling experiments for each specific cell type or organism.

  • Metabolic Perturbation: The introduction of cyanamide could potentially alter cellular metabolism, which needs to be considered when interpreting the results of quantitative studies.[4][5]

  • Cost and Availability: While available from several suppliers, the cost of Cyanamide-¹⁵N₂ may be higher than more common ¹⁵N sources due to a more complex synthesis process.[9][10]

Conclusion

Cyanamide-¹⁵N₂ offers a specialized alternative to conventional nitrogen isotope sources for metabolic labeling. Its unique slow-release properties and potential to influence cellular nitrogen metabolism make it a valuable tool for researchers exploring specific biological questions. However, careful consideration of its potential toxicity and metabolic effects is essential for successful experimental design and data interpretation. As research continues, the specific applications and advantages of Cyanamide-¹⁵N₂ are likely to become more clearly defined, further expanding the toolkit for scientists in the fields of proteomics, drug development, and beyond.

References

A Comparative Guide to Isotopic Enrichment Analysis for Cyanamide-¹⁵N₂ Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of stable isotope labeling for quantitative proteomics and metabolomics, the choice of the isotopic tracer is a critical decision that influences experimental design, cost, and data interpretation. This guide provides a comprehensive comparison of Cyanamide-¹⁵N₂ with other common ¹⁵N-labeling reagents, supported by experimental data and detailed protocols.

Comparison of ¹⁵N-Labeling Reagents

The selection of a ¹⁵N source for metabolic labeling depends on several factors, including the biological system, the experimental goals, and budgetary constraints. While Cyanamide-¹⁵N₂ offers a unique nitrogen source, it is essential to compare its characteristics with more conventional alternatives like Potassium Nitrate (K¹⁵NO₃) and Ammonium (B1175870) Chloride (¹⁵NH₄Cl).

FeatureCyanamide-¹⁵N₂Potassium Nitrate (K¹⁵NO₃)Ammonium Chloride (¹⁵NH₄Cl)Stable Isotope Labeled Amino Acids (SILAC)
Chemical Formula C¹⁵N₂H₂K¹⁵NO₃¹⁵NH₄ClL-Arginine:¹³C₆,¹⁵N₄; L-Lysine:¹³C₆,¹⁵N₂
Typical Enrichment >98%>98%>98%>98%
Biological Uptake Readily absorbed by roots and shoots in plants.[1]Primarily root uptake.Primarily root uptake.Transported via amino acid transporters.
Metabolic Pathway Rapidly metabolized to urea (B33335) and then ammonia.[2]Reduced to nitrite, then ammonium, before incorporation.Directly incorporated into amino acids via the GS-GOGAT cycle.Directly incorporated into proteins.
Labeling Efficiency High, with rapid incorporation into amino acids.[2]High, can reach >95% in plants with sustained application.[3]High, can reach >95% in various organisms.[4]Very high (>97%) in cell culture.[5]
Potential Off-Target Effects Can induce oxidative stress and affect hormone signaling.[6][7]Can alter soil pH and microbial communities.Can be toxic at high concentrations.Can be metabolically converted to other amino acids.
Cost Generally higher due to more complex synthesis.Moderate.Relatively low.High, especially for complete media replacement.
Primary Applications Plant metabolic studies, tracing nitrogen flux.Plant proteomics and metabolomics.[3]Broadly used in bacteria, yeast, plants, and animal models.[4][8]Quantitative proteomics in cell culture.[9]

Experimental Protocols

Detailed and standardized methodologies are crucial for reproducible and accurate results in isotopic labeling experiments. Below are protocols for ¹⁵N labeling in Arabidopsis thaliana using different nitrogen sources and a general protocol for cell culture labeling, followed by a standard procedure for protein extraction and preparation for mass spectrometry.

Protocol 1: ¹⁵N-Labeling of Arabidopsis thaliana with Cyanamide-¹⁵N₂

This protocol is based on established methods for ¹⁵N labeling in plants, adapted for the use of Cyanamide-¹⁵N₂.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) basal salt medium (nitrogen-free)

  • Cyanamide-¹⁵N₂ (Ca(¹⁵NCN)₂)

  • Sucrose (B13894)

  • Agar (B569324)

  • Sterile petri plates

  • Growth chamber

Procedure:

  • Prepare Labeling Medium:

    • Prepare sterile nitrogen-free MS medium.

    • Add sucrose to a final concentration of 1% (w/v).

    • Add Cyanamide-¹⁵N₂ to the desired final concentration (e.g., 1-5 mM). Note: The optimal concentration should be determined empirically.

    • Adjust the pH to 5.7 and add agar to 0.8% (w/v).

    • Pour the medium into sterile petri plates.

  • Seed Sterilization and Plating:

    • Sterilize Arabidopsis seeds using your standard laboratory protocol.

    • Aseptically place seeds on the Cyanamide-¹⁵N₂ containing plates.

  • Plant Growth and Labeling:

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.

    • Grow the plants for 14-21 days to achieve high levels of ¹⁵N incorporation.

  • Harvesting:

    • Harvest the plant material (e.g., whole seedlings, rosettes) and immediately freeze in liquid nitrogen.

    • Store at -80°C until protein extraction.

Protocol 2: ¹⁵N-Labeling of Arabidopsis thaliana with K¹⁵NO₃

Materials:

  • Arabidopsis thaliana seeds

  • MS basal salt medium containing K¹⁵NO₃ as the sole nitrogen source.[3]

  • Other materials as listed in Protocol 1.

Procedure:

  • Prepare Labeling Medium:

    • Prepare sterile MS medium where the standard nitrogen source (KNO₃ and NH₄NO₃) is replaced with K¹⁵NO₃ (e.g., 1 g/L).[10]

    • Add sucrose to a final concentration of 1% (w/v).

    • Adjust pH and add agar as described in Protocol 1.

  • Seed Sterilization, Plating, Growth, and Harvesting:

    • Follow steps 2-4 from Protocol 1. A labeling duration of 14 days is often sufficient to achieve >95% enrichment.[10]

Protocol 3: General ¹⁵N-Labeling in Cell Culture (e.g., using ¹⁵NH₄Cl)

This protocol provides a general framework for labeling adherent mammalian cells.

Materials:

  • Adherent mammalian cell line

  • Standard cell culture medium (e.g., DMEM)

  • ¹⁵N-labeling medium (e.g., DMEM with ¹⁵NH₄Cl as the sole nitrogen source)

  • Fetal Bovine Serum (dialyzed)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells in standard medium to the desired confluence.

    • For the "heavy" labeled sample, switch the cells to the ¹⁵N-labeling medium.

    • Culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the ¹⁵N label.[5]

  • Experimental Treatment:

    • Once labeling is complete, perform your desired experimental treatment on both "light" (unlabeled) and "heavy" (labeled) cell populations.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a suitable volume of ice-cold PBS and use a cell scraper to detach the cells.

    • Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and snap-freeze the cell pellet in liquid nitrogen.

    • Store at -80°C until further processing.

Protocol 4: Protein Extraction and Preparation for Mass Spectrometry

This is a general protocol for preparing protein extracts from labeled plant or cell samples for mass spectrometric analysis.

Materials:

  • Frozen cell or tissue sample

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • C18 desalting spin columns

Procedure:

  • Cell Lysis and Protein Extraction:

    • Homogenize the frozen sample in lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a standard assay (e.g., BCA).

  • Protein Reduction and Alkylation:

    • Take a known amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Protein Digestion:

    • Dilute the protein sample with ammonium bicarbonate (50 mM, pH 8) to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Sample Reconstitution for LC-MS/MS:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid in water for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

cyanamide_metabolism cluster_uptake Cellular Uptake cluster_metabolism Metabolic Conversion Cyanamide-15N2 This compound Urea-15N2 Urea-15N2 This compound->Urea-15N2 Cyanamide (B42294) hydratase Ammonium-15N Ammonium-15N Urea-15N2->Ammonium-15N Urease Amino Acids-15N Amino Acids-15N Ammonium-15N->Amino Acids-15N GS-GOGAT Cycle

Caption: Metabolic pathway of Cyanamide-¹⁵N₂ in plants.

cyanamide_signaling cluster_stress Oxidative Stress cluster_hormones Hormone Signaling Cyanamide Cyanamide ROS Production ROS Production Cyanamide->ROS Production Induces IAA IAA Cyanamide->IAA Modulates ABA ABA Cyanamide->ABA Modulates GA GA Cyanamide->GA Modulates Cytokinin Cytokinin Cyanamide->Cytokinin Modulates Jasmonate Jasmonate Cyanamide->Jasmonate Modulates Antioxidant Defense Antioxidant Defense ROS Production->Antioxidant Defense

Caption: Cyanamide's impact on plant signaling pathways.

experimental_workflow Start Start 15N Labeling 15N Labeling Start->15N Labeling Sample Harvest Sample Harvest 15N Labeling->Sample Harvest Protein Extraction Protein Extraction Sample Harvest->Protein Extraction Digestion Digestion Protein Extraction->Digestion LC-MS/MS Analysis LC-MS/MS Analysis Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Biological Interpretation Biological Interpretation Data Analysis->Biological Interpretation End End Biological Interpretation->End

Caption: General workflow for ¹⁵N isotopic enrichment analysis.

data_analysis_workflow Raw_Data Raw MS Data .raw, .mzML Peptide_ID Peptide Identification Database Search (e.g., Mascot, Sequest) Raw_Data->Peptide_ID Quantification Quantification Extract Ion Chromatograms (XICs) for ¹⁴N and ¹⁵N peptides Peptide_ID->Quantification Ratio_Calculation Ratio Calculation Calculate Heavy/Light Ratios Quantification->Ratio_Calculation Normalization Normalization Correct for mixing errors Ratio_Calculation->Normalization Statistical_Analysis Statistical Analysis Identify significant changes Normalization->Statistical_Analysis

Caption: Data analysis pipeline for ¹⁵N proteomics data.

References

A Comparative Analysis of Cyanamide-15N2 and Other Chemical Labeling Methods in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein expression is paramount to unraveling complex biological processes and identifying potential therapeutic targets. Various chemical labeling strategies have been developed to enable precise and high-throughput proteomic analysis. This guide provides a comprehensive comparison of Cyanamide-15N2, as a representative of metabolic labeling with a 15N source, against other widely used chemical labeling methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

Introduction to Quantitative Proteomics Labeling Strategies

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[1] Labeling techniques introduce a mass signature to proteins or peptides, allowing for their differentiation and quantification in a mass spectrometer. These methods can be broadly categorized into metabolic labeling and in vitro chemical labeling.

Metabolic labeling , such as with this compound or SILAC, involves the incorporation of stable isotopes into proteins in vivo as cells grow and synthesize new proteins.[2] This approach allows for the combination of samples at a very early stage, minimizing experimental variability.[2]

In vitro chemical labeling , including iTRAQ and TMT, involves the covalent attachment of isotope-coded tags to proteins or peptides after extraction from the biological source.[3] These methods offer greater flexibility in sample type but introduce the potential for variability during sample preparation.

Comparative Analysis of Labeling Methods

The choice of a labeling method depends on several factors, including the biological system under investigation, the desired level of multiplexing, and the specific experimental goals. Below is a detailed comparison of this compound (as a 15N metabolic labeling source) with SILAC, iTRAQ, and TMT.

FeatureThis compound (15N Metabolic Labeling)SILAC (Stable Isotope Labeling by Amino acids in Cell culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Principle In vivo metabolic incorporation of ¹⁵N from a nitrogen source into all amino acids.[2]In vivo metabolic incorporation of stable isotope-labeled amino acids (typically Lysine (B10760008) and Arginine).[4]In vitro chemical labeling of primary amines on peptides with isobaric tags.[3]In vitro chemical labeling of primary amines on peptides with isobaric tags.[3]
Sample Types Organisms that can utilize the ¹⁵N source (e.g., plants, microorganisms).[5][6]Cell cultures that can be grown in specialized media.[4]Virtually any protein sample that can be digested into peptides.[3]Virtually any protein sample that can be digested into peptides.[3]
Multiplexing Typically 2-plex (¹⁴N vs. ¹⁵N).[2]Up to 3-plex or 5-plex with different labeled amino acids.[3]4-plex and 8-plex reagents are common.[3]Up to 18-plex reagents are available.
Point of Sample Mixing Early (before cell lysis), minimizing experimental error.[2]Early (before cell lysis), minimizing experimental error.[4]Late (after peptide digestion and labeling).[3]Late (after peptide digestion and labeling).[3]
Quantification Level MS1 (precursor ion) level.[7]MS1 (precursor ion) level.[4]MS2 (reporter ion) level.[3]MS2 (reporter ion) level.[3]
Advantages - High accuracy due to early sample pooling.- Can be cost-effective for whole organisms.- Labels all proteins.[2][6]- High accuracy and precision.- Well-established protocols and data analysis workflows.- Complete incorporation is achievable.[4]- High multiplexing capability.- Applicable to a wide range of sample types.- Simplified MS1 spectra.[3]- Highest multiplexing capability.- Applicable to a wide range of sample types.- Simplified MS1 spectra.[3]
Disadvantages - Incomplete labeling can complicate data analysis.- Variable mass shifts depending on the number of nitrogen atoms.- Complex MS1 spectra.[7]- Limited to organisms that can be metabolically labeled.- Can be expensive.- Arginine-to-proline conversion can occur.- Ratio compression can affect accuracy.- Later sample pooling can introduce more variability.- Reagents can be expensive.- Ratio compression is a significant issue.- Later sample pooling can introduce more variability.- Reagents can be expensive.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for each of the discussed labeling methods.

This compound (15N Metabolic Labeling) Protocol

This protocol is generalized for plant systems, as Cyanamide is commonly used as a nitrogen fertilizer.

  • Growth Medium Preparation: Prepare a defined growth medium where the sole nitrogen source is this compound or Calcium this compound. A parallel culture is grown with the corresponding ¹⁴N compound.

  • Metabolic Labeling: Grow the plants in the respective ¹⁵N or ¹⁴N medium for a sufficient duration to achieve high levels of isotope incorporation. This may require growing the plants for their entire life cycle or for several generations in the case of microorganisms.[7]

  • Harvesting and Mixing: Harvest the tissues from both the ¹⁵N-labeled and ¹⁴N-labeled plants. At this stage, the samples are combined in a 1:1 ratio based on protein amount or cell number.

  • Protein Extraction and Digestion: Lyse the combined cells and extract the total protein. The protein mixture is then digested, typically with trypsin, to generate peptides.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS. Quantification is performed by comparing the signal intensities of the ¹⁴N and ¹⁵N peptide pairs at the MS1 level.[7]

  • Data Analysis: Utilize software that can handle the variable mass shifts and complex isotopic envelopes characteristic of ¹⁵N labeling to identify and quantify peptides and proteins.[7]

SILAC Protocol
  • Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" medium containing natural abundance lysine and arginine, while the other is grown in "heavy" medium containing stable isotope-labeled lysine (e.g., ¹³C₆¹⁵N₂) and arginine (e.g., ¹³C₆¹⁵N₄).[4] Cells should be cultured for at least five passages to ensure complete incorporation of the heavy amino acids.

  • Sample Treatment and Mixing: Apply the experimental conditions to the two cell populations. After treatment, harvest the cells and combine them in a 1:1 ratio.

  • Protein Extraction and Digestion: Lyse the combined cell pellet, extract the proteins, and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. Quantification is based on the relative intensities of the light and heavy peptide pairs at the MS1 level.

iTRAQ/TMT Protocol
  • Protein Extraction and Digestion: Extract proteins from each of the samples to be compared (up to 8 for iTRAQ, up to 18 for TMT). Quantify the protein concentration in each sample, and then reduce, alkylate, and digest the proteins into peptides.

  • Peptide Labeling: Label each peptide sample with a different isobaric tag according to the manufacturer's instructions.[3]

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.

  • Fractionation and LC-MS/MS Analysis: Fractionate the pooled peptide mixture to reduce complexity and then analyze by LC-MS/MS. During MS/MS fragmentation, the reporter ions are released, and their relative intensities are used for quantification.[3]

Visualization of Workflows and Signaling Pathways

Diagrams are essential for visualizing the complex workflows and logical relationships in quantitative proteomics.

experimental_workflow cluster_metabolic Metabolic Labeling (this compound & SILAC) cluster_chemical In Vitro Chemical Labeling (iTRAQ & TMT) A1 Cell/Organism Growth in Labeled Media B1 Sample Treatment A1->B1 C1 Combine Samples B1->C1 D1 Protein Extraction & Digestion C1->D1 E1 LC-MS/MS Analysis (MS1 Quantification) D1->E1 A2 Sample Treatment B2 Protein Extraction & Digestion A2->B2 C2 Peptide Labeling B2->C2 D2 Combine Samples C2->D2 E2 LC-MS/MS Analysis (MS2 Quantification) D2->E2

Caption: Generalized workflows for metabolic and in vitro chemical labeling.

signaling_pathway_analysis Stimulus External Stimulus (e.g., Drug Treatment) Receptor Cell Surface Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Protein_Abundance Changes in Protein Abundance (Quantified by Labeling) Gene_Expression->Protein_Abundance

Caption: A simplified signaling pathway leading to changes in protein abundance.

Conclusion

The selection of a chemical labeling method is a critical decision in the design of a quantitative proteomics experiment. Metabolic labeling with sources like this compound offers high accuracy by allowing for the early combination of samples, making it an excellent choice for systems that can be metabolically labeled, such as plants and microorganisms.[2] SILAC provides similar advantages for cell culture-based research with well-established protocols.[4] In contrast, isobaric tagging methods like iTRAQ and TMT provide higher multiplexing capabilities and are applicable to a broader range of sample types, including clinical tissues, though they are susceptible to issues like ratio compression.[3] A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to choose the most appropriate strategy to achieve their scientific goals.

References

Comparative Guide to Site-Specific ¹⁵N Isotopic Labeling: A Performance Review of Cyanamide-¹⁵N₂ and Established Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the site-specific incorporation of ¹⁵N isotopes into proteins and nucleic acids, critical for advanced structural and functional studies using techniques such as NMR spectroscopy and mass spectrometry. We will explore the potential application of ¹⁵N-labeled cyanamide (B42294) and benchmark it against established, reliable methods including metabolic labeling, labeled amino acid incorporation, and chemo-enzymatic synthesis.

Introduction to ¹⁵N Isotopic Labeling

The introduction of stable isotopes like ¹⁵N into biomolecules is a cornerstone of modern biomedical research.[1][2] By replacing the naturally abundant ¹⁴N with the heavier ¹⁵N isotope, researchers can selectively monitor specific atoms or residues within a complex biological system. This enables the detailed study of protein structure, dynamics, and interactions. While uniform labeling, where all nitrogen atoms are replaced with ¹⁵N, is a common approach, it can lead to overly complex spectra for larger molecules.[1][3] Site-specific labeling, which targets one or more specific sites in a protein, simplifies spectra and provides more precise information.[4]

This guide will focus on the verification and comparison of different ¹⁵N labeling strategies, with a special focus on the prospective use of Cyanamide-¹⁵N₂.

Methodology Comparison

The choice of a ¹⁵N labeling strategy depends on several factors, including the desired level of incorporation, site-specificity, the expression system, and cost. Below is a comparative overview of different approaches.

Table 1: Quantitative Comparison of ¹⁵N Labeling Methodologies

FeatureCyanamide-¹⁵N₂ (Hypothetical)Metabolic Labeling (e.g., ¹⁵NH₄Cl)Labeled Amino Acid IncorporationChemo-enzymatic Synthesis
Specificity Potentially reactive with nucleophilic side chains (e.g., Lys, Cys) and N-terminus. Site-specificity is likely low.Uniform or amino acid-type specific (with auxotrophs).Residue-specific.Site-specific.
Incorporation Efficiency Unknown and likely variable.High, often >95%.[5]High, dependent on expression conditions.Very high, often near-quantitative for the enzymatic step.
Typical Yield Unknown.Dependent on protein expression levels, generally good.Can be lower than standard expression due to metabolic burden.Dependent on ligation/enzymatic reaction efficiency, generally good for mg quantities.
Cost Reagent is available, but overall process cost is unknown.Relatively low, as ¹⁵NH₄Cl is an inexpensive ¹⁵N source.High, due to the cost of ¹⁵N-labeled amino acids.Moderate to high, depending on the cost of enzymes and labeled precursors.
Key Advantage Potentially a simple chemical modification approach.Simple to implement for uniform labeling in recombinant expression.High degree of control over which amino acid types are labeled.Precise control over the labeling site.
Key Disadvantage Lack of established protocols and predictable specificity. Potential for side reactions and protein modification.Not suitable for site-specific labeling in most organisms.Expensive for multiple labeled sites. Potential for isotopic scrambling.Requires specific enzyme recognition sites or chemical handles.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for comparing the performance of different labeling techniques.

Protocol 1: Metabolic Labeling with ¹⁵NH₄Cl in E. coli

This method is used for uniform ¹⁵N labeling of a recombinantly expressed protein.

1. Media Preparation:

  • Prepare M9 minimal media. For 1 liter, this typically includes:

    • 100 ml of 10x M9 salts (67.8 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl per liter)

    • 1 g of ¹⁵NH₄Cl (as the sole nitrogen source)[6][7]

    • 20 ml of 20% glucose (or other carbon source)

    • 2 ml of 1 M MgSO₄

    • 0.1 ml of 1 M CaCl₂

    • 10 ml of 100x trace elements solution[8]

    • Appropriate antibiotics.

  • All solutions should be sterilized separately and mixed before use.

2. Cell Growth and Expression:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

  • Grow a starter culture overnight in a small volume of ¹⁵N-labeled M9 media.[6]

  • Inoculate the main 1-liter culture with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression with IPTG (or other appropriate inducer) and continue to grow the culture for the desired time (typically 3-16 hours) at an optimized temperature.

3. Protein Purification and Verification:

  • Harvest the cells by centrifugation.

  • Purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Verify ¹⁵N incorporation efficiency using mass spectrometry or NMR spectroscopy.[9] For mass spectrometry, the mass of the protein will increase by the number of nitrogen atoms. For NMR, a ¹H-¹⁵N HSQC spectrum will show signals for the labeled protein.

Protocol 2: Site-Specific Incorporation of a ¹⁵N-Labeled Amino Acid

This protocol describes the incorporation of a specific ¹⁵N-labeled amino acid into a protein.

1. Host Strain and Media:

  • Use an E. coli auxotrophic strain that cannot synthesize the amino acid you wish to label.

  • Prepare M9 minimal media as described above, but with natural abundance ¹⁴NH₄Cl.

  • Supplement the media with a mixture of all 19 unlabeled amino acids, excluding the one you intend to label.

  • Add the ¹⁵N-labeled amino acid at a concentration sufficient for protein synthesis (typically 50-100 mg/L).

2. Expression and Purification:

  • Follow the same procedure for cell growth, induction, and protein purification as in Protocol 1.

3. Verification:

  • Use NMR spectroscopy to confirm site-specific labeling. A ¹H-¹⁵N HSQC spectrum should only show cross-peaks for the labeled amino acid residues.

Protocol 3: Chemo-enzymatic Labeling (Conceptual Workflow)

Chemo-enzymatic methods offer precise site-specific labeling by using enzymes to attach a labeled molecule to a specific tag or post-translational modification on the protein.[10]

1. Protein Expression and Modification:

  • Express the protein of interest with a specific recognition site for an enzyme (e.g., a sortase tag, LPXTG).[4]

  • Alternatively, express the protein in a system that allows for the incorporation of a bioorthogonal handle, such as a non-canonical amino acid with an azide (B81097) or alkyne group.

2. Enzymatic Ligation:

  • Prepare the ¹⁵N-labeled probe. This could be a small molecule or peptide containing the ¹⁵N isotope and a complementary reactive group.

  • Incubate the purified protein with the specific enzyme (e.g., sortase A) and the ¹⁵N-labeled probe under optimized reaction conditions (buffer, temperature, time).

3. Purification and Verification:

  • Purify the labeled protein to remove the enzyme and unreacted probe.

  • Verify the site-specific incorporation using mass spectrometry (to confirm the mass shift) and NMR spectroscopy (to confirm the location of the ¹⁵N label).

Visualizing the Workflows and Pathways

Diagrams can help clarify the complex workflows and chemical reactions involved in these labeling strategies.

G Figure 1: Proposed Reaction of Cyanamide-¹⁵N₂ with a Protein cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Protein Protein with Nucleophilic Residue (e.g., Lysine) Activation Carbodiimide-like Intermediate Protein->Activation Nucleophilic Attack Cyanamide Cyanamide-¹⁵N₂ (H₂¹⁵N-C≡¹⁵N) Cyanamide->Activation Adduct ¹⁵N-labeled Guanidinium Group Formation Activation->Adduct Reaction at Lysine Side Chain LabeledProtein Site-Specifically ¹⁵N-Labeled Protein Adduct->LabeledProtein

Figure 1: Proposed Reaction of Cyanamide-¹⁵N₂ with a Protein

G Figure 2: Workflow for Metabolic Labeling with ¹⁵NH₄Cl cluster_prep Preparation cluster_growth Growth & Induction cluster_analysis Analysis Media Prepare M9 Minimal Media with ¹⁵NH₄Cl Culture Inoculate with E. coli expressing protein of interest Media->Culture Growth Grow cells to mid-log phase (OD₆₀₀ ~0.6) Culture->Growth Induction Induce protein expression (e.g., with IPTG) Growth->Induction Expression ¹⁵N isotopes are incorporated into all newly synthesized proteins Induction->Expression Harvest Harvest Cells Expression->Harvest Purify Purify Protein Harvest->Purify Verify Verify Labeling Efficiency (MS or NMR) Purify->Verify

Figure 2: Workflow for Metabolic Labeling with ¹⁵NH₄Cl

G Figure 3: Chemo-Enzymatic Labeling via Sortase A cluster_components Components cluster_reaction Reaction cluster_product Product Protein Protein with C-terminal LPXTG tag Ligation Enzymatic Ligation Protein->Ligation Peptide ¹⁵N-labeled Peptide with N-terminal Glycine Peptide->Ligation Sortase Sortase A Enzyme Sortase->Ligation catalyzes LabeledProtein Site-Specifically ¹⁵N-Labeled Protein Ligation->LabeledProtein

Figure 3: Chemo-Enzymatic Labeling via Sortase A

Conclusion and Recommendations

While the concept of using a small, reactive molecule like Cyanamide-¹⁵N₂ for site-specific ¹⁵N labeling is intriguing, there is currently a lack of established protocols and data to support its efficacy and specificity. The potential for non-specific reactions and the formation of undesirable adducts are significant concerns that would need to be addressed through extensive research.

For researchers requiring reliable and well-characterized ¹⁵N labeling, the established methods remain the most viable options:

  • Metabolic labeling with ¹⁵NH₄Cl is the most cost-effective method for uniform ¹⁵N labeling and is highly efficient.[5]

  • Incorporation of ¹⁵N-labeled amino acids in auxotrophic strains provides excellent control for residue-specific labeling, albeit at a higher cost.

  • Chemo-enzymatic methods represent the state-of-the-art for achieving precise, site-specific labeling, offering high efficiency and specificity when the necessary enzymatic recognition sites are available.[10][11]

The development of novel, simple, and site-specific chemical labeling reagents is an ongoing area of research. While Cyanamide-¹⁵N₂ may hold potential, it requires significant validation before it can be considered a reliable tool for the precise isotopic labeling of biomolecules. Researchers are advised to use the established methods detailed in this guide for their current ¹⁵N labeling needs.

References

Safety Operating Guide

Proper Disposal Procedures for Cyanamide-15N2

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper handling and disposal of Cyanamide-15N2. Given its hazardous properties, adherence to strict safety protocols is paramount to protect laboratory personnel and the environment. The primary and most highly recommended disposal method is through an approved hazardous waste management service.

Immediate Safety and Handling Precautions

Cyanamide (B42294) is classified as highly toxic and corrosive.[1][2][3][4] It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may provoke an allergic skin reaction, and is suspected of causing cancer and reproductive harm.[1][2][3][4] Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) in a designated area.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Clothing: Use a lab coat or chemical-resistant apron.[2] Contaminated clothing must be removed immediately and washed before reuse.[1][2]

  • Eye/Face Protection: Wear safety glasses with side shields or goggles, and a face shield if there is a splash risk.[2]

  • Respiratory Protection: All handling should be done inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][5]

**Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all this compound waste, including contaminated materials and rinsate from empty containers, in a dedicated, compatible, and clearly labeled hazardous waste container.[6][7]

  • Labeling: The container must be labeled "Hazardous Waste - this compound" and include the approximate concentration and quantity. Ensure the label is clearly visible.

  • Container Integrity: Use containers with tightly fitting caps.[1][6][8] Keep the container closed at all times except when adding waste. Funnels should not be left in the container opening.[7]

  • Segregation: Do not mix cyanamide waste with other waste streams, particularly acidic waste, to prevent potentially hazardous reactions.

2. Temporary Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][5][8]

  • The storage area should be secure and accessible only to authorized personnel.[1][5]

  • Store away from incompatible materials and foodstuffs.[8]

3. Professional Disposal (Mandatory Procedure):

  • The universally recommended procedure for the disposal of cyanamide is to use a licensed and approved waste disposal company.[1][8]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash under any circumstances.[1][2][5] It is harmful to aquatic life and its entry into sewer systems is prohibited.[1][3]

4. Decontamination of Empty Containers:

  • Empty containers that held this compound must be treated as hazardous waste.

  • To decontaminate for disposal or reuse, triple rinse the container with a suitable solvent (e.g., water, if the subsequent waste collection is aqueous).

  • Crucially, the rinsate from this process is also hazardous waste and must be collected in your designated this compound waste container for professional disposal.[6]

Emergency Procedures: Spill Management

In the event of a spill, evacuate the immediate area and adhere to the following procedures:

  • Ensure Personal Safety: Wear the full PPE detailed above, including respiratory protection.

  • Contain the Spill: Cover drains to prevent environmental release.[1][5]

  • Absorb Small Spills: For small liquid spills, use an inert absorbent material such as sand, sawdust, or a general-purpose binder.[2] For solid spills, carefully sweep up the material, avoiding dust generation.[1][3]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into your designated hazardous waste container.[2]

  • Clean the Area: Thoroughly clean the affected area once the material has been removed.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Physicochemical and Hazard Data

The following table summarizes key quantitative data for Cyanamide. The isotopic labeling in this compound does not significantly alter these properties for disposal purposes.

PropertyValueReference
Appearance White / Colorless Crystalline Solid[3][9]
Physical State Solid[3]
Melting Point 44 - 47 °C (111 - 116.6 °F)[1][3][10]
Boiling Point 260 °C (500 °F) (decomposes)[3][10]
Water Solubility 775 - 850 g/L[3][10]
pH 3.5 - 4.2[3]
Storage Temperature 2 - 8 °C (35.6 - 46.4 °F)[5][11]
Hazard Codes H301, H311, H312, H314, H317, H351, H361, H373, H412[1][2][4][11]

Chemical Neutralization Protocols (For Informational Purposes Only)

WARNING: Chemical neutralization of hazardous waste should only be performed by trained professionals as a last resort, and only if permitted by institutional policy. It requires a thorough understanding of the chemical reactions and potential hazards involved. The primary method of disposal remains collection by a licensed professional service.

Principle of Hydrolysis: Cyanamide can be degraded through hydrolysis. In acidic conditions, it hydrolyzes to form urea (B33335), while in alkaline conditions, it tends to dimerize to dicyandiamide.[9][10] Fungi like Myrothecium verrucaria can accelerate the hydrolysis to urea via the enzyme cyanamide hydratase.[10]

Potential Oxidative Treatment (Similar to Cyanide Waste): A common method for treating inorganic cyanide waste is through oxidation with sodium hypochlorite (B82951) (bleach) or hydrogen peroxide under alkaline conditions to convert the cyanide to the less toxic cyanate.[12] A similar principle could theoretically be applied to cyanamide.

  • Reaction: An excess of sodium hypochlorite in a basic solution could potentially oxidize cyanamide.

  • Hazards & Considerations: This reaction must be performed with extreme caution. It is exothermic and may release hazardous gases. The reaction must be done slowly, in a fume hood, with constant stirring and cooling in an ice bath. The pH must be carefully monitored and maintained in the alkaline range.

This information is provided for educational context and does not constitute a validated or recommended laboratory protocol.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage & Handling cluster_2 Disposal Pathway A This compound Waste Generated (e.g., unused material, rinsate, contaminated items) B Wear Full PPE (Gloves, Gown, Eye Protection) A->B C Collect in a Labeled, Sealed, Compatible Hazardous Waste Container B->C D Store Container in a Cool, Dry, Ventilated, & Secure Area C->D E Check for Leaks or Damage Regularly D->E F Is In-Lab Neutralization Permitted & Feasible? E->F G Contact EHS / Licensed Waste Disposal Service for Pickup (PRIMARY METHOD) F->G No (Recommended) I WARNING: Proceed with Extreme Caution. Requires Expert Supervision & Risk Assessment. F->I Yes (Not Recommended) H Waste is Transported to an Approved Waste Disposal Plant G->H J Perform Chemical Neutralization (e.g., Hydrolysis/Oxidation) I->J K Dispose of Neutralized Waste as per Institutional Guidelines J->K

References

Essential Safety and Logistical Information for Handling Cyanamide-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Cyanamide-15N2, including operational and disposal plans, to ensure the highest standards of laboratory safety.

Hazard Summary:

This compound, like its non-isotopically labeled counterpart, is a hazardous chemical. The available Safety Data Sheets (SDS) for cyanamide (B42294) solutions and solids indicate that it is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer and reproductive harm.[1][2][3][4] It is crucial to handle this compound with a high degree of caution in a controlled laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Operation Recommended PPE
Weighing and Transferring (Solid) - Full-face respirator with appropriate cartridge- Chemical-resistant gloves (double gloving recommended, e.g., nitrile)[5][6][7]- Chemical splash goggles and face shield[5][6]- Lab coat[5][8]- Long pants and closed-toe shoes[5]
Handling Solutions - Chemical-resistant gloves (double gloving recommended, e.g., nitrile)[5][6][7]- Chemical splash goggles[6][8]- Face shield (if splash hazard exists)[5]- Lab coat[5][8]- Long pants and closed-toe shoes[5]
Cleaning and Decontamination - Chemical-resistant gloves (e.g., nitrile)[5]- Chemical splash goggles[6][8]- Lab coat[5][8]- Long pants and closed-toe shoes[5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is essential for the safe handling of this compound. All manipulations should be performed in a certified chemical fume hood.[5][6][7][8]

Experimental Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Fume Hood handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Hazardous Waste cleanup_waste->cleanup_disposal G start Exposure or Spill Occurs is_spill Is it a Spill? start->is_spill spill_small Small Spill (<1L) is_spill->spill_small Yes spill_large Large Spill (>1L) or Outside Hood is_spill->spill_large Yes is_exposure Is it an Exposure? is_spill->is_exposure No spill_small_action Clean up with appropriate kit. Double-bag waste. spill_small->spill_small_action spill_large_action Evacuate area. Alert others. Call emergency services. spill_large->spill_large_action seek_medical Seek Immediate Medical Attention spill_large_action->seek_medical exposure_skin Skin Contact is_exposure->exposure_skin Yes exposure_eye Eye Contact is_exposure->exposure_eye Yes exposure_inhalation Inhalation is_exposure->exposure_inhalation Yes exposure_ingestion Ingestion is_exposure->exposure_ingestion Yes skin_action Remove contaminated clothing. Rinse with water for 15 min. exposure_skin->skin_action eye_action Rinse with eyewash for 15 min. exposure_eye->eye_action inhalation_action Move to fresh air. exposure_inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. exposure_ingestion->ingestion_action skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

References

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